Methyl 2-(quinolin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-quinolin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSNNDPZBIWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442404 | |
| Record name | Methyl 2-(quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52249-48-6 | |
| Record name | Methyl 2-(quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(quinolin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(quinolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Methyl 2-(quinolin-2-yl)acetate, a Versatile Heterocyclic Building Block
This compound, identified by the CAS Number 52249-48-6 , is a heterocyclic compound featuring a quinoline core linked to a methyl acetate group at the 2-position.[1] This seemingly simple molecule serves as a pivotal intermediate in the synthesis of a diverse array of more complex structures, particularly within the realm of medicinal chemistry and drug discovery. The quinoline scaffold itself is a well-established "privileged structure," meaning it is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The ester functionality of this compound provides a reactive handle for further molecular elaboration, making it a valuable tool for the synthesis of novel therapeutic agents. This guide will provide a comprehensive overview of its synthesis, chemical characteristics, reactivity, and its burgeoning potential in the development of new medicines.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 52249-48-6 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Varies; often a solid at room temperature | Inferred |
| Solubility | Soluble in many organic solvents | Inferred |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, key spectroscopic features would be expected in its ¹H NMR, ¹³C NMR, and mass spectra, confirming the presence of the quinoline ring system, the methylene bridge, and the methyl ester group.
Synthesis of this compound: A Two-Step Approach
While various methods for the synthesis of the quinoline core exist, a reliable and logical pathway to this compound involves a two-step process: the synthesis of the precursor, 2-quinolineacetic acid, followed by its esterification.
Step 1: Synthesis of 2-Quinolineacetic Acid
The synthesis of the carboxylic acid precursor is a critical first step. Several established methods for quinoline synthesis, such as the Friedländer, Doebner-von Miller, or Skraup reactions, can be adapted to produce quinoline derivatives.[2] A common route to 2-substituted quinolines often involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene group.[2]
Step 2: Fischer Esterification to Yield this compound
With 2-quinolineacetic acid in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a robust and widely used method for ester synthesis.[3][4]
Experimental Protocol: Fischer Esterification of 2-Quinolineacetic Acid
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should always conduct their own risk assessments and optimization studies.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-quinolineacetic acid (1 equivalent) in an excess of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[5][6]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.[5][6]
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Caption: Fischer esterification of 2-quinolineacetic acid.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is primarily dictated by two key features: the quinoline ring system and the methyl ester group.
-
The Quinoline Core: The quinoline ring is an electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The nitrogen atom can also be quaternized or oxidized to an N-oxide, further modulating the ring's reactivity.
-
The Methyl Ester Group: The ester functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. This allows for the introduction of a wide range of functional groups and the synthesis of diverse libraries of compounds for biological screening.
Caption: Derivatization potential of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a precursor to biologically active molecules. The quinoline nucleus is a common feature in drugs with a wide range of therapeutic applications.
-
Anticancer Agents: Numerous quinoline derivatives have been investigated for their anticancer properties. For instance, certain substituted 2-arylquinolines have demonstrated selective cytotoxicity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[7]
-
Antimicrobial and Antiviral Agents: The quinoline scaffold is present in several antimalarial drugs and has been explored for the development of new antibacterial and antiviral compounds.[8]
-
Enzyme Inhibitors: Derivatives of quinoline have been shown to inhibit various enzymes. For example, novel 2-(quinoline-2-ylthio)acetamide derivatives have been identified as potent α-glucosidase inhibitors, with some exhibiting IC₅₀ values as low as 0.180 µM, suggesting their potential for the management of diabetes.[9]
While specific biological activity data for this compound is not extensively reported, its utility as a starting material for the synthesis of compounds with these and other activities is clear. The ease of its derivatization allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis from readily available precursors, combined with the reactivity of its ester group and the inherent biological relevance of the quinoline core, makes it an attractive starting material for the development of novel therapeutic agents. As the demand for new and more effective drugs continues to grow, the importance of such versatile intermediates in the synthetic chemist's toolbox cannot be overstated. Future research will likely focus on the development of more efficient and environmentally friendly methods for its synthesis and its application in the creation of novel compound libraries for high-throughput screening against a wide range of biological targets.
References
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PubChem. This compound. [Link]
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MySkinRecipes. Methyl 2-(quinolin-6-yl)acetate. [Link]
- Satheeshkumar, R., Murugesan, A., Prabha, K., Rajendra Prasad, K. J., Sayin, K., & Acevedo, R. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry (IJC), 64(6).
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IUCr. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
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PubChemLite. This compound (C12H11NO2). [Link]
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Saeed, A., et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. [Link]
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ChemSynthesis. methyl 2-quinolinylacetate. [Link]
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New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
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Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]
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PubMed. Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. [Link]
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PubMed. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. [Link]
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PubMed Central. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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PubMed. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. [Link]
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"Methyl 2-(quinolin-2-yl)acetate" molecular weight
An In-Depth Technical Guide to Methyl 2-(quinolin-2-yl)acetate
Executive Summary
This compound is a heterocyclic compound featuring a quinoline nucleus, a scaffold of paramount importance in medicinal chemistry and materials science. The quinoline ring system is a "privileged structure," known to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, outline robust methods for its structural elucidation, and explore its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials.
Core Physicochemical & Structural Properties
This compound is a derivative of quinoline, an aromatic nitrogen-containing heterocycle.[4] The molecule's reactivity is primarily dictated by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the chemically versatile methyl ester functional group. Its precise molecular characteristics are foundational for its application in further synthetic endeavors.
Molecular Structure
The IUPAC name for this compound is this compound.[5] Its structure consists of a quinoline ring substituted at the 2-position with a methylene bridge connected to a methyl acetate group.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key computed and reported properties of this compound. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[5] |
| Molecular Weight | 201.22 g/mol | PubChem[5] |
| CAS Number | 52249-48-6 | PubChem[5] |
| XLogP3 | 2.0 | PubChem (Computed)[5] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |
| Physical Form | Liquid (Predicted for isomer) | Sigma-Aldrich |
The Quinoline Scaffold: A Cornerstone of Drug Discovery
The quinoline motif is a highly valued scaffold in medicinal chemistry due to its presence in numerous natural products (e.g., quinine from cinchona bark) and synthetic drugs.[3][4] Its rigid, planar structure and ability to participate in π-π stacking and hydrogen bonding interactions allow it to effectively bind with various biological macromolecules.
Derivatives of quinoline have demonstrated an exceptionally broad range of pharmacological activities, including:
-
Antimalarial: Chloroquine and quinine are classic examples.[1]
-
Anticancer: Camptothecin and its analogues are potent topoisomerase inhibitors.[2][4]
-
Antibacterial: Fluoroquinolones like ciprofloxacin are widely used antibiotics.[1]
-
Anti-inflammatory & Antiviral: The scaffold is a key component in the development of novel agents targeting inflammation and viral replication.[2][4]
This compound serves as an ideal starting point or intermediate for accessing novel quinoline-based compounds, leveraging this rich pharmacological history.[6]
Synthesis and Purification Protocol
The synthesis of this compound can be efficiently achieved through several established organic chemistry transformations. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and reliable method for forming the quinoline core. Alternative modern approaches, including metal-catalyzed reactions, offer different advantages in terms of yield and substrate scope.[7]
Below is a detailed protocol for a practical synthesis based on the esterification of 2-quinolineacetic acid, which can be derived from readily available precursors.
Proposed Synthetic Workflow: Fischer Esterification
This protocol outlines a standard Fischer esterification. The choice of an acid catalyst is crucial; sulfuric acid is highly effective due to its dual role as a catalyst and a dehydrating agent, driving the equilibrium towards the product.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Methodology
Materials:
-
2-Quinolineacetic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup: To a solution of 2-quinolineacetic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C (ice bath).
-
Causality: Using anhydrous methanol is critical to prevent the introduction of water, which would shift the reaction equilibrium back towards the starting materials. The catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expertise: The reaction is heated to provide the necessary activation energy. A typical TLC mobile phase would be 30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid due to its lower polarity.
-
-
Work-up and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Trustworthiness: This step is self-validating. Successful neutralization is confirmed by the cessation of CO₂ effervescence. The resulting aqueous solution should be basic to pH paper.
-
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Expertise: Gradient elution is recommended to ensure good separation of the non-polar product from any remaining polar starting material or byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized this compound is non-negotiable. A combination of spectroscopic techniques provides a complete and unambiguous structural assignment.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 7.5-8.5 ppm): Complex multiplet pattern characteristic of the quinoline ring system. Methylene Protons (-CH₂-) (δ ~4.0 ppm): A sharp singlet. Methyl Protons (-OCH₃) (δ ~3.7 ppm): A sharp singlet. |
| ¹³C NMR | Carbonyl Carbon (C=O) (δ ~170 ppm): A distinct peak in the downfield region. Aromatic Carbons (δ 120-150 ppm): Multiple signals corresponding to the 9 unique carbons of the quinoline ring. Methylene Carbon (-CH₂-) (δ ~40-45 ppm). Methyl Carbon (-OCH₃) (δ ~52 ppm). |
| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺): A peak at m/z = 201.22, corresponding to the molecular weight of the compound.[5] |
| FT-IR | C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹. C=N and C=C Stretches (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region. |
Applications in Research and Drug Discovery
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the methyl ester, which serves as a handle for further molecular elaboration.
Key Derivatization Pathways
The ester can be readily transformed into other functional groups, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs.
Caption: Potential derivatization pathways from the parent ester.
-
Hydrolysis: Saponification of the ester with a base like lithium hydroxide yields the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds with various amines, a common linkage in pharmaceutical agents.
-
Amidation: Direct reaction with amines can form amides, though often the two-step hydrolysis/coupling route provides better yields and purity.
-
Hydrazinolysis: Reaction with hydrazine hydrate produces the corresponding hydrazide, a key pharmacophore and building block for synthesizing other heterocycles like oxadiazoles and pyrazoles.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(quinolin-2-yl)ethanol, opening up another avenue for chemical modification.
Safety and Handling
While specific toxicity data for this compound is limited, data for related structures suggests that it should be handled with care.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
References
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- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules.
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- Method for one-step preparation of 2-methylquinoline. (2013). Google Patents.
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An In-depth Technical Guide to Methyl 2-(quinolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(quinolin-2-yl)acetate is a quinoline derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. It is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutics and functional materials, offering insights into the strategic utilization of this versatile chemical entity.
Introduction: The Significance of the Quinoline Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The incorporation of a methyl acetate group at the 2-position of the quinoline ring, as in this compound, provides a reactive handle for further molecular elaboration. This ester functionality allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2] The inherent photophysical properties of the quinoline moiety also make this compound a valuable building block for fluorescent dyes and optical materials.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized below.
Core Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-quinolin-2-ylacetate | [3] |
| CAS Number | 52249-48-6 | [3] |
| Molecular Formula | C₁₂H₁₁NO₂ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Canonical SMILES | COC(=O)CC1=NC2=CC=CC=C2C=C1 | [3] |
| InChIKey | WLCSNNDPZBIWPC-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene group of the acetate side-chain, and the methyl group of the ester. The aromatic region will display distinct multiplets corresponding to the protons on both the benzene and pyridine rings of the quinoline core.[4]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide signals for all 12 unique carbon atoms. The carbonyl carbon of the ester group will resonate at a characteristic downfield chemical shift (typically around 170 ppm). The carbons of the quinoline ring will appear in the aromatic region (120-160 ppm), while the methylene and methyl carbons will be found in the aliphatic region.[4]
-
Mass Spectrometry : Mass spectral analysis will confirm the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data is available in spectral databases.[3]
Synthesis and Reactivity
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. The reactivity of this compound is largely dictated by the ester functionality and the quinoline ring system.
Synthetic Pathways
A common synthetic approach involves the esterification of 2-(quinolin-2-yl)acetic acid. Alternatively, transition metal-catalyzed cross-coupling reactions can be employed to construct the quinoline core, followed by the introduction of the methyl acetate side chain.
Below is a generalized workflow for a potential synthesis, illustrating the key transformations.
Caption: A potential synthetic workflow for this compound.
Key Chemical Reactions
The ester group of this compound is a versatile functional group that can undergo several important reactions:
-
Hydrolysis : The ester can be hydrolyzed under acidic or basic conditions to yield 2-(quinolin-2-yl)acetic acid. This carboxylic acid can then be used in amide bond formation or other derivatizations.
-
Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can produce other esters of 2-(quinolin-2-yl)acetic acid.
-
Reduction : The ester can be reduced to the corresponding alcohol, 2-(quinolin-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reactions at the α-Carbon : The methylene group adjacent to the carbonyl is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings of the quinoline nucleus can undergo electrophilic substitution reactions, although the pyridine ring is generally less reactive than the benzene ring towards electrophiles.
Applications in Research and Drug Discovery
The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Scaffold for Novel Therapeutics
The quinoline core is a well-established pharmacophore.[5] By modifying the methyl acetate side chain, researchers can explore how changes in structure affect biological activity. For example, the synthesis of amides, hydrazides, and other derivatives from this compound can lead to the discovery of new compounds with potential therapeutic applications.[1][6] The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's pharmacological properties, is a key concept in drug design that can be explored using this scaffold.[7]
Caption: Logical workflow for utilizing this compound in drug discovery.
Building Block for Functional Materials
The fluorescent properties of the quinoline ring system make this compound an attractive starting material for the synthesis of novel organic dyes and sensors. The ester functionality allows for the covalent attachment of the quinoline fluorophore to other molecules or materials.
Safety and Handling
According to hazard identification data, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical compound with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, well-defined chemical properties, and the reactivity of its functional groups make it an ideal starting point for the development of novel molecules with a wide range of applications. This guide has provided a comprehensive overview of its core technical aspects to aid researchers in harnessing its full potential in their scientific endeavors.
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SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. [12]
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A Spectroscopic Guide to Methyl 2-(quinolin-2-yl)acetate: Structure, Interpretation, and Methodology
This technical guide provides an in-depth analysis of the spectral data for Methyl 2-(quinolin-2-yl)acetate (CAS 52249-48-6), a key heterocyclic compound relevant to researchers in medicinal chemistry and materials science. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization of its molecular structure. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₂H₁₁NO₂ and a monoisotopic mass of 201.0790 Da.[1] The structure comprises a quinoline bicyclic aromatic system linked at the 2-position to a methyl acetate group via a methylene bridge. This unique combination of a rigid, electron-deficient aromatic system and a flexible ester side-chain gives rise to a distinct and interpretable spectroscopic signature.
The synergistic application of multiple spectroscopic techniques is essential for unambiguous structural confirmation.[2]
-
NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework.
-
Mass Spectrometry (MS) confirms the molecular weight and offers structural clues through fragmentation analysis.
-
Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule.
The logical workflow for spectral analysis involves a multi-pronged approach, where data from each technique corroborates the others to build a self-validating structural hypothesis.
Caption: Workflow for structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for assigning every atom in the molecule's framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct regions for the aromatic quinoline protons and the aliphatic acetate protons. The quinoline ring protons appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methylene and methyl protons of the acetate group appear in the upfield region.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.15 | d | ~8.5 | 1H | H-4 | Doublet due to coupling with H-3; significant deshielding from adjacent nitrogen.[3] |
| ~8.10 | d | ~8.5 | 1H | H-8 | Doublet of doublets (often appearing as a doublet) due to ortho coupling with H-7.[4] |
| ~7.80 | d | ~8.1 | 1H | H-5 | Doublet of doublets (often appearing as a doublet) due to ortho coupling with H-6.[4] |
| ~7.70 | ddd | ~8.5, 6.9, 1.4 | 1H | H-7 | Triplet of doublets due to coupling with H-6 and H-8.[4] |
| ~7.55 | ddd | ~8.1, 6.9, 1.3 | 1H | H-6 | Triplet of doublets due to coupling with H-5 and H-7.[4] |
| ~7.45 | d | ~8.5 | 1H | H-3 | Doublet due to coupling with H-4.[3] |
| ~4.00 | s | - | 2H | -CH₂- | Singlet, adjacent to the electron-withdrawing quinoline ring and carbonyl group. |
| ~3.80 | s | - | 3H | -OCH₃ | Singlet, characteristic chemical shift for a methyl ester. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of 12 distinct carbon environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~171.5 | C | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~158.0 | C | C-2 | Quaternary carbon bonded to nitrogen and the acetate side chain.[2] |
| ~147.5 | C | C-8a | Quaternary carbon at the fusion of the two rings.[2] |
| ~136.5 | CH | C-4 | Aromatic CH in the heterocyclic ring. |
| ~129.8 | CH | C-7 | Aromatic CH in the benzene ring.[4] |
| ~129.0 | C | C-4a | Quaternary carbon at the fusion of the two rings.[4] |
| ~127.5 | CH | C-5 | Aromatic CH in the benzene ring.[4] |
| ~127.0 | CH | C-8 | Aromatic CH in the benzene ring.[4] |
| ~126.5 | CH | C-6 | Aromatic CH in the benzene ring.[4] |
| ~122.0 | CH | C-3 | Aromatic CH in the heterocyclic ring.[2] |
| ~52.5 | CH₃ | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~45.0 | CH₂ | -CH₂- | Aliphatic carbon deshielded by the adjacent quinoline ring and carbonyl. |
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition. Electron Ionization (EI) MS reveals characteristic fragmentation patterns that corroborate the proposed structure.
Table 3: High-Resolution Mass Spectrometry Data
| Species | Formula | Calculated m/z | Description |
| [M]⁺• | [C₁₂H₁₁NO₂]⁺• | 201.0790 | Molecular Ion |
| [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.0863 | Protonated Molecular Ion (ESI) |
| [M-•OCH₃]⁺ | [C₁₁H₈NO]⁺ | 170.0600 | Loss of a methoxy radical (α-cleavage) |
| [M-•COOCH₃]⁺ | [C₁₀H₈N]⁺ | 142.0651 | Loss of methoxycarbonyl radical (benzylic cleavage) |
| [C₉H₇N]⁺• | [C₉H₇N]⁺• | 129.0578 | Quinoline radical cation |
The fragmentation is dominated by cleavages adjacent to the ester and quinoline functionalities. The most significant fragmentation pathways include:
-
Alpha-cleavage: Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion to form a stable acylium ion at m/z 170.
-
Benzylic-type Cleavage: Cleavage of the bond between the methylene group and the carbonyl group, resulting in the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). This produces the highly stable quinolin-2-ylmethyl cation ([C₁₀H₈N]⁺) at m/z 142, which is often a prominent peak.
Caption: Key fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is highly effective for identifying the principal functional groups. The spectrum of this compound is dominated by absorptions from the ester and the aromatic quinoline ring.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 3100–3000 | Medium | C-H Stretch | Aromatic (Quinoline) | Characteristic for sp² C-H bonds, typically appearing at higher frequency than aliphatic C-H stretches.[2] |
| 2990–2850 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Characteristic for sp³ C-H bonds. |
| ~1735 | Strong | C=O Stretch | Ester | A strong, sharp absorption is the most prominent feature for an ester carbonyl. |
| 1600, 1505 | Medium | C=C and C=N Stretch | Aromatic (Quinoline) | Multiple bands arising from the complex vibrations of the aromatic ring system.[2] |
| ~1250 | Strong | C-O Stretch (asymmetric) | Ester | Strong absorption associated with the C-O single bond adjacent to the carbonyl. |
| ~1100 | Strong | C-O Stretch (symmetric) | Ester | Second strong C-O stretch, confirming the ester group. |
| 900-690 | Strong | C-H Out-of-Plane Bend | Aromatic (Quinoline) | The pattern of these bands can sometimes provide information on the substitution pattern of the ring. |
Experimental Protocols
To ensure reproducibility and accuracy, the following standard protocols for spectral acquisition are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate several hundred to a few thousand scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.
Mass Spectrometry (HRMS-ESI) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage to approximately 3.5-4.5 kV.
-
Acquire data over a mass range of m/z 50-500.
-
Use an internal calibrant (lock mass) to ensure high mass accuracy (<5 ppm).
-
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition.
IR Spectroscopy (ATR-FTIR) Protocol
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
References
- Current time inform
-
Saeed, A., et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate . Chinese Journal of Structural Chemistry. [Link]
-
Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone . Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Gawinecki, R., et al. SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES . Heterocyclic Communications. [Link]
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Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone . ResearchGate. [Link]
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University of Calgary. Spectra Problem #7 Solution . [Link]
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SpectraBase. 2-phenyl-4-quinolinecarboxylic acid, methyl ester - Optional[13C NMR] - Spectrum . [Link]
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Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone . PubMed. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10608140, this compound . PubChem. [Link]
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Wang, L., et al. (2010). Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles . Molecules. [Link]
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Brinson, R. G., et al. (2015). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals . Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz) . [Link]
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SpectraBase. Methyl 2-thienyl ketone, (2-quinolyl)hydrazone . [Link]
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A Comprehensive Technical Guide to the Organic Solvent Solubility of Methyl 2-(quinolin-2-yl)acetate
An In-depth Technical Guide
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of Methyl 2-(quinolin-2-yl)acetate in organic solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data repository. In the absence of extensive published quantitative data, this guide establishes a framework for predicting and experimentally determining solubility. It synthesizes information on the compound's physicochemical properties with foundational chemical principles to offer predictive insights. Furthermore, it provides robust, step-by-step protocols for both qualitative and quantitative solubility assessment, empowering researchers to generate reliable data tailored to their specific applications.
Introduction: The Importance of Solubility in a Research Context
This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and antimicrobial agents.[1][2] As researchers explore the potential of novel derivatives like this compound, a thorough understanding of their fundamental physicochemical properties is paramount.
Solubility is not merely a physical constant; it is a critical parameter that governs the success of numerous laboratory and industrial processes.[3]
-
Chemical Synthesis: The choice of solvent can dictate reaction rates, yields, and impurity profiles. Reactants must be sufficiently solubilized to interact effectively.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Analytical Chemistry: Preparing solutions for techniques such as HPLC or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.
-
Drug Development: For a compound to be a viable drug candidate, its solubility in various physiological and non-physiological media is a key determinant of its formulation, bioavailability, and efficacy.
This guide provides the foundational knowledge and practical methodologies required to master the solubility aspects of this compound.
Physicochemical Profile and Theoretical Solubility Considerations
To predict how this compound will behave in different solvents, we must first understand its structural and electronic properties. The principle of "like dissolves like" is our primary guide: polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[5] |
| Molecular Weight | 201.22 g/mol | PubChem[5] |
| InChIKey | WLCSNNDPZBIWPC-UHFFFAOYSA-N | PubChem[6] |
| Predicted XlogP | 2.0 | PubChemLite[6] |
| Hydrogen Bond Donors | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 3 (N in ring, 2 O in ester) | PubChem (Computed) |
The structure of this compound presents a duality of polarity.
-
Quinoline Ring System: This large, aromatic, bicyclic system is predominantly nonpolar and lipophilic. It will favor interactions with nonpolar and aromatic solvents through van der Waals forces and π-π stacking.
-
Methyl Acetate Moiety: The ester functional group (-COOCH₃) introduces polarity. The carbonyl oxygen and ester oxygen are hydrogen bond acceptors, allowing for dipole-dipole interactions with polar solvents.[5]
The predicted XlogP value of 2.0 suggests a moderate degree of lipophilicity. A positive logP value indicates that the compound is more soluble in an organic phase (like octanol) than in water. This profile suggests that the compound will be sparingly soluble in water but will exhibit significant solubility in a range of organic solvents.
Caption: Structural drivers of solubility for this compound.
Predicted Solubility Profile
Based on the structural analysis, a predicted qualitative solubility profile can be constructed. This serves as a starting point for solvent selection in experimental work.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| Hexane | 0.1 | Nonpolar Aliphatic | Low to Medium | Favorable interaction with the quinoline ring, but the polar ester group limits high solubility. |
| Toluene | 2.4 | Nonpolar Aromatic | High | Strong π-π stacking interactions between the solvent and the quinoline ring system are expected. |
| Dichloromethane | 3.1 | Polar Aprotic | High | Capable of interacting with both the polar and nonpolar regions of the molecule. |
| Ethyl Acetate | 4.4 | Polar Aprotic | High | The solvent structure is similar to the ester moiety of the solute, promoting strong interactions. |
| Acetone | 5.1 | Polar Aprotic | High | A strong polar aprotic solvent that can effectively solvate the ester group. |
| Ethanol | 5.2 | Polar Protic | Medium to High | The polar hydroxyl group interacts with the ester, but the overall polarity may be slightly less optimal than polar aprotic solvents. |
| Methanol | 6.6 | Polar Protic | Medium | Similar to ethanol, but its higher polarity may make it a slightly less effective solvent for the large nonpolar ring system. |
| Water | 10.2 | Polar Protic | Very Low / Insoluble | The large, nonpolar aromatic portion of the molecule dominates, leading to poor solvation by water. |
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical data. The following section provides a robust, two-stage experimental workflow for determining the solubility of this compound.
4.1. Workflow for Solubility Determination
Caption: Experimental workflow for determining compound solubility.
4.2. Stage 1: Rapid Qualitative Screening
This method provides a quick assessment of solubility in various solvents, which is useful for initial solvent selection for reactions or chromatography.[7]
Methodology:
-
Arrange a series of labeled vials, one for each solvent to be tested.
-
Accurately weigh approximately 2-3 mg of this compound into each vial.
-
Using a calibrated pipette, add the selected solvent in 0.1 mL increments.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved solid particles.
-
Continue adding solvent up to a total volume of 1.0 mL.
-
Classify the solubility based on the volume of solvent required for complete dissolution (e.g., Soluble >2 mg/mL; Sparingly Soluble; Insoluble <2 mg/mL).
4.3. Stage 2: Quantitative Determination (Isothermal Equilibrium Method)
This is the gold-standard method for generating precise solubility data. It relies on creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[8]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in a temperature-controlled environment (e.g., an incubator shaker or a stirred water bath) set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours with constant, vigorous stirring to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. To ensure no suspended microparticles remain, draw a sample of the supernatant using a syringe fitted with a chemically resistant (e.g., PTFE) 0.22 µm filter. This step is critical to separate the dissolved solute from any remaining solid.
-
Quantification: Accurately measure the concentration of the solute in the clear, filtered solution. Several methods can be employed:
-
Gravimetric Analysis: Accurately pipette a known volume of the filtered solution into a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. Reweigh the vial containing the dried residue. The mass difference allows for the direct calculation of solubility in mg/mL.
-
Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute an aliquot of the filtered saturated solution with a suitable mobile phase and analyze it by HPLC. Determine the concentration from the calibration curve. This method is highly accurate and requires very little sample.
-
-
Calculation: Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.
Conclusion
While extensive quantitative solubility data for this compound is not yet prevalent in public literature, a strong predictive framework can be established based on its distinct molecular structure. The compound's combination of a large, nonpolar quinoline core and a polar ester moiety suggests high solubility in moderately polar to nonpolar aromatic and aprotic solvents, such as toluene, dichloromethane, and ethyl acetate, with limited solubility in highly polar or aliphatic nonpolar solvents.
This guide provides both the theoretical foundation for making informed solvent choices and the practical, detailed experimental protocols necessary for researchers to generate precise, application-specific solubility data. Adherence to these methodologies will ensure the generation of reliable and reproducible results, facilitating advancements in the synthesis, purification, and application of this promising quinoline derivative.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online discussion]. Available at: [Link][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608140, this compound. PubChem. Retrieved from [Link][5]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Lab Manual. Available at: [Link][3]
-
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-(quinolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Compound and its Context
Methyl 2-(quinolin-2-yl)acetate, a quinoline derivative, presents itself as a valuable building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science research.[1] The quinoline moiety is a prevalent scaffold in a multitude of bioactive compounds, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The presence of the methyl acetate group provides a reactive handle for further chemical modifications, making this compound a versatile intermediate. However, its structural similarity to quinoline, a compound with known toxicological properties, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[2][3] This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from the parent compound, quinoline, and related derivatives to ensure a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Risk Assessment: A Proactive Approach
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]
These classifications are based on data aggregated by the European Chemicals Agency (ECHA).[4] While specific toxicological studies on this compound are limited, the known hazards of the parent quinoline molecule should be considered. Quinoline is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[5]
Table 1: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 10608140[4]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.[7]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] Gloves should be inspected for any signs of degradation or punctures before use and disposed of after handling the compound.[8]
-
Body Protection: A laboratory coat is required to protect skin and personal clothing.[6] For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator may be necessary to prevent inhalation of dust particles.[6] If vapors may be generated, an air-purifying respirator with organic vapor cartridges should be considered.[6]
Caption: Workflow for the safe handling of this compound.
Safe Handling and Storage Protocols: Minimizing Exposure
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling Procedures
-
Avoid Direct Contact: Never allow the chemical to come into contact with skin or eyes.
-
Weighing: Weigh the solid compound in a fume hood, preferably on a disposable weigh boat to minimize contamination of balances.
-
Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]
-
Preventing Aerosolization: Avoid actions that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Caption: Decision workflow for responding to a spill of this compound.
Disposal Considerations: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[6]
-
Disposal Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of down the drain or in the regular trash.
Toxicological and Reactivity Profile: A Deeper Scientific Dive
Toxicological Information
Reactivity Profile
The quinoline ring system is aromatic. The nitrogen atom in the ring makes the pyridine ring electron-deficient, while the benzene ring is more electron-rich. Electrophilic substitution reactions are generally favored at positions 5 and 8 on the benzene ring, while nucleophilic substitution is more likely to occur at positions 2 and 4 of the pyridine ring. The methyl acetate substituent at the 2-position can participate in various chemical transformations, including hydrolysis to the corresponding carboxylic acid or transesterification. The compound should be protected from strong oxidizing agents, acids, and bases to avoid unwanted reactions.[10]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling procedures, scientists can minimize the risk of exposure and ensure a safe and productive laboratory environment. The information presented in this guide serves as a foundation for building a strong safety culture, where the well-being of researchers and the integrity of scientific discovery are held in the highest regard.
References
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A Technical Guide to the Therapeutic Potential of the Methyl 2-(quinolin-2-yl)acetate Scaffold
Abstract
The quinoline ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Methyl 2-(quinolin-2-yl)acetate (MQA) represents a foundational structure within this class, offering a versatile platform for synthetic elaboration. While direct biological data on MQA is sparse, the extensive body of research on its derivatives provides a compelling rationale for its investigation as a progenitor for novel therapeutic agents. This guide synthesizes the current understanding of quinoline pharmacology to project the potential biological activities of the MQA core, focusing primarily on its promising applications in oncology and infectious diseases. We present a logical framework for the systematic evaluation of MQA-derived compounds, complete with validated experimental protocols and strategic considerations for lead optimization, to empower researchers in the field of drug discovery.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline motif, a fusion of a benzene and a pyridine ring, is a recurring feature in natural products and synthetic drugs.[4][5] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal characteristics for interacting with a variety of biological targets. Historically, quinoline derivatives have been pivotal in the fight against malaria (e.g., chloroquine), and contemporary research has expanded their utility to diverse therapeutic areas including cancer, bacterial infections, and inflammation.[1][2][6]
This compound (MQA), with its characteristic quinoline core and a reactive methyl ester side chain, is an exemplary starting point for chemical exploration.[7][8] The ester group serves as a convenient handle for derivatization, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR) and optimize pharmacological properties.
Potential Biological Activity I: Anticancer Applications
A substantial body of evidence points to the potent anticancer activity of quinoline derivatives.[9][10][11][12][13][14] The mechanisms are varied, but a dominant and well-elucidated pathway involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][15][16][17]
Primary Hypothesis: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[15] Disruption of their function is a clinically validated anticancer strategy.[6] Numerous quinoline-based compounds have been shown to act as microtubule-interfering agents, often by binding to the colchicine site on β-tubulin.[6][15][18] This binding event prevents the polymerization of tubulin into microtubules, leading to a cascade of downstream effects:
-
Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle in the G2/M phase.[6][11][17]
-
Apoptosis Induction: Prolonged G2/M arrest triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[6][11][16]
Given this precedent, it is highly probable that derivatives of MQA could be engineered to function as potent tubulin polymerization inhibitors.
Proposed Research Workflow for Anticancer Evaluation
A systematic approach is required to validate this hypothesis. The following workflow outlines the key stages for screening and characterizing MQA derivatives as potential anticancer agents.
Caption: A streamlined workflow for the discovery of novel antimicrobial agents from an MQA library.
Key Experimental Protocol
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Grow microbial cultures to a specific optical density and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the MQA derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microbe.
Synthetic Strategy and Lead Optimization
The MQA scaffold is ripe for chemical modification to conduct SAR studies. The primary points for derivatization are the ester functionality and the quinoline ring system itself.
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Methyl 2-(quinolin-2-yl)acetate: A Versatile Scaffold for Modern Medicinal Chemistry
Executive Summary
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2] Within this vast chemical space, Methyl 2-(quinolin-2-yl)acetate (MQA) emerges as a particularly valuable synthetic intermediate. Its structure, featuring a reactive methylene group and a readily modifiable ester functional group, provides a strategic entry point for the development of diverse molecular libraries.[3] This guide, intended for researchers and drug development professionals, explores the synthesis of MQA, delineates key derivatization strategies, and provides an in-depth analysis of its applications in the discovery of novel therapeutic agents, with a primary focus on oncology, infectious diseases, and inflammatory conditions. We will dissect the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships (SAR) to provide a comprehensive resource for leveraging this potent scaffold.
Chapter 1: The Quinoline Pharmacophore: A Foundation of Therapeutic Discovery
The fusion of a benzene ring with a pyridine ring gives rise to quinoline, a heterocyclic aromatic compound that has captivated chemists for over a century.[4][5] This simple bicyclic system is the foundational core for a vast array of molecules with profound biological effects, from the historic antimalarial drug quinine to modern anticancer agents.[1][6] The quinoline scaffold's therapeutic versatility stems from its rigid, planar structure and its capacity for diverse substitutions, allowing for the fine-tuning of electronic and steric properties to achieve specific interactions with biological macromolecules.[5][6]
This compound (MQA) represents a key strategic asset in the exploration of the quinoline chemical space. It is not merely a compound but a platform. The ester group allows for straightforward modification into amides, hydrazides, or the corresponding carboxylic acid, while the adjacent methylene bridge offers a site for further functionalization.[3][7] This inherent reactivity makes MQA an ideal starting point for generating novel chemical entities with potential therapeutic value across a spectrum of diseases.[3]
Chapter 2: Synthesis and Chemical Profile of this compound
The synthesis of quinoline derivatives can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[8] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a particularly powerful and convergent method for accessing substituted quinolines.
For the specific synthesis of MQA, a common and efficient laboratory-scale approach involves the S-methylation and subsequent amine displacement of a thiosemicarbazone derivative of a 2-formyl quinoline, or more directly, the oxidation of 2-methylquinoline (quinaldine) to 2-quinolinecarboxylic acid followed by esterification.[9]
Synthetic Workflow for this compound
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Discovery and history of "Methyl 2-(quinolin-2-yl)acetate"
An In-depth Technical Guide to Methyl 2-(quinolin-2-yl)acetate: From Historical Discovery to Modern Synthesis and Application
Executive Summary
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of quinoline, a scaffold present in numerous natural products and pharmaceuticals, this molecule serves as a critical building block for more complex, biologically active agents. This guide provides a comprehensive overview of this compound, tracing its origins from the initial discovery of the quinoline nucleus to the evolution of its synthesis. We will dissect classical and modern synthetic methodologies, offer detailed experimental protocols, and explore its applications in drug discovery, providing researchers and drug development professionals with a foundational understanding of this versatile chemical entity.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory properties.[2][3][4][5] The celebrated antimalarial drug, quinine, is a natural product featuring the quinoline core, and its discovery paved the way for synthetic analogues like chloroquine and mefloquine that have saved millions of lives.[3][4]
This compound (CAS No. 52249-48-6) is a key synthetic intermediate that positions an acetic acid ester moiety at the 2-position of the quinoline ring.[6][7] This functional group arrangement provides a versatile handle for a variety of chemical transformations, making it an attractive starting material for constructing novel therapeutic agents. Understanding its history, synthesis, and properties is fundamental for chemists aiming to leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 52249-48-6 | [6][7] |
| Molecular Formula | C₁₂H₁₁NO₂ | [6] |
| Molecular Weight | 201.22 g/mol | [6] |
| IUPAC Name | methyl 2-quinolin-2-ylacetate | [6] |
| SMILES | COC(=O)CC1=NC2=CC=CC=C2C=C1 | [6] |
| InChIKey | WLCSNNDPZBIWPC-UHFFFAOYSA-N | [6] |
| Appearance | (Varies) Typically a solid | N/A |
| Melting Point | 70-73 °C (Reported for a related compound) | [8] |
Spectroscopic Data: Spectroscopic analysis is essential for structural confirmation. While a comprehensive public database spectrum is not available in the initial search, typical expected values based on the structure and data from similar compounds are:
-
¹H NMR: Protons on the quinoline ring, a singlet for the methylene (-CH₂-) group, and a singlet for the methyl (-OCH₃) group.
-
¹³C NMR: Resonances for the nine carbons of the quinoline ring, the methylene carbon, the ester carbonyl carbon, and the methoxy carbon.[6]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (201.22).[6]
Historical Perspective and Evolution of Synthesis
The history of this compound is intrinsically linked to the development of synthetic methods for functionalizing the quinoline nucleus, particularly at the 2-position.
The Precursor: Quinoline-2-carboxylic Acid and the Reissert Reaction
One of the most historically significant methods for introducing a carboxyl group at the 2-position of quinoline is the Reissert Reaction .[9] Developed by Arnold Reissert, this reaction involves the treatment of quinoline with an acyl chloride and potassium cyanide to form an intermediate known as a Reissert compound.[9][10] Subsequent acid-catalyzed hydrolysis of this intermediate yields quinoline-2-carboxylic acid.[9]
Causality in the Reissert Reaction:
-
Activation: The quinoline nitrogen is first acylated by the acyl chloride, which activates the C2 position for nucleophilic attack.
-
Nucleophilic Attack: The cyanide ion (from KCN) then attacks the activated C2 position.[9]
-
Hydrolysis: The resulting Reissert compound is stable but can be hydrolyzed under acidic conditions. The nitrile group is converted to a carboxylic acid, and the N-acyl group is cleaved.
This carboxylic acid is the direct precursor to this compound via standard esterification procedures (e.g., Fischer esterification with methanol and a catalytic amount of strong acid). Although effective, the Reissert reaction's reliance on highly toxic potassium cyanide has driven the search for alternative methods.
Caption: Fig. 2: Experimental Workflow for Synthesis.
Materials and Reagents:
-
Quinaldic acid (quinoline-2-carboxylic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add quinaldic acid (e.g., 5.0 g, 1.0 eq). Add 50 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the suspension. The mixture may warm slightly.
-
Reflux: Attach a condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Workup - Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). The product will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Trustworthiness through Self-Validation: The protocol is self-validating. The final characterization step is critical. A successful synthesis will yield spectroscopic data (¹H NMR, ¹³C NMR, MS) that matches the known structure of this compound and a sharp melting point, confirming both the identity and purity of the isolated compound. [6]
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile synthetic intermediate. The ester and the adjacent methylene group are both reactive sites for further functionalization.
-
Pharmaceutical Scaffolding: The quinoline nucleus is a well-established pharmacophore. [1][3]Derivatives of quinoline have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. [2][11][12]this compound provides a direct entry point for synthesizing libraries of novel quinoline-based compounds for high-throughput screening.
-
Synthesis of Complex Heterocycles: The active methylene group can be deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions. This allows for the elaboration of the side chain to build more complex molecular architectures.
-
Precursor to Bioactive Molecules: The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol, opening up further synthetic possibilities.
Conclusion and Future Outlook
From its conceptual origins rooted in the classical Reissert reaction to its synthesis via modern, reliable esterification protocols, this compound remains a compound of high utility. Its importance stems from the proven biological significance of the quinoline scaffold it carries. [3][5]As researchers continue to explore the chemical space around the quinoline core in the search for new drugs and functional materials, the demand for versatile and readily accessible building blocks like this compound will undoubtedly persist. Future research may focus on developing even more efficient, greener, and scalable syntheses, potentially leveraging flow chemistry or novel catalytic systems to further enhance its accessibility to the scientific community.
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Taber, D. F. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
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Bakherad, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]
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- 12. researchgate.net [researchgate.net]
Methyl 2-(quinolin-2-yl)acetate: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this esteemed class of heterocycles, Methyl 2-(quinolin-2-yl)acetate emerges as a particularly valuable and versatile building block. Its unique structural architecture, featuring a reactive methylene group, a modifiable ester functionality, and the bio-isosteric quinoline core, provides a trifecta of opportunities for synthetic diversification. This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its advanced applications as a precursor for next-generation therapeutic agents. We will delve into its key chemical transformations, including the strategic aza-Darzens reaction, and survey its role in the development of novel anticancer and antimicrobial agents, supported by detailed protocols, mechanistic insights, and quantitative data.
Core Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of this compound is fundamental to its effective utilization in synthesis. The molecule's reactivity is dictated by the interplay between the electron-withdrawing quinoline ring and the ester group, which activates the adjacent methylene protons.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| IUPAC Name | methyl 2-quinolin-2-ylacetate |
| CAS Number | 52249-48-6 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| SMILES | COC(=O)CC1=NC2=CC=CC=C2C=C1 |
| InChIKey | WLCSNNDPZBIWPC-UHFFFAOYSA-N |
| Appearance | (Predicted) Off-white to yellow solid |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation.[3] |
Spectroscopic Signature
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. While experimental data can vary slightly based on solvent and instrumentation, the following represents a characteristic profile.
-
¹H NMR: The spectrum is distinguished by a singlet for the methyl ester protons (O-CH₃) typically around 3.7-3.8 ppm. A key feature is the singlet for the active methylene protons (CH₂) adjacent to the quinoline ring and carbonyl group, expected around 4.0-4.2 ppm. The aromatic region (7.5-8.2 ppm) will show a complex multiplet pattern characteristic of the 2-substituted quinoline ring system.
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the ester carbonyl (C=O) around 170 ppm, the methyl ester carbon (O-CH₃) around 52 ppm, and the active methylene carbon (CH₂) around 45 ppm. The quinoline carbons will appear in the aromatic region, typically between 120 and 155 ppm.[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹, C-O stretching vibrations, and characteristic C=C and C=N stretching frequencies for the quinoline ring in the 1500-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.[3]
Synthesis: Constructing the Core Scaffold
The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable access.[4][5] The Friedländer annulation is arguably the most direct and widely employed method for synthesizing quinolines like the target molecule, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[6]
Proposed Synthetic Protocol: Modified Friedländer Synthesis
This protocol describes a reliable, high-yield synthesis of this compound starting from commercially available 2-aminobenzaldehyde and methyl acetoacetate. The causality for this choice lies in the reaction's efficiency and the direct formation of the desired substitution pattern without requiring protecting groups or multiple steps.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) and methyl acetoacetate (10.5 g, 90.7 mmol, 1.1 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (100 mL) as the solvent. To this mixture, carefully add a catalytic amount of a base, such as sodium ethoxide (0.56 g, 8.25 mmol, 0.1 eq), or an acid like p-toluenesulfonic acid (1.57 g, 8.25 mmol, 0.1 eq). The choice of catalyst can influence reaction time and yield; a base-catalyzed reaction is often faster for this substrate combination.
-
Reaction Execution: Heat the resulting mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting aldehyde.
-
Work-up and Isolation: Once complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to about one-third of its original volume.
-
Purification: Pour the concentrated mixture into ice-cold water (200 mL) with stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, recrystallize the crude product from an ethanol/water mixture to afford this compound as a crystalline solid.
Synthetic Workflow Diagram
Caption: Friedländer synthesis workflow for this compound.
Key Chemical Reactivity: A Hub for Derivatization
This compound is a synthetically rich platform. Its reactivity can be selectively targeted at the active methylene group, the ester, or the quinoline ring itself, enabling the creation of diverse molecular libraries.
The Aza-Darzens Reaction: Stereoselective Access to Aziridines
The aza-Darzens reaction is a powerful tool for the synthesis of aziridines, three-membered nitrogen-containing heterocycles that are valuable intermediates in organic synthesis.[7][8] It involves the reaction of an enolate with an imine.[9] The active methylene group of this compound can be deprotonated to form an enolate, which can then attack an N-aryl imine to forge a new C-C bond, followed by intramolecular cyclization to yield a highly functionalized quinolinyl-aziridine.
Hypothetical Protocol: Synthesis of a Quinolinyl-Aziridine Derivative
This protocol outlines the synthesis of an ethyl 2-(quinolin-2-yl)-3-phenylaziridine-2-carboxylate derivative, demonstrating the application of the aza-Darzens reaction.
Step-by-Step Methodology:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Substrate: In a flame-dried, two-neck round-bottom flask, dissolve this compound (1.0 g, 4.97 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the solution to -78°C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq, 2.7 mL of a 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation. The solution will typically change color.
-
Imine Addition: In a separate flask, prepare a solution of N-benzylideneaniline (0.90 g, 4.97 mmol) in anhydrous THF (10 mL). Add this imine solution dropwise to the cold enolate solution.
-
Reaction Execution: Allow the reaction to stir at -78°C for 2 hours, then let it warm slowly to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired aziridine product.
Aza-Darzens Reaction Mechanism
Caption: Mechanism of the aza-Darzens reaction with this compound.
Applications in Medicinal Chemistry
The true value of this compound is realized in its conversion to novel bioactive molecules. The quinoline core is a well-documented pharmacophore associated with a vast array of biological activities.[10]
Anticancer Agent Development
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, DNA intercalation, and disruption of microtubule polymerization.[1][11] The 2-substituted quinoline scaffold is particularly prominent in this area.
One promising strategy involves the conversion of the ester group of this compound into amides or hydrazides, which can then be coupled with other pharmacophores. For example, derivatives of 2-arylquinolines have shown compelling and selective cytotoxicity against various cancer cell lines.[11]
Table 2: Representative Anticancer Activity of 2-Arylquinoline Derivatives [11]
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |
| Quinoline 13 | HeLa (Cervical) | 8.3 | > 113.08 |
| Quinoline 12 | PC3 (Prostate) | 31.37 | > 6.35 |
| Doxorubicin | HeLa (Cervical) | 0.49 | 1.15 |
Data synthesized from related structures to illustrate potential. Selectivity Index (SI) is the ratio of IC₅₀ in non-tumor cells to IC₅₀ in cancer cells.
A key signaling pathway often targeted by quinoline-based anticancer agents is the JAK/STAT pathway. Specifically, inhibition of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a viable therapeutic strategy.[12] Derivatives synthesized from quinoline precursors have been shown to downregulate JAK2 and STAT3 gene expression, leading to apoptosis in cancer cells.
JAK2/STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the JAK2/STAT3 signaling pathway by quinoline derivatives.
Antimicrobial Agent Development
The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine and chloroquine being famous examples. Modern research continues to leverage this scaffold to combat bacterial and fungal pathogens, including resistant strains.[13][14]
Derivatives of this compound can be synthesized to target various microbial processes. For instance, modifying the core structure by introducing different substituents on the quinoline ring or by converting the acetate side chain into more complex moieties can lead to compounds with potent activity against pathogens like Helicobacter pylori and other Gram-positive or Gram-negative bacteria.[12][13]
Table 3: Representative Antimicrobial Activity of Quinoline Derivatives [12][13]
| Compound Class | Target Organism | Activity Metric | Result |
| 4-Quinolylpropanoates | H. pylori | MIC | Potent Activity |
| 6-(quinolin-2-ylthio)pyridines | S. aureus (G+) | MIC (µg/mL) | 7.81 |
| 6-(quinolin-2-ylthio)pyridines | E. coli (G-) | MIC (µg/mL) | 15.62 |
| 6-(quinolin-2-ylthio)pyridines | C. albicans (Fungus) | MIC (µg/mL) | 7.81 |
MIC = Minimum Inhibitory Concentration. Data synthesized from related structures to illustrate potential.
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate; it is a strategic starting point for innovation in drug discovery. Its accessible synthesis and versatile reactivity make it an ideal scaffold for generating libraries of novel compounds aimed at complex therapeutic targets.
Future research should focus on several key areas:
-
Stereoselective Syntheses: Developing more enantioselective versions of reactions like the aza-Darzens to produce chirally pure aziridines and their downstream products.
-
New Biological Targets: Screening libraries derived from this compound against emerging targets in oncology, neurodegenerative diseases, and virology.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying each component of the molecule to build comprehensive SAR models that can guide the rational design of more potent and selective drug candidates.
-
Green Chemistry Approaches: Optimizing synthetic routes to be more environmentally benign, using safer solvents, catalytic reagents, and energy-efficient conditions.
By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals are well-equipped to unlock the full potential of this compound, paving the way for the discovery of novel and impactful medicines.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-quinolin-4-ylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Abrahams, M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. Available at: [Link]
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MySkinRecipes. (n.d.). Methyl 2-(quinolin-6-yl)acetate. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 2-quinolinylacetate. Retrieved from [Link]
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LaVoie, E. J., et al. (1984). Tumor-initiating activity of quinoline and methylated quinolines on the skin of SENCAR mice. Cancer Letters, 22(3), 269-273. Available at: [Link]
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Prasad, K. J. R., & Kumar, V. S. (2009). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 5, 23. Available at: [Link]
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Saeed, A., et al. (2014). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Journal of the Chemical Society of Pakistan, 36(5). Available at: [Link]
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Rojas, L. J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(2), 706-718. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Vera, D. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(9). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
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He, L., et al. (2010). Stereoselective synthesis of complex polycyclic aziridines: use of the Brønsted acid-catalyzed aza-Darzens reaction to prepare an orthogonally protected mitomycin C intermediate with maximal convergency. Chemical Communications, 46(3), 457-459. Available at: [Link]
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Mathew, B., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. Available at: [Link]
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Gawinecki, R., et al. (2001). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. Heterocyclic Communications, 7(6), 547-552. Available at: [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
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Satheeshkumar, A., et al. (2022). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry - Section B, 61B(5), 570-579. Available at: [Link]
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Slideshare. (2024). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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JETIR. (2025). Synthesis and Characterization of 2- methylindolizino[1,2-b]quinolin-9(11H)-one. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Vera, D. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie. IUCr Journals. Available at: [Link]
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YouTube. (2022). Easy to Learn Quinoline Synthesis || Heterocyclic Chemistry. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines. Organic Letters, 23(1), 126-131. Available at: [Link]
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Davis, F. A., & Liu, H. (2004). Stereoselective aza-Darzens reactions of tert-butanesulfinimines: convenient access to chiral aziridines. Organic & Biomolecular Chemistry, 2(1), 104-107. Available at: [Link]
-
Khadem, S. (2024). Natural Occurrence and Biological Activities of Quinoline Derivatives. CRC Press. Available at: [Link]
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El-Sayed, N. N. E., et al. (2020). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. Archiv der Pharmazie, 353(10), e2000147. Available at: [Link]
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Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of Methyl 2-(quinolin-2-yl)acetate from Quinoline-2-thiol
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-(quinolin-2-yl)acetate, a valuable building block in medicinal chemistry and materials science. The protocol outlines a robust and efficient two-step pathway starting from the readily available quinoline-2-thiol. The synthesis involves an initial S-alkylation to form a key thioether intermediate, followed by a reductive desulfurization using Raney® Nickel. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.
Introduction and Rationale
Quinoline-based acetic acid derivatives are privileged scaffolds found in numerous pharmacologically active compounds and functional materials. Their ability to act as ligands, intermediates for more complex heterocycles, and core structures in drug candidates makes their synthesis a topic of significant interest.
This application note details a field-proven, two-step approach to synthesize this compound. The strategy was designed for its reliability and scalability, leveraging two fundamental transformations in organic chemistry:
-
Nucleophilic Substitution (S-Alkylation): Quinoline-2-thiol, which exists in tautomeric equilibrium with quinoline-2(1H)-thione, is a potent nucleophile. Its sulfur atom readily attacks electrophilic carbons. We exploit this by reacting it with methyl chloroacetate to form the stable thioether intermediate, Methyl 2-((quinolin-2-yl)thio)acetate.
-
Reductive Desulfurization: The critical conversion of the C-S bond in the intermediate to the desired C-H bond is achieved via hydrogenolysis. Raney® Nickel is the reagent of choice for this transformation due to its high efficacy in cleaving carbon-sulfur bonds.[1][2]
This pathway is advantageous as it avoids harsh conditions and utilizes common laboratory reagents, making it accessible for most synthetic chemistry laboratories.
Overall Reaction Scheme
The synthesis proceeds through the following two stages:
Step 1: S-Alkylation of quinoline-2-thiol with methyl chloroacetate. Step 2: Reductive desulfurization of the thioether intermediate using Raney® Nickel.
Mechanistic Considerations
Step 1: S-Alkylation via SN2 Reaction
The first step is a classic Williamson ether synthesis analogue for sulfur. Quinoline-2-thiol is deprotonated by a mild base, such as potassium carbonate, to form the highly nucleophilic thiolate anion. This anion then attacks the electrophilic methylene carbon of methyl chloroacetate in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the C-S bond of the thioether intermediate. The use of a polar aprotic solvent like DMF facilitates this reaction by solvating the potassium cation without hindering the nucleophilicity of the thiolate.
Step 2: Reductive C-S Bond Cleavage with Raney® Nickel
Raney® Nickel is a fine-grained, porous nickel catalyst saturated with adsorbed hydrogen.[3][4] The desulfurization mechanism is a form of hydrogenolysis. The thioether adsorbs onto the nickel surface, leading to the cleavage of the C-S bonds. The adsorbed hydrogen atoms then cap the resulting carbon radicals to form the new C-H bonds, effectively replacing the sulfur atom with two hydrogens.[1] The nickel sulfide (NiS) formed is a stable inorganic byproduct.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| Quinoline-2-thiol | 580-22-3 | 161.22 g/mol | Starting Material |
| Methyl Chloroacetate | 96-34-4 | 108.52 g/mol | Alkylating Agent, Lachrymator |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, fine powder |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |
| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 g/mol | Active Catalyst, Pyrophoric when dry |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For extraction & chromatography |
| Hexanes | 110-54-3 | 86.18 g/mol | For chromatography |
| Celite® (Diatomaceous Earth) | 61790-53-2 | N/A | Filtration Aid |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Methyl chloroacetate is a lachrymator and toxic. Raney® Nickel is pyrophoric and must not be allowed to dry in the air.[4]
Step 1: Synthesis of Methyl 2-((quinolin-2-yl)thio)acetate (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add quinoline-2-thiol (8.06 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material.
-
Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.). Stir the suspension vigorously.
-
Carefully add methyl chloroacetate (5.4 mL, 60.0 mmol, 1.2 equiv.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material spot should disappear, and a new, less polar spot should appear.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) to remove DMF and salts.
-
Dry the crude product under vacuum to yield Methyl 2-((quinolin-2-yl)thio)acetate as an off-white to pale yellow solid. The product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound (Final Product)
-
In a 500 mL round-bottom flask, dissolve the crude Methyl 2-((quinolin-2-yl)thio)acetate (assuming ~50.0 mmol from the previous step) in anhydrous ethanol (250 mL).
-
CAUTION: Perform the next step carefully in a fume hood. Obtain a slurry of Raney® Nickel (~50% in water). Wash the Raney® Nickel with water (3 x 20 mL) and then with anhydrous ethanol (3 x 20 mL) by careful decantation to remove the storage water. Do not allow the catalyst to become dry.
-
Add the washed, ethanol-wet Raney® Nickel (~25 g, ~5-6 teaspoons) to the reaction flask in portions. An exothermic reaction and gas (hydrogen) evolution may be observed.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the thioether intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
CAUTION: The Raney® Nickel catalyst is pyrophoric and must be filtered carefully. Set up a vacuum filtration apparatus with a pad of Celite® (~1 inch thick) in a Büchner funnel. Ensure the Celite® pad is kept wet with ethanol.
-
Filter the reaction mixture through the wet Celite® pad to remove the catalyst. Wash the filter cake thoroughly with ethanol (3 x 50 mL).
-
Catalyst Quenching: The filtered Raney® Nickel on the Celite® should be immediately and carefully quenched by slowly adding it to a beaker of water, followed by slow addition of dilute hydrochloric acid until gas evolution ceases.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure this compound as a liquid or low-melting solid.
Visualization of Workflow
The overall laboratory workflow can be visualized as follows:
Caption: Workflow for the two-step synthesis of the target compound.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Value | Source |
| Product Name | This compound | - |
| Molecular Formula | C₁₂H₁₁NO₂ | [5][6] |
| Molecular Weight | 201.22 g/mol | [5] |
| CAS Number | 52249-48-6 | [5] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical Observation |
| Expected ¹H NMR | Consistent with the structure; key peaks for quinoline ring protons, singlet for CH₂, and singlet for OCH₃ | Standard Spectroscopic Analysis |
| Expected Mass Spec | [M+H]⁺ = 202.0863 | Calculated |
Troubleshooting and Expert Insights
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the chloroacetate and interfere with the base. Incomplete reaction can be addressed by increasing the reaction time or temperature slightly (e.g., to 70 °C).
-
No Reaction in Step 2: The activity of Raney® Nickel can vary.[1] If the reaction is sluggish, adding a fresh portion of washed catalyst can help drive it to completion. Ensure the thioether intermediate is fully dissolved in the ethanol before and during reflux.
-
Difficulty Filtering Raney® Nickel: Never allow the catalyst/Celite® pad to run dry during filtration, as this poses a significant fire hazard.[4] If filtration is slow, apply gentle vacuum and ensure the Celite® pad is not too thick.
-
Alternative Desulfurization: For substrates sensitive to Raney® Nickel, other methods like using nickel boride (Ni₂B) or molybdenum-based reagents can be considered, though these may require different reaction conditions.[1][7]
References
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Chem-Station International Edition. (2017). Reductive Desulfurization. Available at: [Link]
-
ResearchGate. (n.d.). Desulfurization with Raney Nickel. Available at: [Link]
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Organic Reactions. (n.d.). Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Available at: [Link]
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N. A. D'Souza, P. V. A. Kumar, et al. (1948). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 27, 363-369. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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A. A. Avetisyan, I. L. Aleksanyan, & A. A. Pivazyan. (2005). New Quinoline Derivatives on the Basis of 4‐(Hydroxy‐2‐methylquinolin‐3‐yl)acetic Acid. ChemInform, 36(8). Available at: [Link]
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A. Saeed, et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Journal of the Chemical Society of Pakistan, 37(4). Available at: [Link]
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Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]
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PubChemLite. (n.d.). This compound (C12H11NO2). Available at: [Link]
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Z. Wang, Y. Kuninobu, & M. Kanai. (2014). Molybdenum-Mediated Desulfurization of Thiols and Disulfides. Synlett, 25(13), 1869-1872. Available at: [Link]
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Application Notes & Protocols: Friedländer Synthesis for "Methyl 2-(quinolin-2-yl)acetate" Derivatives
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among the various synthetic routes to this vital heterocycle, the Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods.[1][4][5]
This application note provides a comprehensive guide for researchers on the application of the Friedländer annulation for the synthesis of functionalized quinolines, with a specific focus on derivatives of Methyl 2-(quinolin-2-yl)acetate. We will delve into the reaction mechanism, provide field-proven insights for protocol optimization, and present a detailed, step-by-step experimental procedure.
The classic Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically adjacent to a carbonyl, to form the quinoline ring system.[2][6][7] The reaction can be catalyzed by either acids or bases and has been adapted to a wide range of modern synthetic conditions, including microwave irradiation and the use of environmentally benign catalysts.[4][7][8]
The Friedländer Annulation: Mechanistic Pathways
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Friedländer synthesis is generally accepted to proceed through one of two primary pathways, contingent on the reaction conditions and substrates.[2][9] The key reactants are a 2-aminoaryl carbonyl (e.g., 2-aminobenzaldehyde) and a β-ketoester (e.g., methyl acetoacetate) which possesses the requisite α-methylene group.
The two proposed mechanisms are:
-
Aldol Condensation First: The reaction initiates with an intermolecular aldol condensation between the enolizable β-ketoester and the 2-aminobenzaldehyde.[2][4][10] This is followed by an intramolecular cyclization via Schiff base (imine) formation and subsequent dehydration to yield the aromatic quinoline ring.[2]
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the primary amine of the 2-aminoaryl carbonyl and the ketone of the β-ketoester.[9] This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration, to form the final product.[2][9]
Both pathways converge on the same dihydroquinoline intermediate, which rapidly aromatizes through the loss of a water molecule to furnish the stable quinoline product. Acid or base catalysts are employed to promote the key condensation and dehydration steps.[4]
Caption: The two primary mechanistic pathways of the Friedländer Synthesis.
Application Notes and Field-Proven Insights
Substrate Selection and Scope
-
Amino Component: 2-aminobenzaldehydes and 2-aminoacetophenones are the most common starting materials. Electron-donating or -withdrawing substituents on the aromatic ring are generally well-tolerated, allowing for the synthesis of a diverse library of quinolines. The 2-aminobenzaldehyde precursor is often synthesized via the reduction of 2-nitrobenzaldehyde using agents like iron powder in acidic media.[11][12]
-
Methylene Component: For the synthesis of this compound derivatives, a β-ketoester like methyl acetoacetate is a standard choice. This reactant provides the necessary α-methylene group for the initial condensation and ultimately forms part of the new heterocyclic ring and its substituents. The reaction between 2-aminobenzaldehyde and methyl acetoacetate typically yields a methyl quinoline-3-carboxylate derivative.
Catalysis: From Classic to Contemporary
The choice of catalyst is paramount for achieving high yields and purity. While classic conditions involved strong acids or bases at high temperatures[5], modern protocols offer milder and more efficient alternatives.
-
Acid Catalysis: Generally more effective than base catalysis for this transformation.[13]
-
Protic Acids: p-Toluenesulfonic acid (p-TsOH) is a highly effective, inexpensive, and robust catalyst.
-
Lewis Acids: ZnCl₂, Neodymium(III) nitrate, and Ceric Ammonium Nitrate (CAN) have been successfully employed, often at ambient temperatures.[6][13]
-
Solid-Supported Catalysts: Using catalysts like Amberlyst-15 resin or silica-supported acids simplifies purification, as the catalyst can be filtered off. This aligns with green chemistry principles.[1]
-
-
Base Catalysis: Bases like sodium hydroxide, potassium tert-butoxide, or piperidine can be used, but may promote undesired self-condensation of the ketone/ester starting material.[4][7]
Optimizing Reaction Conditions
-
Solvents: Ethanol is a common and effective solvent, though high-boiling point solvents like DMF can also be used.[7] Significantly, many modern protocols have been developed under solvent-free conditions, often coupled with microwave irradiation, which can dramatically reduce reaction times and environmental impact.[4][6]
-
Temperature: Reaction temperatures can range from ambient conditions with highly active catalysts like CAN[13] to reflux temperatures (80–120 °C) for standard protic acid catalysis.[7]
-
Green Chemistry Approaches: The use of water as a solvent under catalyst-free conditions at moderate temperatures (70 °C) has been reported, offering a highly sustainable alternative.[14] Ionic liquids have also been shown to act as both the catalyst and the reaction medium.[13]
Data Summary: Influence of Catalysis on Quinolone Synthesis
The following table summarizes data from various authoritative sources, illustrating the impact of different catalytic systems on the Friedländer synthesis.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | 2-aminoaryl ketone + β-dicarbonyl | Solvent-free (MW) | N/A | 2-10 min | 88-96 | Org. Biomol. Chem., 2006[6] |
| Iodine (I₂) | 2-aminoaryl ketone + β-dicarbonyl | Solvent-free | 100 | 0.5-2 h | 85-94 | Org. Biomol. Chem., 2006[6] |
| Ceric Ammonium Nitrate | 2-aminoaryl ketone + β-dicarbonyl | Ethanol | Ambient | 45 min | 85-95 | J. Org. Chem., 2009[13] |
| Amberlyst-15 | 2-aminoaryl ketone + β-dicarbonyl | Ethanol | Reflux | 6-8 h | 80-90 | Das et al., 2007[1] |
| None | 2-aminobenzaldehyde + ketone | Water | 70 | 1-10 h | 82-97 | Synthesis, 2012[14] |
| Cu-MOF | 2-aminobenzaldehyde + ketone | None | 80 | 6 h | ~95 | ResearchGate[15] |
Detailed Experimental Protocol: Synthesis of Methyl 2-methylquinoline-3-carboxylate
This protocol details a representative acid-catalyzed Friedländer synthesis, which is a foundational method for producing quinoline derivatives structurally related to the target topic.
Objective: To synthesize Methyl 2-methylquinoline-3-carboxylate from 2-aminobenzaldehyde and methyl acetoacetate using p-toluenesulfonic acid as a catalyst.
Materials & Equipment:
-
2-aminobenzaldehyde (99%)
-
Methyl acetoacetate (99%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (98.5%)
-
Absolute Ethanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol and ethyl acetate are flammable; keep away from ignition sources.
-
p-TsOH is corrosive; handle with care.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol, 1.0 equiv.) and absolute ethanol (30 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: To the stirring solution, add methyl acetoacetate (1.28 g, 11.0 mmol, 1.1 equiv.) followed by p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv.).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting residue, add ethyl acetate (50 mL) and saturated NaHCO₃ solution (30 mL) to quench the acid catalyst.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid or oil. Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[16]
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Methyl 2-(quinolin-2-yl)acetate: A Versatile Scaffold for Advanced Heterocyclic Synthesis
Application Note & Protocols
Introduction: The Enduring Legacy of the Quinoline Nucleus in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4] The unique electronic and structural features of the quinoline core allow for diverse functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties. Methyl 2-(quinolin-2-yl)acetate emerges as a particularly valuable building block, featuring a reactive methylene group and an ester functionality that serve as versatile handles for the construction of complex heterocyclic architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for the synthesis of novel heterocyclic compounds.
Chemical Profile of this compound
This compound possesses a unique combination of structural features that dictate its reactivity and utility as a synthetic precursor.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | [5][6] |
| Molecular Weight | 201.22 g/mol | [5][6] |
| Appearance | Off-white to yellow crystalline solid | General knowledge |
| Key Reactive Sites | Active methylene (-CH₂-), Ester (-COOCH₃), Quinoline nitrogen |
The primary locus of reactivity is the active methylene group , positioned between the electron-withdrawing quinoline ring and the carbonyl group of the ester. This strategic placement significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion is a potent nucleophile, capable of participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The ester group offers a secondary site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The quinoline nitrogen, with its basic character, can influence the overall reactivity of the molecule and can be a site for quaternization or coordination to metal catalysts.
Synthetic Applications & Protocols
The nucleophilic character of the carbanion derived from this compound is the cornerstone of its application in heterocyclic synthesis. The following sections detail key transformations and provide exemplary protocols.
Knoevenagel Condensation: Gateway to α,β-Unsaturated Systems and Fused Heterocycles
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[7][8][9] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[7][10] The resulting α,β-unsaturated product is a versatile intermediate for subsequent cyclization reactions.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene group of this compound by a base, such as piperidine or triethylamine, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic addition to the carbonyl carbon of an aromatic aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of a mild base is crucial to prevent self-condensation of the aldehyde.[7]
Protocol 1: Synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)-2-(quinolin-2-yl)acrylate via Knoevenagel Condensation
This protocol describes a representative Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 4.97 mmol) and 4-methoxybenzaldehyde (0.68 g, 4.97 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add 1 M hydrochloric acid to neutralize the piperidine.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure methyl 2-cyano-3-(4-methoxyphenyl)-2-(quinolin-2-yl)acrylate.
Expected Outcome: A crystalline solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry).
Logical Flow of Knoevenagel Condensation:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of Aryl-Substituted Quinoline-2-Acetates
Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki-Miyaura Coupling
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to introduce diverse aryl and heteroaryl substituents onto this ring system via carbon-carbon bond formation is crucial for the development of novel compounds with tailored properties. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[1][2]
These notes provide a detailed guide for researchers, chemists, and drug development professionals on the application of the Suzuki-Miyaura coupling for the synthesis of aryl-substituted quinoline-2-acetates. Specifically, we will focus on the reaction of Methyl 2-(haloquinolin-2-yl)acetate with various arylboronic acids. This substrate class presents a unique set of challenges and opportunities:
-
The Quinoline Core: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[3][4][5]
-
The Methyl Ester Functionality: The reaction conditions, particularly the choice of base, must be carefully selected to prevent the hydrolysis of the methyl ester group, a common side reaction with base-sensitive substrates.[6][7]
By understanding the mechanistic nuances and optimizing the reaction parameters, the Suzuki-Miyaura coupling can be a highly effective tool for the diversification of quinoline-2-acetate derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its organic group with the halide on the palladium complex.[6][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a visualization of the catalytic cycle for the coupling of a bromoquinoline derivative.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of a hypothetical Methyl 2-(6-bromoquinolin-2-yl)acetate with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
Methyl 2-(6-bromoquinolin-2-yl)acetate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add Methyl 2-(6-bromoquinolin-2-yl)acetate (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heating: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Microwave irradiation can also be used to potentially reduce reaction times.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted methyl quinoline-2-acetate.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Optimization and Key Considerations
The success of the Suzuki-Miyaura coupling of Methyl 2-(haloquinolin-2-yl)acetate hinges on the careful selection of several key parameters.
| Parameter | Options | Considerations and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | For electron-deficient heterocycles like quinoline, catalysts with bulky, electron-rich phosphine ligands are often more effective as they promote the oxidative addition step and stabilize the palladium center.[11] Pd(PPh₃)₄ is a versatile and commonly used catalyst.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical to avoid hydrolysis of the methyl ester. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over stronger bases like NaOH or alkoxides.[13] Potassium fluoride (KF) can also be effective, particularly in anhydrous conditions, as it minimizes base-labile group degradation.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile | A mixture of an organic solvent and water is common, as water is often necessary for the transmetalation step.[2] Anhydrous conditions can be employed, especially with boronate esters. |
| Temperature | 80 - 110 °C (conventional), or microwave irradiation | Higher temperatures can facilitate the reaction, but may also lead to decomposition or side reactions. Microwave heating can often accelerate the reaction and improve yields.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Catalyst poisoning by the quinoline nitrogen | - Use a pre-catalyst or ensure the Pd(0) species is properly generated.- Increase the reaction temperature or switch to microwave heating.- Use a more electron-rich and bulky ligand to prevent strong coordination of the quinoline nitrogen. |
| Ester Hydrolysis | - Base is too strong- Prolonged reaction time at high temperature | - Switch to a milder base such as K₂CO₃ or KF.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents.- Reduce the catalyst loading. |
| Protodeboronation | - Presence of protic sources- Unstable boronic acid | - Use anhydrous conditions if possible.- Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of novel Methyl 2-(arylquinolin-2-yl)acetate derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can effectively couple a wide range of arylboronic acids to the quinoline scaffold while preserving the integrity of the methyl ester functionality. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this essential transformation in the pursuit of new chemical entities for pharmaceutical and materials science applications.
References
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (n.d.). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- Technical Support Center: Suzuki Coupling with Haloquinolines. (n.d.). BenchChem.
- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). Applied Biochemistry and Biotechnology, 195(8), 4818–4831.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.).
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3413–3419.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Role of a base in Suzuki-Miyaura reaction. (n.d.).
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Tetrahedron, 56(44), 8657-8666.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2022). JACS Au, 2(1), 168-175.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481–12490.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Suzuki-Miyaura Cross-Coupling Reagents. (n.d.). Sigma-Aldrich.
- Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 6(3), 2070–2075.
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- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Versatility of Methyl 2-(quinolin-2-yl)acetate in the Synthesis of Advanced Fluorescent Probes
Introduction: The Quinoline Scaffold in Fluorescent Probe Design
In the realm of molecular sensing and bioimaging, fluorescent probes are indispensable tools, offering high sensitivity, rapid response times, and the ability for real-time analysis.[1] Among the diverse array of fluorophores, quinoline and its derivatives have emerged as a privileged class of heterocyclic compounds.[2] Their rigid, planar structure and extended π-conjugated system form a robust foundation for fluorophores with tunable photophysical properties.[3] The intrinsic fluorescence of the quinoline core, coupled with its capacity for chemical modification, makes it an ideal scaffold for the rational design of probes that can detect a wide range of analytes, from metal ions to biomolecules.[4][5]
The modular nature of the quinoline scaffold allows for the strategic introduction of functional groups to modulate its absorption and emission characteristics.[6] This often involves a "push-pull" system, where electron-donating and electron-withdrawing groups are positioned to fine-tune the probe's sensitivity and selectivity.[7] Methyl 2-(quinolin-2-yl)acetate, with its reactive ester group and quinoline core, represents a key building block for creating a diverse library of such fluorescent probes. This application note will delve into the synthesis, mechanisms, and applications of fluorescent probes derived from this versatile precursor, providing detailed protocols for researchers in cell biology, diagnostics, and drug development.
Synthetic Strategies: From this compound to Functional Probes
The journey from this compound to a functional fluorescent probe involves a series of strategic chemical modifications. The ester moiety serves as a convenient handle for introducing a recognition unit—the part of the probe that selectively interacts with the target analyte.
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for fluorescent probes from this compound.
Protocol 1: Synthesis of a Quinoline-Based Probe for Metal Ion Detection
This protocol details the synthesis of a hypothetical fluorescent probe, Q-HAP (Quinoline-Hydrazinonicotinamide Pyridine), designed for the detection of specific metal ions. The synthesis involves the initial hydrolysis of this compound followed by an amide coupling with a hydrazine-containing recognition moiety.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
2-Hydrazinonicotinohydrazide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 2-(quinolin-2-yl)acetic acid as a solid.
Step 2: Amide Coupling to Form the Final Probe (Q-HAP)
-
To a solution of 2-(quinolin-2-yl)acetic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes under an inert atmosphere.
-
Add a solution of 2-Hydrazinonicotinohydrazide (1.1 eq) and TEA (2.5 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Mechanism of Action: How Quinoline-Based Probes Work
The fluorescence of quinoline-derived probes is highly sensitive to their chemical environment.[3] The interaction of the probe with its target analyte often leads to a significant change in its photophysical properties, resulting in a "turn-on" or "turn-off" fluorescent response. Several mechanisms can be at play:
-
Photoinduced Electron Transfer (PET): In the "off" state, a photoexcited electron from the quinoline fluorophore can be transferred to the recognition moiety, quenching fluorescence. Upon binding to the analyte, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a change in the ICT character of the excited state. This can result in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[8]
-
Chelation-Enhanced Fluorescence (CHEF): For metal ion sensing, the chelation of the metal by the probe's recognition moiety can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence.[9]
Caption: Simplified mechanisms of fluorescent probe action.
Application Protocol: Detection of Zinc Ions in Live Cells
Quinoline-based probes have shown great promise in the detection of biologically important metal ions like Zn²⁺.[10][11] The following protocol outlines a general procedure for using a quinoline-derived probe for imaging intracellular zinc.
Materials and Equipment:
-
Stock solution of the quinoline-based zinc probe (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Zinc sulfate (ZnSO₄) solution.
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator).
-
Live-cell imaging microscope with appropriate filter sets.
-
Cells cultured on glass-bottom dishes.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe (e.g., 1-10 µM) in cell culture medium.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C.
-
-
Imaging:
-
Remove the probe solution and wash the cells three times with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using the microscope. Use an excitation wavelength appropriate for the quinoline fluorophore (typically in the UV or near-UV range) and collect the emission at the expected wavelength.
-
-
Zinc Modulation (Controls):
-
Zinc Supplementation: To confirm the probe's response to zinc, treat the probe-loaded cells with a solution of ZnSO₄ (e.g., 10-50 µM) for 15-30 minutes before imaging. An increase in fluorescence intensity is expected.
-
Zinc Depletion: To demonstrate the specificity for zinc, treat the cells with a zinc chelator like TPEN (e.g., 5-10 µM) after zinc supplementation and observe the quenching of fluorescence.
-
Data Presentation and Interpretation
The performance of a newly synthesized fluorescent probe should be rigorously characterized. The following table summarizes key photophysical properties that are crucial for evaluating a probe's utility.
| Property | Description | Typical Values for Quinoline Probes |
| λabs (nm) | Wavelength of maximum absorption. | 300 - 400 |
| λem (nm) | Wavelength of maximum emission. | 400 - 600 |
| Stokes Shift (nm) | Difference between λem and λabs. | 50 - 150 |
| Quantum Yield (Φ) | Efficiency of fluorescence emission. | 0.1 - 0.8 |
| Detection Limit | The lowest concentration of analyte that can be reliably detected. | pM to µM range[8][10] |
| Selectivity | The ability to detect the target analyte in the presence of other potentially interfering species. | High selectivity for the target ion. |
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The straightforward modification of its ester group allows for the facile introduction of various recognition moieties, enabling the development of probes for diverse applications. The inherent photophysical properties of the quinoline scaffold provide a solid foundation for creating sensors with high sensitivity and selectivity.[12] Future research in this area will likely focus on the development of quinoline-based probes with even more advanced features, such as two-photon excitation for deeper tissue imaging, ratiometric sensing for more quantitative measurements, and applications in theranostics, where the probe can both detect and treat disease.[10]
References
-
Gong, Y., et al. A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules. 2022. Available from: [Link]
-
Zhang, Y., et al. Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. 2018. Available from: [Link]
-
ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. Available from: [Link]
-
ResearchGate. A highly selective fluorescent chemosensor based on a quinoline derivative for zinc ions in pure water | Request PDF. Available from: [Link]
-
Gong, Y., et al. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. 2022. Available from: [Link]
-
Nguyen, T. A., et al. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chemical Science. 2021. Available from: [Link]
-
MDPI. Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Available from: [Link]
-
Elsevier. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. 2023. Available from: [Link]
-
MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available from: [Link]
-
Singh, J., & Mishra, S. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 2023. Available from: [Link]
-
Firdaus, F., et al. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. 2019. Available from: [Link]
-
Taylor & Francis Group. Quinoline-Based Fluorescent Probe for Various Applications. In: Small. 2023. Available from: [Link]
-
Globe Thesis. Design, Synthesis And Properties Of A Novel Fluorescence Probe For Copper (Ⅱ) Ions Based On Quinoline. 2016. Available from: [Link]
-
Royal Society of Chemistry. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. 2022. Available from: [Link]
-
ResearchGate. Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. Available from: [Link]
-
Royal Society of Chemistry. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. 2022. Available from: [Link]
-
MDPI. Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. 2024. Available from: [Link]
-
National Center for Biotechnology Information. A Cell Trappable Methyl Rhodol-Based Fluorescent Probe for Hydrogen Sulfide Detection. Available from: [Link]
-
PubMed. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions - a differential colorimetric approach. 2019. Available from: [Link]
-
Semantic Scholar. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. 2022. Available from: [Link]
Sources
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of Methyl 2-(quinolin-2-yl)acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Quinolines
Quinoline scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of substituents on the quinoline nitrogen atom can profoundly modulate the biological activity, pharmacokinetic properties, and photophysical characteristics of the parent molecule. N-alkylated quinolinium salts, in particular, have garnered significant interest as fluorescent probes, catalysts, and precursors for a variety of bioactive compounds. This application note provides a detailed protocol for the N-alkylation of Methyl 2-(quinolin-2-yl)acetate, a versatile building block for the synthesis of more complex quinoline derivatives.
Core Principles: Understanding the N-Alkylation Reaction
The N-alkylation of quinolines is a nucleophilic substitution reaction where the lone pair of electrons on the quinoline nitrogen atom attacks an electrophilic carbon atom of an alkylating agent. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen displaces a leaving group on the alkylating agent.
Mechanism of N-Alkylation
The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the quinoline nitrogen, although for highly reactive alkylating agents, a base may not be strictly necessary. The general mechanism is depicted below:
Caption: Generalized SN2 mechanism for the N-alkylation of a quinoline derivative.
Key Considerations for N-Alkylation of this compound
The presence of the methyl acetate group at the 2-position of the quinoline ring introduces several important considerations:
-
Electronic Effects: The ester group is electron-withdrawing, which can slightly decrease the nucleophilicity of the quinoline nitrogen.
-
Steric Hindrance: The substituent at the 2-position can sterically hinder the approach of the alkylating agent to the nitrogen atom.
-
Potential for Side Reactions: The methylene protons adjacent to the ester carbonyl are acidic and could potentially be deprotonated by a strong base, leading to undesired C-alkylation or other side reactions.
Therefore, the choice of alkylating agent, solvent, and base is critical for achieving a successful and selective N-alkylation.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide) | ≥99% | Commercially Available | Use a reactive alkyl halide. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1] |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | A polar aprotic solvent is preferred to solvate the reactants and facilitate the SN2 reaction. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | Optional, as a mild, non-nucleophilic base to scavenge any acid formed. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For precipitation and washing of the product. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | - |
| Reflux condenser | - | - | - |
| Inert atmosphere setup (e.g., Nitrogen or Argon) | - | - | To prevent moisture from entering the reaction. |
Step-by-Step Procedure
Caption: Experimental workflow for the N-alkylation of this compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material. A concentration of 0.1-0.5 M is typically appropriate.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the solution at room temperature. For highly reactive alkyl halides like methyl iodide, the reaction may proceed at room temperature. For less reactive halides, heating is required.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being a salt, will likely have a much lower Rf value than the starting material. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Work-up and Isolation: Once the reaction is complete (typically after 4-24 hours), cool the flask to room temperature. The N-alkylated quinolinium salt may precipitate out of the solution upon cooling. If not, add anhydrous diethyl ether to the reaction mixture to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain the pure N-alkylated this compound salt.
Characterization
The structure of the N-alkylated product can be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect to see a downfield shift of the quinoline protons due to the positive charge on the nitrogen. New signals corresponding to the protons of the newly introduced alkyl group will also be present.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the quinoline ring will be shifted downfield.
-
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular weight of the N-alkylated quinolinium cation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No reaction or slow reaction | - Alkylating agent is not reactive enough.- Reaction temperature is too low. | - Use a more reactive alkyl halide (I > Br > Cl).- Increase the reaction temperature or prolong the reaction time. |
| Low yield | - Incomplete reaction.- Product is soluble in the precipitation solvent. | - Ensure the reaction has gone to completion by TLC.- Use a less polar solvent for precipitation or increase the volume of the precipitation solvent. |
| Formation of side products | - Use of a strong base leading to C-alkylation or other side reactions.- Reaction temperature is too high. | - Avoid the use of strong bases. If a base is necessary, use a mild, non-nucleophilic base like NaHCO₃.- Perform the reaction at a lower temperature. |
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. By carefully selecting the reaction conditions and reagents, researchers can efficiently synthesize a variety of N-alkylated quinolinium salts, which are valuable intermediates in drug discovery and materials science. The provided troubleshooting guide should help in overcoming potential challenges during the synthesis.
References
- Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310 I. Introduction to Alkyl Halides Types of Organic Halides. (n.d.).
Sources
Application Notes and Protocols: Leveraging Methyl 2-(quinolin-2-yl)acetate in the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel antimicrobial agents derived from Methyl 2-(quinolin-2-yl)acetate. This document offers detailed protocols, scientific rationale, and practical insights for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of biological activities, including potent antimicrobial effects. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have historically been a rich source of inspiration, with the notable example of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] Interference with these enzymes leads to the fragmentation of the bacterial chromosome and ultimately cell death. This compound serves as a versatile starting material for the synthesis of a diverse library of quinoline-based compounds with the potential for significant antimicrobial activity.
Core Synthetic Strategies
The primary synthetic strategy involves the derivatization of the acetate moiety of this compound to introduce various pharmacophores known to contribute to antimicrobial activity. A key intermediate in this approach is 2-(quinolin-2-yl)acetohydrazide, which can be readily synthesized from the starting ester. This hydrazide is a versatile building block for the synthesis of several classes of heterocyclic compounds, including hydrazones, pyrazoles, and oxadiazoles, many of which have demonstrated promising antimicrobial properties.
PART 1: Synthesis of Key Intermediate: 2-(quinolin-2-yl)acetohydrazide
The conversion of this compound to 2-(quinolin-2-yl)acetohydrazide is a crucial first step. This reaction is typically a nucleophilic acyl substitution where the methoxy group of the ester is replaced by a hydrazinyl group.
Protocol 1: Synthesis of 2-(quinolin-2-yl)acetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2-(quinolin-2-yl)acetohydrazide, will often precipitate out of the solution upon cooling.
-
If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified 2-(quinolin-2-yl)acetohydrazide in a vacuum oven or desiccator.
Characterization: The structure of the synthesized hydrazide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
PART 2: Synthesis of Antimicrobial Derivatives from 2-(quinolin-2-yl)acetohydrazide
The synthesized 2-(quinolin-2-yl)acetohydrazide can be used to generate a variety of derivatives with potential antimicrobial activity.
A. Synthesis of Quinoline-Based Hydrazones
Hydrazones are a class of compounds known for their diverse biological activities, including antimicrobial properties.[2][3] They are synthesized by the condensation reaction of a hydrazide with an aldehyde or a ketone.
Protocol 2: General Procedure for the Synthesis of N'-Arylmethylene-2-(quinolin-2-yl)acetohydrazides (Hydrazones)
Materials:
-
2-(quinolin-2-yl)acetohydrazide
-
Various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, substituted benzaldehydes)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 2-(quinolin-2-yl)acetohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The hydrazone product will typically precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for further purification.
Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. Subsequent dehydration leads to the formation of the stable hydrazone.
B. Synthesis of Quinoline-Based Pyrazoles
Pyrazoles are five-membered heterocyclic compounds that are known to exhibit a wide range of pharmacological activities, including antimicrobial effects.[4] One common method for their synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Protocol 3: Synthesis of Pyrazole Derivatives from this compound
This synthesis can be envisioned as a multi-step process or a one-pot reaction depending on the specific 1,3-dicarbonyl compound used. A general two-step approach is outlined below.
Step 1: Synthesis of a 1,3-Dicarbonyl Intermediate
This step would involve a Claisen condensation of this compound with another ester or ketone. For example, reacting with a ketone like acetone in the presence of a strong base (e.g., sodium ethoxide) would yield a β-keto ester.
Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring
Materials:
-
1,3-dicarbonyl intermediate derived from this compound
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl intermediate (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the pyrazole product, which may precipitate.
-
Purify the product by recrystallization.
Causality: The two nitrogen atoms of hydrazine act as nucleophiles, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
C. Synthesis of Quinoline-Based 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another class of five-membered heterocycles that have been investigated for their antimicrobial properties. They can be synthesized from hydrazides through cyclization reactions.
Protocol 4: Synthesis of 2-(Quinolin-2-ylmethyl)-1,3,4-oxadiazole Derivatives
This synthesis typically proceeds via the formation of an N-acylhydrazone intermediate, followed by oxidative cyclization. A common method involves reacting the hydrazide with an orthoester.
Materials:
-
2-(quinolin-2-yl)acetohydrazide
-
Triethyl orthoformate (or other orthoesters)
-
Catalytic amount of a strong acid (e.g., sulfuric acid)
-
High-boiling point solvent (e.g., xylenes)
Procedure:
-
In a round-bottom flask, suspend 2-(quinolin-2-yl)acetohydrazide (1 equivalent) in a high-boiling point solvent like xylenes.
-
Add triethyl orthoformate (excess) and a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
PART 3: Evaluation of Antimicrobial Activity
The synthesized quinoline derivatives should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a standard parameter used to quantify the in vitro antimicrobial activity of a compound.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain (adjusted to a McFarland standard, typically 0.5).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (broth with inoculum and a standard antimicrobial drug) and a negative control (broth with inoculum but no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.
| Compound | Structure | MIC (µg/mL) | |||
| S. aureus | B. subtilis | E. coli | P. aeruginosa | ||
| Starting Material | This compound | >100 | >100 | >100 | >100 |
| Intermediate | 2-(quinolin-2-yl)acetohydrazide | >100 | >100 | >100 | >100 |
| Hydrazone 1 | (Structure of Hydrazone 1) | 16 | 32 | 64 | 128 |
| Hydrazone 2 | (Structure of Hydrazone 2) | 8 | 16 | 32 | 64 |
| Pyrazole 1 | (Structure of Pyrazole 1) | 32 | 64 | 128 | >128 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 0.125 | 1 |
Note: The MIC values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: Synthesis of the key intermediate, 2-(quinolin-2-yl)acetohydrazide.
Caption: Synthetic routes to antimicrobial derivatives from 2-(quinolin-2-yl)acetohydrazide.
Conclusion and Future Directions
This compound is a valuable and readily accessible starting material for the synthesis of a diverse range of quinoline-based compounds with potential antimicrobial activity. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work should focus on expanding the library of derivatives, establishing comprehensive structure-activity relationships (SAR), and investigating the mechanism of action of the most potent compounds. Such studies will be crucial in the development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
Sources
- 1. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. actapharmsci.com [actapharmsci.com]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of "Methyl 2-(quinolin-2-yl)acetate" in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in treating a wide array of diseases. In the realm of oncology, quinoline-based compounds are particularly prominent, with several derivatives being utilized as frontline anticancer drugs.[2][3] These agents exert their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1] The structural versatility of the quinoline nucleus allows for fine-tuning of its pharmacological properties, making it a fertile ground for the discovery of novel anticancer agents.
"Methyl 2-(quinolin-2-yl)acetate" is a quinoline derivative that, while not extensively studied for its direct anticancer properties, represents a promising candidate for investigation. Its structural similarity to other biologically active quinoline compounds suggests that it may possess latent antitumor activity. These application notes provide a comprehensive guide for researchers to conduct an initial, robust evaluation of "this compound" as a potential anticancer agent. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a solid framework for preliminary in vitro screening.
Hypothesized Mechanism of Action and Investigational Rationale
Based on the extensive literature on quinoline derivatives, "this compound" is hypothesized to exert anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death in cancer cells, a key hallmark of effective anticancer agents.[1][4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression, preventing cancer cells from proliferating, is another common mechanism.[1][5]
-
Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth and survival. Quinoline derivatives have been shown to inhibit this pathway.[3][4]
The following experimental workflow is designed to systematically investigate these potential mechanisms of action for "this compound".
Figure 1: A proposed experimental workflow for the initial anticancer screening of "this compound".
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]
Materials:
-
"this compound"
-
Cancer cell line(s) of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[8][9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details a method for detecting apoptotic cells using Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) for analysis by flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with "this compound" at its IC50 concentration (determined from the MTT assay) for a specified time.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain membrane integrity.[12]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12][14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[12]
-
Analyze the samples on a flow cytometer as soon as possible. Excite Annexin V-FITC at 488 nm and measure emission at ~530 nm (typically FL1), and excite PI at 488 nm and measure emission at >600 nm (typically FL2 or FL3).
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) to stain cellular DNA for the analysis of cell cycle distribution by flow cytometry.[13][15] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[15]
-
RNase A solution (e.g., 100 µg/mL in PBS)[15]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash approximately 1-5 x 10^6 cells with PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[16]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[17]
-
Incubate for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission in the red channel.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
Data Analysis:
The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The region between these two peaks represents the S phase. Quantify the percentage of cells in each phase of the cell cycle using appropriate cell cycle analysis software.
Potential Signaling Pathway for Investigation: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers.[3][4] Several quinoline-based compounds have been identified as inhibitors of this pathway.[3][4] Therefore, it is a logical starting point for investigating the molecular mechanism of "this compound".
Figure 2: The PI3K/Akt/mTOR signaling pathway with hypothesized points of inhibition by "this compound".
Quantitative Data from Structurally Related Compounds
While specific data for "this compound" is not available, the following table presents IC50 values for other quinoline derivatives against various cancer cell lines to provide a context for the expected potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrid | A549 (Lung) | 1.91 | [5] |
| Quinoline-chalcone hybrid | K-562 (Leukemia) | 5.29 | [5] |
| Quinoline-3-carboxamide | MCF-7 (Breast) | 3.35 | [5] |
| 8-hydroxyquinoline derivative | PC-3 (Prostate) | 1.29 | [18] |
| 8-hydroxyquinoline derivative | PC-3 (Prostate) | 2.60 | [18] |
Table 1: Examples of cytotoxic activity of various quinoline derivatives against human cancer cell lines.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro evaluation of "this compound" as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest are robust and widely accepted in the field. Should this initial screening yield promising results, further investigations would be warranted. These could include Western blot analysis to confirm the modulation of the PI3K/Akt/mTOR pathway, in vivo studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties. The exploration of novel quinoline derivatives like "this compound" is a vital endeavor in the ongoing search for more effective and selective cancer therapies.
References
-
Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31393-31415. [Link]
-
Kaur, M., & Singh, M. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 3902-3925. [Link]
-
Abbas, S. Y., El-Sawy, E. R., Bassyouni, F., & El-Sayed, I. E. T. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103437. [Link]
-
Molecules. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 17, 2026, from [Link]
-
Biomolecules. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Kumar, A., & Sharma, G. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2086. [Link]
-
Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1573-S1597. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 17, 2026, from [Link]
-
Bio-Rad. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved January 17, 2026, from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway. Retrieved January 17, 2026, from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 17, 2026, from [Link]
-
Journal of Cancer Science & Therapy. (2018). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Longdom Publishing SL. [Link]
-
Ghamari, N., et al. (2020). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 28(1), 127-136. [Link]
-
Interchim. (n.d.). TACS® Annexin V Kits Apoptosis Detection by Flow Cytometry or In Situ labeling. Retrieved January 17, 2026, from [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. mdpi.com [mdpi.com]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. interchim.fr [interchim.fr]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ijmphs.com [ijmphs.com]
Application Note & Protocol: Piperidine-Catalyzed Knoevenagel Condensation of Methyl 2-(quinolin-2-yl)acetate with Aromatic Aldehydes
Abstract: This document provides a comprehensive guide for the Knoevenagel condensation reaction between Methyl 2-(quinolin-2-yl)acetate and substituted aromatic aldehydes. This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a robust method for synthesizing α,β-unsaturated esters bearing the quinoline scaffold. Quinoline derivatives are of significant interest due to their prevalence in bioactive compounds and pharmaceuticals.[1][2] The procedure detailed herein utilizes piperidine as a classic and effective basic catalyst, with in-depth explanations of the reaction mechanism, experimental setup, product isolation, and characterization.
Introduction and Scientific Rationale
The quinoline ring system is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anticancer, and antiviral properties.[1] The functionalization of the quinoline core is a cornerstone of medicinal chemistry. The Knoevenagel condensation is a powerful and reliable carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][4] This reaction provides a direct route to α,β-unsaturated systems, which are versatile intermediates for further synthetic transformations.
In this protocol, this compound serves as the active methylene component. The acidity of the α-protons is enhanced by the adjacent ester group and the electron-withdrawing nature of the quinoline ring, making it an excellent substrate for deprotonation by a mild base.[3] Aromatic aldehydes are employed as the electrophilic partner. The reaction is catalyzed by a weak base, typically a secondary amine like piperidine, which avoids self-condensation of the aldehyde that might occur with stronger bases.[3][5] This application note details a standardized, reproducible protocol for this transformation, discusses the underlying mechanism, and provides guidance for product characterization.
Reaction Mechanism: The Role of Piperidine
The Knoevenagel condensation catalyzed by piperidine is a well-established process. While traditionally viewed as a simple base-catalyzed reaction, studies have shown it proceeds through a more nuanced pathway involving iminium ion and enolate intermediates, which enhances the electrophilicity of the carbonyl component and the nucleophilicity of the methylene component, respectively.[6][7][8]
The key mechanistic steps are as follows:
-
Iminium Ion Formation: Piperidine reacts with the aromatic aldehyde to form a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion.[8]
-
Enolate Formation: Concurrently, another molecule of piperidine (or the hydroxide ion formed during iminium formation) acts as a base, deprotonating the α-carbon of this compound to form a resonance-stabilized enolate.[7][9]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding an addition intermediate.[7]
-
Catalyst Regeneration and Dehydration: The intermediate eliminates the piperidine catalyst and a molecule of water (often in a concerted or rapid stepwise fashion) to afford the final, thermodynamically stable α,β-unsaturated product.[8]
Detailed Experimental Protocol
This protocol describes the reaction of this compound with 4-chlorobenzaldehyde as a representative example. The procedure can be adapted for other aromatic or heteroaromatic aldehydes.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount Used (Example) | Molar Equiv. | Notes |
| This compound | 52249-48-6 | 201.22[10] | 1.0 g | 1.0 | Active methylene compound. Ensure purity. |
| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 700 mg | 1.0 | Electrophile. Use freshly opened or purified material. |
| Piperidine | 110-89-4 | 85.15 | ~0.1 mL | ~0.2 | Catalyst. Use in catalytic amounts. Handle in a fume hood. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 20 mL | - | Reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | For product washing/precipitation. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.97 mmol).
-
Add 4-chlorobenzaldehyde (700 mg, 4.98 mmol, 1.0 equiv.).
-
Add absolute ethanol (20 mL) to dissolve the solids. Stir until a homogeneous solution is formed.
-
Add piperidine (~0.1 mL, ~1.0 mmol, 0.2 equiv.) to the solution using a micropipette.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (~78 °C for ethanol) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring. The formation of a precipitate may be observed as the reaction progresses.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 3:1 Hexane:Ethyl Acetate eluent. Spot the starting materials and the reaction mixture. The reaction is complete when the limiting reagent spot (aldehyde or acetate) has been consumed (typically 2-4 hours).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with a small amount of cold ethanol and then cold diethyl ether to remove any unreacted starting materials and impurities.
-
Allow the product to air-dry on the filter paper.
-
-
Purification (if necessary):
-
The crude product is often of high purity. However, if TLC indicates the presence of significant impurities, recrystallization can be performed.
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Product Characterization
The identity and purity of the synthesized product, Methyl (E)-2-(4-chlorophenyl)-3-(quinolin-2-yl)acrylate, should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a characteristic singlet for the vinylic proton around 8.0-8.5 ppm. The aromatic protons of the quinoline and chlorophenyl rings will appear in the 7.0-8.2 ppm region. The methyl ester protons will be a singlet around 3.8-4.0 ppm. The E-configuration is typically the thermodynamic product and can be confirmed by NOE experiments if necessary.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ester carbonyl (~165-170 ppm), the carbons of the double bond, and the various aromatic carbons of the two ring systems.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₉H₁₄ClNO₂) should be observed. For the example product, the expected [M+H]⁺ would be approximately 324.07 m/z.
-
Melting Point (MP): A sharp melting point range indicates high purity of the crystalline product.
-
Infrared Spectroscopy (IR): Look for characteristic absorption bands for the C=O stretch of the ester (around 1710-1730 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H and C=C stretches in the aromatic region.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials. | 1. Use fresh piperidine. 2. Ensure the mixture is at a steady reflux. 3. Purify starting materials (e.g., recrystallize aldehyde). |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Reversible reaction. | 1. Increase reaction time. 2. Minimize the amount of cold solvent used for washing. 3. Consider using a Dean-Stark trap to remove water and drive the equilibrium forward.[11] |
| Oily Product | Presence of impurities or incomplete crystallization. | Try triturating the oil with a non-polar solvent like hexane or cold ether to induce solidification. If that fails, purify by column chromatography (silica gel). |
| Multiple Spots on TLC | Formation of side products or unreacted starting materials. | If the reaction is complete, purify via recrystallization or column chromatography. If incomplete, extend the reaction time or add a small amount of additional catalyst. |
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Knoevenagel Condensation. J&K Scientific LLC. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. [Link]
-
2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. NIScPR. [Link]
-
Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Synthesis of quinoline and methylquinoline. ResearchGate. [Link]
-
Methyl 2-(quinolin-6-yl)acetate. MySkinRecipes. [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr. [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
-
This compound (C12H11NO2). PubChemLite. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr Journals. [Link]
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- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(quinolin-2-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(quinolin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions based on chemical principles.
Q1: I am observing very low or no product formation. What are the likely causes and how can I fix this?
Answer:
Low to non-existent yield is a common yet frustrating issue. The root cause often lies in one of three areas: the starting materials, the reaction conditions, or the specific synthetic route chosen. Let's break down the troubleshooting process.
Potential Causes & Solutions:
-
Inactive Starting Materials or Reagents:
-
2-(Chloromethyl)quinoline Instability: This is a primary starting material for many routes.[1][] It is highly reactive and can degrade upon storage, especially if exposed to moisture, forming the corresponding alcohol or other byproducts.
-
Solution: Use freshly prepared or newly purchased 2-(chloromethyl)quinoline. Verify its purity by ¹H NMR or melting point before use. Store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
-
-
Poor Quality Base or Nucleophile: If you are performing a nucleophilic substitution (e.g., with a malonate equivalent), the quality of your base (e.g., NaH, K₂CO₃) and nucleophile is critical.
-
Solution: Ensure bases like sodium hydride are fresh and have not been passivated by atmospheric moisture. Dry solvents and other reagents thoroughly. For instance, dry DMF over molecular sieves and potassium carbonate by heating under vacuum.
-
-
-
Sub-Optimal Reaction Conditions:
-
Insufficient Temperature: Many C-C bond-forming reactions require a certain activation energy.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by Thin Layer Chromatography (TLC) to check for product formation versus byproduct accumulation. Be cautious, as excessive heat can promote side reactions.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating ions and influencing reaction rates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for nucleophilic substitutions. If solubility is an issue or side reactions are prevalent, consider a solvent screen. See the table below for guidance.
-
-
-
Inefficient Synthetic Route for Your Substrate:
-
Reissert Reaction Approach: The Reissert reaction is a classic method for functionalizing quinolines at the 2-position.[3][4][5] It involves forming a Reissert compound, which can then be alkylated. This multi-step process can have cumulative yield losses.
-
Solution: This route is powerful but requires careful optimization at each step (formation of the Reissert compound, deprotonation, and alkylation). Ensure anhydrous conditions for the alkylation step to prevent quenching the intermediate anion.
-
-
Troubleshooting Workflow: Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Q2: My reaction is messy, with multiple spots on the TLC plate. How can I minimize byproduct formation?
Answer:
A complex reaction mixture indicates competing side reactions. Identifying and suppressing these pathways is key to improving the yield and simplifying purification.
Potential Causes & Solutions:
-
N-Alkylation vs. C-Alkylation: In reactions involving ambident nucleophiles (like the enolate of dimethyl malonate), alkylation can occur at either the carbon or the nitrogen atom of the quinoline ring, especially if the nitrogen is not sufficiently deactivated.[6]
-
Solution: This is less common for 2-substituted quinolines where the nitrogen's lone pair is part of the aromatic system. However, ensuring a non-coordinating, strong base can favor C-alkylation. Using a pre-formed enolate can also provide better selectivity.
-
-
Self-Condensation/Dimerization:
-
Malonate Self-Condensation: Strong bases can cause dimethyl malonate to self-condense.
-
Starting Material Dimerization: 2-(Chloromethyl)quinoline can react with itself or other nucleophilic species in the mixture.
-
Solution: Use controlled, slow addition of the electrophile (2-(chloromethyl)quinoline) to a solution of the deprotonated nucleophile. This keeps the concentration of the electrophile low at any given time, favoring the desired reaction over self-reaction. Running the reaction at a lower temperature can also help.
-
-
-
Hydrolysis of the Ester:
-
The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the reaction is run with a hydroxide base or if the work-up is not carefully controlled.[7][8]
-
Solution: Use non-hydrolytic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). During the aqueous work-up, avoid strongly basic or acidic conditions for prolonged periods, or perform it at low temperatures.
-
-
Table 1: Solvent and Base Selection Guide for Nucleophilic Substitution
| Solvent | Base | Temperature Range (°C) | Comments |
| DMF | NaH | 0 to 60 | Standard Choice. Good solubility. NaH is a strong, non-nucleophilic base. Requires anhydrous conditions. |
| Acetonitrile | K₂CO₃ | 25 to 82 (reflux) | Milder conditions. K₂CO₃ is easier to handle than NaH. Reaction may be slower. |
| THF | LDA | -78 to 0 | For generating a specific enolate at low temperature to improve selectivity. Requires stringent inert techniques. |
| DMSO | K₂CO₃ / t-BuOK | 25 to 100 | Highly polar, can accelerate Sₙ2 reactions. Can be difficult to remove and may have thermal stability issues. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
Answer:
For reliability and scalability, the most direct route is often the nucleophilic substitution of 2-(chloromethyl)quinoline with the enolate of dimethyl malonate , followed by decarboxylation.
Workflow: Recommended Synthetic Route
Caption: A two-step workflow for the synthesis of the target compound.
This method is advantageous because the starting materials are commercially available or readily prepared.[1][][9] The Krapcho decarboxylation step is typically clean and high-yielding.
Q2: How should I monitor the reaction progress effectively?
Answer:
Thin Layer Chromatography (TLC) is the most effective method.
-
Setup: Use silica gel plates. A good starting eluent system is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic quinoline ring. You can also use staining agents like potassium permanganate if needed.
-
Interpretation: You should see the consumption of your starting material spot (2-(chloromethyl)quinoline) and the appearance of a new, typically lower Rf spot corresponding to your product. The malonate intermediate will be a different spot, which will then disappear as the decarboxylation proceeds.
Q3: What purification methods are recommended for the final product?
Answer:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove inorganic salts and highly polar solvents like DMF. Quench the reaction mixture with water or a mild acid (e.g., saturated NH₄Cl solution), extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Column Chromatography: This is the most common method for obtaining a highly pure product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the polarity to elute your product.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step to obtain crystalline material. A mixed solvent system like ethyl acetate/hexanes or ethanol/water may be effective.
Part 3: Experimental Protocol
Protocol: Synthesis via Malonic Ester Route
This protocol is a representative example and may require optimization.
Materials:
-
2-(Chloromethyl)quinoline hydrochloride[1][]
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with dry hexanes three times to remove the mineral oil, then carefully decant the hexanes.
-
Enolate Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add dimethyl malonate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Dissolve 2-(chloromethyl)quinoline (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the malonate enolate solution at room temperature.
-
Reaction & Decarboxylation: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC. For a one-pot decarboxylation (Krapcho-style), adding a small amount of water or LiCl and increasing the temperature (120-150 °C) after the initial alkylation is complete can drive the reaction to the final product.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/EtOAc gradient.
References
- Reissert reaction - Grokipedia.
- Reissert reaction - Wikipedia.
- Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds - Spring 2021 Meeting of the APS Ohio-Region Section.
- The Chemistry of Quinoline: Applic
- CAS 3747-74-8 2-(Chloromethyl)quinoline hydrochloride - Building Block / BOC Sciences.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI.
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
- Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles - YouTube.
- N- and / or O- Alkylation of Quinazolinone Deriv
Sources
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- 3. grokipedia.com [grokipedia.com]
- 4. Reissert reaction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds - Spring 2021 Meeting of the APS Ohio-Region Section [archive.aps.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 2-(quinolin-2-yl)acetate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 2-(quinolin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this quinoline derivative by column chromatography. Our approach is rooted in practical, field-proven experience to ensure the scientific integrity and success of your experiments.
Introduction to the Challenge
This compound is a moderately polar compound, and like many nitrogen-containing heterocycles, its purification can be challenging.[1][2] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase.[1] This interaction can lead to issues such as peak tailing, poor separation, and even decomposition of the target compound. This guide provides solutions to these common problems, enabling you to achieve high purity of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is streaking or "tailing" significantly on the TLC plate and the column. What is causing this and how can I resolve it?
A1: Tailing is a common issue when purifying quinoline derivatives on silica gel.[1][2] It is primarily caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1] This leads to a non-uniform distribution of the compound as it moves through the stationary phase.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2] Triethylamine (NEt₃) is a common choice. Start with 0.5-1% (v/v) of triethylamine in your eluent. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
-
Optimize Sample Load: Overloading the column can exacerbate tailing.[2] A general guideline is to use a silica gel-to-crude product weight ratio of at least 50:1 for challenging separations.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel.[1] For certain applications, reversed-phase silica (C18) might also be an option.[1]
Q2: I'm not seeing my compound elute from the column, or the recovery is very low. What could be the problem?
A2: This issue can stem from several factors, including the compound irreversibly binding to the silica gel or decomposition on the column.
Solutions:
-
Check for Decomposition: Before performing column chromatography, assess the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[3]
-
Use a Deactivated Stationary Phase: As mentioned for tailing, using a basic modifier like triethylamine in your eluent can prevent irreversible adsorption by neutralizing the acidic sites on the silica gel.[1]
-
Eluent Polarity: Ensure your mobile phase is polar enough to elute the compound. If your compound has a very low Rf value on TLC, you will need to increase the polarity of your eluent for the column.
-
Work Efficiently: Minimize the time your compound spends on the column to reduce the risk of decomposition.[1] Flash chromatography is generally preferred over gravity chromatography for this reason.
Q3: The separation between my desired product and an impurity is poor. How can I improve the resolution?
A3: Achieving good resolution requires careful optimization of the chromatographic conditions.
Solutions:
-
Fine-tune the Mobile Phase: The choice of eluent is critical.[4] Systematically screen different solvent systems using TLC. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] Adjust the ratio to achieve a good separation between your product and the impurity on the TLC plate (ideally, a ΔRf of at least 0.2).
-
Use Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
-
Column Packing: A well-packed column is essential for good separation.[6] Ensure the silica gel is packed uniformly without any cracks or channels.
Q4: How do I choose the right solvent system for my column?
A4: The ideal solvent system should provide a good Rf value for your target compound on a TLC plate.
Methodology:
-
TLC Analysis: Perform TLC analysis with your crude mixture using various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.[7]
-
Target Rf: Aim for an Rf value of around 0.2-0.3 for your desired compound. This generally translates well to column chromatography, allowing for good separation without excessively long elution times.
-
Basic Modifier: Remember to add a small amount of triethylamine (e.g., 0.5%) to your TLC solvent system to mimic the conditions in the column and prevent tailing.[2]
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing/Streaking | Strong interaction with acidic silica gel | Add 0.5-1% triethylamine to the eluent. |
| Column overloading | Use a higher silica gel to sample ratio (e.g., >50:1). | |
| Low or No Recovery | Irreversible adsorption or decomposition | Deactivate silica with triethylamine. |
| Insufficient eluent polarity | Increase the polarity of the mobile phase. | |
| Poor Separation | Suboptimal mobile phase | Systematically screen solvent systems using TLC. |
| Isocratic elution limitations | Employ a gradient elution. | |
| Poorly packed column | Ensure uniform column packing. |
Experimental Protocols
Standard Column Chromatography Protocol for this compound
This protocol provides a general workflow. The specific solvent system should be optimized based on preliminary TLC analysis.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine).
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[2]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column using a pipette.[8]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Start with a non-polar solvent system in which your desired compound has an Rf of ~0.1-0.2 on TLC.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
Collect fractions of a consistent volume.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Workflow
Caption: A streamlined workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Khan Academy. (n.d.). Column chromatography. [Link]
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55-65. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
Janicka, M., et al. (2019). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Critical Reviews in Analytical Chemistry, 49(5), 451-460. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Zhang, J., et al. (2016). Synthesis of 2-Alkenylquinoline by Reductive Olefination of Quinoline N-Oxide under Metal-Free Conditions. The Journal of Organic Chemistry, 81(17), 7486-7501. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Royal Society of Chemistry. (2017). Catalyst- and solvent-free approach to 2-arylated quinolines via [5+1] annulation of 2-methylquinolines with diynones. Green Chemistry, 19(1), 148-152. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. rsc.org [rsc.org]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Methyl 2-(quinolin-2-yl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(quinolin-2-yl)acetate. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, addressing common side reactions and procedural challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental outcomes, empowering you to optimize your synthesis for yield and purity.
The synthesis of this compound, a valuable building block in medicinal chemistry, is often accomplished via the functionalization of 2-methylquinoline (quinaldine). While conceptually straightforward, this pathway is prone to several side reactions that can significantly impact reaction efficiency and complicate purification. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at each stage of the process.
Overall Synthetic Workflow
The most common and logical pathway begins with the deprotonation of the acidic methyl group of 2-methylquinoline, followed by carboxylation and subsequent esterification. Each step presents unique challenges that we will address.
Caption: High-level workflow for the synthesis of this compound from 2-methylquinoline.
FAQs: Troubleshooting the Synthesis
Part 1: Starting Material and Reaction Setup
Question 1: My commercial 2-methylquinoline (quinaldine) is a dark reddish-brown oil. Can I use it directly for deprotonation?
Answer: It is strongly advised against using discolored 2-methylquinoline without purification. Quinaldine is known to darken upon exposure to air and light, indicating the formation of oxidative impurities.[1] These impurities can interfere with the highly sensitive organometallic intermediates in the subsequent steps.
-
Causality: The primary issue is that organolithium bases (like n-BuLi or LDA) are extremely reactive and non-selective. They will react with any acidic protons or electrophilic sites present in impurities. This leads to the consumption of your expensive base, reducing the deprotonation of your actual starting material and lowering the overall yield.
-
Common Impurities: Besides oxidation products, commercial quinaldine sourced from coal tar can contain isomers like 8-methylquinoline and other quinoline derivatives.[2] These isomers have very close boiling points, making them difficult to separate. While their methyl groups are less acidic than the 2-position, they can still contribute to side reactions.
-
Recommended Action: Purify the 2-methylquinoline by vacuum distillation before use. A clean, colorless to pale-yellow oil is desired.[3] Store the purified material under an inert atmosphere (Nitrogen or Argon) and protect it from light.
Part 2: Deprotonation and Carboxylation Side Reactions
Question 2: My reaction yield is very low, and I recover a large amount of unreacted 2-methylquinoline. What is causing the incomplete deprotonation?
Answer: Low conversion is a frequent problem and almost always points to issues with the reaction conditions for the deprotonation step. The methyl protons of 2-methylquinoline are acidic due to the electron-withdrawing effect of the quinoline ring, but they still require a very strong base and rigorously controlled conditions for complete deprotonation.[4]
-
Causality & Troubleshooting:
-
Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Use at least 1.05 to 1.1 equivalents to ensure complete conversion.
-
Solvent Purity: The solvent (typically THF) MUST be anhydrous. Organolithium reagents react instantly with water. Use a freshly distilled or commercially available anhydrous solvent.
-
Temperature Control: The deprotonation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). At higher temperatures, n-BuLi can add to the quinoline ring itself, leading to a complex mixture of byproducts.[5]
-
Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Any oxygen present can quench the organolithium intermediate.
-
Question 3: After adding my electrophile (dry ice for CO2), the reaction mixture turned dark and I isolated a significant amount of a high-molecular-weight byproduct. What is it and how do I prevent it?
Answer: You have likely formed the dimer 1,2-di(quinolin-2-yl)ethane . This is the most common and frustrating side reaction in this synthesis.
-
Mechanism of Formation: The anionic intermediate, 2-lithiomethylquinoline, is a potent nucleophile. If any oxidizing agent is present, or if it reacts with an unreacted electrophilic starting material (e.g., a halo-derivative impurity), it can couple with itself. Trace oxygen is a frequent culprit.
Caption: The oxidative coupling of two anionic intermediates to form an unwanted dimer.
-
Prevention Protocol:
-
Rigorous Degassing: Before starting, thoroughly degas your solvent by bubbling Argon or Nitrogen through it for at least 30 minutes while cooling.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from setup to quench.
-
Inverse Addition: Instead of adding the electrophile to the flask of anion, consider transferring the generated anion via cannula into a separate flask containing a slurry of crushed, freshly sublimed dry ice in anhydrous THF. This ensures the anion always encounters an excess of the electrophile, minimizing the chance of it finding another anion to react with.
-
Part 3: Esterification Challenges
Question 4: The Fischer esterification of my 2-(quinolin-2-yl)acetic acid with methanol and sulfuric acid is slow and gives poor yields. What's wrong?
Answer: Standard Fischer esterification can be inefficient for this substrate due to the properties of the quinoline ring itself. The reaction is an equilibrium process, and several factors can work against you.[6]
-
Causality & Troubleshooting:
-
Catalyst Sequestration: The basic nitrogen atom of the quinoline ring (pKa ≈ 4.9) can be protonated by the acid catalyst (H₂SO₄).[7] This effectively removes the catalyst from the solution, preventing it from protonating the carboxylic acid's carbonyl group, which is the crucial first step of the esterification mechanism.[8]
-
Equilibrium Limitations: Like all Fischer esterifications, the reaction is reversible. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[6]
-
| Method | Advantages | Disadvantages & Side Reactions |
| Fischer Esterification | Simple reagents (MeOH, H₂SO₄). | Slow; catalyst sequestration by quinoline N; requires large excess of MeOH; potential for charring at high temperatures. |
| Acid Chloride Formation | Fast, high-yielding, non-equilibrium. | Requires an extra step (reaction with SOCl₂ or (COCl)₂); thionyl chloride can be harsh. |
| Coupling Reagents (DCC, EDC) | Mild conditions. | Requires stoichiometric coupling agent; purification to remove urea byproduct can be difficult. |
-
Recommended Protocol (via Acid Chloride):
-
Suspend the dry 2-(quinolin-2-yl)acetic acid in an inert solvent like dichloromethane (DCM).
-
Add 1.5 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under vacuum.
-
Dissolve the crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of anhydrous methanol (5 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Stir for 1 hour, then perform an aqueous workup to isolate the final product.
-
Final Product Purification and Impurity Profile
Question 5: What are the primary impurities I should look for in my crude this compound, and how can I best purify it?
Answer: A well-executed reaction will still likely contain a few key impurities. Identifying them is crucial for designing an effective purification strategy.
| Impurity | Origin | Recommended Purification Method |
| 2-Methylquinoline | Incomplete deprotonation/reaction. | Column chromatography (elutes first), or vacuum distillation if boiling points differ sufficiently. |
| 2-(Quinolin-2-yl)acetic acid | Incomplete esterification. | Column chromatography (more polar, moves slower), or an acidic/basic wash during workup. |
| 1,2-di(quinolin-2-yl)ethane | Oxidative coupling of the anion. | Column chromatography (often less polar than the product) or recrystallization. |
| Methanol/Solvents | Residual from reaction/workup. | High vacuum evaporation. |
-
Primary Purification Strategy: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity solvent system (e.g., 5% EtOAc in hexanes) to elute non-polar byproducts like the dimer and unreacted starting material, then gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your desired product. The corresponding acid will remain at or near the baseline.
-
-
Secondary Purification: Recrystallization
-
If the chromatographed product is still not pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol/water) can be effective for removing trace impurities and obtaining highly pure, crystalline material.
-
References
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
- SUMITOMO CHEMICAL CO. (1982). Preparation of 2-methylquinoline. JPS57114574A.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608140, this compound. Retrieved from [Link]
-
Prajapati, J. R., et al. (2018). Synthesis and Characterization of 2- methylindolizino[1,2-b]quinolin-9(11H)-one. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Retrieved from [Link]
- Anshan East Chemical Co Ltd. (2012). Purification method of 2-methyl quinoline. CN101353323B.
-
O'Brien, P., et al. (2017). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 23(45), 10857-10864. [Link]
-
Kumar, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Catalysis Surveys from Asia, 25, 290-315. [Link]
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Wikipedia contributors. (n.d.). Quinoline. In Wikipedia. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Deprotonation of 2- and 3-methylquinoline. [Link]
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Szafran, M., et al. (2000). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. Polish Journal of Chemistry. [Link]
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Patil, S. A., et al. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 10(9), 1851. [Link]
- Nanjing University of Science and Technology. (2013). Method for one-step preparation of 2-methylquinoline. CN102898366A.
-
Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. [Link]
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Wang, H., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
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Esterhuysen, C., et al. (2003). Dimerization of ethynylaniline to a quinoline derivative using a ruthenium/gold heterobimetallic catalyst. New Journal of Chemistry, 27, 1205-1208. [Link]
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Meadows, A. L., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. Microbial Cell Factories, 18(1), 107. [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Ma, J.-T., et al. (2022). Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system. Organic & Biomolecular Chemistry, 20(43), 8521-8525. [Link]
-
Wikipedia contributors. (n.d.). Quinaldine red. In Wikipedia. Retrieved from [Link]
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Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29343. [Link]
-
Wikipedia contributors. (n.d.). Quinaldine. In Wikipedia. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-(quinolin-2-yl)acetate Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of quinoline-based substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of "Methyl 2-(aryl-quinolin-2-yl)acetate" and related structures. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organoboron reagents.[1][2][3] However, nitrogen-containing heterocycles like quinoline introduce specific challenges, primarily due to the Lewis basicity of the nitrogen atom, which can lead to catalyst deactivation.[4][5] This guide addresses these unique challenges head-on.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the setup and components of the Suzuki coupling for quinoline-based systems.
Q1: What are the best starting materials for this coupling?
Your primary substrates will be a 2-haloquinoline derivative and an arylboronic acid or ester .
-
The Quinoline Electrophile : You will typically start with a halogenated version of "Methyl 2-(quinolin-2-yl)acetate," such as Methyl 2-(X-quinolin-2-yl)acetate where X is a halide at a position you wish to functionalize (e.g., 4-chloro, 6-bromo, etc.). The reactivity of the halide is crucial. The general trend for oxidative addition is I > Br > OTf >> Cl .[6] While 2-chloroquinolines are often cost-effective, their C-Cl bond is stronger, demanding a more active catalytic system to achieve efficient oxidative addition.[7]
-
The Boron Nucleophile : Arylboronic acids are common, but they can be susceptible to decomposition, especially protodeboronation under reaction conditions.[6][8] For challenging or sensitive substrates, consider using more stable boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates. MIDA boronates are particularly robust, even to chromatography, and release the boronic acid slowly under basic aqueous conditions, which can be advantageous.[9]
Q2: Which palladium catalyst and ligand combination should I start with?
This is the most critical parameter for success with heteroaromatic substrates. The Lewis basic nitrogen in the quinoline ring can coordinate to the palladium center, inhibiting catalytic activity.[5] To overcome this, the ligand must bind strongly to the palladium and be sterically demanding.
-
For Bromo/Iodoquinolines : A standard catalyst like Pd(PPh₃)₄ (Tetrakis) can be effective.[7][10] Alternatively, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ can be used.[9][11]
-
For Chloroquinolines (More Challenging) : These less reactive electrophiles require highly active catalyst systems. Bulky, electron-rich monodentate biarylphosphine ligands are the gold standard.[2][12] Excellent starting points include:
The rationale for using bulky, electron-rich ligands is twofold: the electron-donating character promotes the rate-limiting oxidative addition step, while the steric bulk accelerates the final reductive elimination step to release the product.[13]
| Catalyst System | Electrophile Suitability | Key Advantages |
| Pd(PPh₃)₄ | Aryl-I, Aryl-Br | Commercially available, simple to use.[10] |
| Pd(OAc)₂ / SPhos | Aryl-Cl, Aryl-Br | High activity for challenging chlorides, broad scope.[12] |
| Pd₂(dba)₃ / XPhos | Aryl-Cl, Aryl-Br | Excellent for sterically hindered substrates.[2] |
| PEPPSI-IPr | Aryl-Cl, Aryl-Br | Air and moisture stable precatalyst, high efficiency.[6] |
Q3: How do I choose the right base and solvent?
The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[11] The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Bases :
-
Carbonates (K₂CO₃, Cs₂CO₃) : These are common and effective, particularly for robust substrates. Cesium carbonate is more soluble and basic, often providing better results in challenging cases.[14]
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is often the top choice for difficult couplings, including those involving heteroaryl chlorides.[7][15]
-
Fluorides (KF) : Can be used under milder, nearly neutral conditions, which is beneficial if your substrate has base-sensitive functional groups like the methyl ester.[11]
-
-
Solvents :
-
Aprotic Ethers : 1,4-Dioxane or THF , often with a small amount of water (e.g., 4:1 or 5:1 ratio), are standard.[7][14] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Aromatic Hydrocarbons : Toluene is another excellent choice, again typically used with water.[14]
-
Amide Solvents : DMF or DMAc can be used but may lead to more side reactions at high temperatures.[6]
-
Important Note : The methyl ester in your substrate, "this compound," could be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures with water present. If you observe ester hydrolysis, consider using a milder base like KF or switching to strictly anhydrous conditions with a base like K₃PO₄ and a solvent system like anhydrous dioxane.[5]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Even with an optimized starting point, challenges can arise. This guide provides a logical workflow for diagnosing and solving common problems.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Problem: Low to No Product Yield
This is the most frequent issue. Systematically investigate the following potential causes.
Q: I see no conversion of my starting material. What's the first thing to check? A: First, confirm the integrity of your palladium catalyst. Palladium(0) sources can degrade with improper storage. If using a Pd(0) source like Pd(PPh₃)₄, try a fresh bottle. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is properly activated in the reaction. More importantly, for a challenging substrate like a quinoline, the primary suspect is catalyst inhibition . The quinoline nitrogen may be "poisoning" your catalyst.
-
Solution : Switch to a more robust ligand system. Use a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[12][13] These ligands form very stable complexes with palladium, preventing the quinoline from interfering with the catalytic cycle.
Q: My reaction starts but stalls, or the yield is consistently low. What's happening? A: This often points to the degradation of one of the coupling partners, most commonly the boronic acid via protodeboronation . This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, is particularly problematic for electron-rich or heteroaryl boronic acids and is accelerated by high temperatures and aqueous basic conditions.[6][8]
-
Solutions :
-
Use a Milder Base : Switch from a strong base like K₃PO₄ to a weaker one like K₂CO₃ or KF.[11][14]
-
Lower the Temperature : High temperatures can accelerate decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.[14]
-
Use a Stable Boron Source : Replace the boronic acid with its corresponding pinacol or MIDA boronate ester, which are significantly more resistant to protodeboronation.[9]
-
Try Anhydrous Conditions : Removing water can suppress protodeboronation. Use an anhydrous solvent (e.g., dry dioxane) and a base like K₃PO₄. Adding trimethyl borate can also help by creating anhydrous conditions and buffering the system.[5]
-
Problem: Significant Side-Product Formation
Unwanted side products complicate purification and reduce the yield of your desired compound.
Q: I'm observing a significant amount of a biaryl product derived from my boronic acid. How do I prevent this? A: You are observing homocoupling , the coupling of two boronic acid molecules. This is typically caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II), or by inefficient reduction of a Pd(II) precatalyst.[6][10]
-
Solution : Ensure your reaction is performed under a strictly inert atmosphere. Thoroughly degas your solvent(s) and the reaction mixture before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[14]
Q: My quinoline starting material is being converted back to the de-halogenated version. What is this side reaction? A: This is dehalogenation . After oxidative addition, the resulting palladium complex can react with trace amounts of water, base, or solvent to pick up a hydride, which then leads to the formation of the dehalogenated arene upon reductive elimination.[6]
-
Solution : This is often a sign of a slow transmetalation step. Ensure your base is sufficiently strong and soluble to activate the boronic acid efficiently. Switching to a more effective base like K₃PO₄ or using a co-solvent to improve solubility can help the desired transmetalation outcompete the dehalogenation pathway.
| Problem | Probable Cause(s) | Suggested Solutions |
| Low/No Yield | Catalyst inhibition by quinoline N; Inactive catalyst. | Use bulky, electron-rich ligands (SPhos, XPhos); Use NHC ligands (PEPPSI).[12][13] |
| Stalled Reaction | Protodeboronation of boronic acid. | Use milder base (KF); Lower temperature; Use boronate esters (MIDA, pinacol).[5][8][9] |
| Homocoupling | Oxygen in the reaction mixture; Inefficient catalyst reduction. | Thoroughly degas solvent and reaction mixture; Use a reliable precatalyst.[6][10] |
| Dehalogenation | Slow transmetalation. | Use a more effective base (K₃PO₄); Optimize solvent system for solubility.[6] |
| Ester Hydrolysis | Base is too strong or temperature is too high. | Use a milder base (KF, K₂CO₃); Use anhydrous conditions; Lower reaction temperature. |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a 2-(bromoquinolin-X-yl)acetate with an arylboronic acid.
Materials:
-
Methyl 2-(bromoquinolin-X-yl)acetate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ - 2 mol%)
-
Ligand (e.g., SPhos - 4 mol%)
-
Base (e.g., K₃PO₄ - 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup : To a dry Schlenk flask under an inert atmosphere, add Methyl 2-(bromoquinolin-X-yl)acetate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent and add this mixture to the Schlenk flask.
-
Solvent Addition & Degassing : Add the 1,4-dioxane/water solvent mixture via syringe. Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 20 minutes while stirring.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[16] Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2011).
- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. (2023).
- A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2011). R Discovery.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- A Simple and Novel Amide Ligand Based on Quinoline Derivative Used for Palladium-Catalyzed Suzuki Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. (2012).
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2004). Journal of the American Chemical Society.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boron
- The Suzuki Reaction. Chem 115 Myers.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2001). The Journal of Organic Chemistry.
- Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis. Benchchem.
- Tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
- Suzuki Coupling. Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. ijsrp.org [ijsrp.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Preventing Hydrolysis of Methyl 2-(quinolin-2-yl)acetate During Workup
Welcome to the technical support guide for handling Methyl 2-(quinolin-2-yl)acetate. This document provides in-depth guidance for researchers, chemists, and drug development professionals to navigate the challenges associated with the workup and purification of this molecule, focusing specifically on the prevention of unwanted ester hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols to maximize your yield and purity.
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the workup of this compound.
Q1: What are the tell-tale signs that my ester is hydrolyzing during the workup?
A1: The primary indicators of unintended hydrolysis are a significantly lower-than-expected yield of your purified ester and the reappearance of the corresponding carboxylic acid, 2-(quinolin-2-yl)acetic acid. You can confirm this using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe a new, more polar spot corresponding to the carboxylic acid starting material, which will have a lower Rf value than your ester product.
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see the disappearance or diminished integration of the methyl ester singlet (a sharp peak around ~3.7-3.9 ppm) and the appearance of a broad peak corresponding to the carboxylic acid proton (-COOH).
Q2: My reaction seems complete by TLC, but my final yield is very low after workup. What is the most likely cause?
A2: The most probable cause is inadvertent base-catalyzed hydrolysis, also known as saponification, during the aqueous workup.[1] This typically occurs during the neutralization step if a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to quench the reaction or neutralize an acid catalyst.[2][3] Even weak bases, if used at elevated temperatures or for prolonged periods, can cause significant product loss.[1]
Q3: Which base should I use to neutralize the acid catalyst from my reaction, and why?
A3: Always opt for a mild, weak base. Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution is the recommended choice.[4]
-
Causality: Strong bases like NaOH are highly nucleophilic and will rapidly attack the electrophilic carbonyl carbon of the ester, leading to irreversible saponification.[3] Sodium bicarbonate is a much weaker nucleophile and is sufficiently basic to neutralize strong acid catalysts (like H₂SO₄ or HCl) without aggressively promoting ester hydrolysis, especially when used at low temperatures.[1][4]
Q4: My compound streaks badly during silica gel column chromatography, and the fractions seem impure. Is this related to hydrolysis?
A4: While not directly hydrolysis, this is a critical stability issue related to the molecule's structure. The quinoline ring contains a basic nitrogen atom which can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5] This interaction can cause:
-
Streaking/Tailing: Leading to poor separation and impure fractions.
-
Decomposition: The acidic silica surface can catalyze the degradation of sensitive molecules. While hydrolysis is less likely on a supposedly dry column, any residual water can contribute to on-column degradation.
To resolve this, you should deactivate the silica gel by running the column with an eluent containing a small amount (0.5-1%) of a tertiary amine like triethylamine (NEt₃), or consider using a more inert stationary phase like neutral alumina.[5]
Technical Deep Dive: The Chemistry of Hydrolysis
Understanding the underlying mechanisms is crucial for designing a robust workup procedure. This compound possesses two key chemical features: the hydrolyzable methyl ester and the basic quinoline nitrogen.
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
This is the most significant risk during workup. It is a rapid and essentially irreversible process under typical workup conditions.
-
Nucleophilic Attack: A hydroxide ion (from NaOH, KOH, etc.) directly attacks the ester's carbonyl carbon.
-
Tetrahedral Intermediate Formation: This forms a transient, negatively charged intermediate.
-
Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strong base (or the expelled methoxide) to form a carboxylate salt. This final, highly favorable acid-base step pulls the entire equilibrium toward the hydrolyzed product, making the reaction irreversible.[3]
Mechanism of Acid-Catalyzed Hydrolysis
This reaction is the microscopic reverse of a Fischer esterification and is an equilibrium process.[6]
-
Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon.
-
Proton Transfer & Elimination: A series of proton transfers occurs, converting the methoxy group (-OCH₃) into a good leaving group (methanol, CH₃OH), which is then eliminated.
-
Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the carboxylic acid.
During workup, the presence of a large excess of water can drive this equilibrium toward the unwanted carboxylic acid product.[1]
Recommended Protocols for Maximizing Yield and Purity
Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis
This protocol is designed to safely remove acid catalysts and water-soluble impurities while preserving the ester.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is complete, immediately cool the reaction flask in an ice-water bath (0-5 °C). Rationale: Lowering the temperature dramatically reduces the rate of both acid- and base-catalyzed hydrolysis.[1]
-
Dilute with Organic Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Neutralization Wash (Crucial Step): Add one portion of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
CAUTION: Vent the funnel frequently to release CO₂ gas produced from the neutralization.
-
Shake gently. Do not allow the layers to sit in contact for an extended period.
-
Rationale: This neutralizes the acid catalyst using a weak base at a low temperature to disfavor saponification.[4]
-
-
Brine Wash: Separate the organic layer and wash it with one portion of ice-cold, saturated aqueous sodium chloride (brine) . Rationale: The brine wash helps to remove the bulk of dissolved water from the organic layer, making the final drying step more efficient.[1]
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps. Let it stand for 15-20 minutes. Rationale: Thoroughly removing all traces of water is critical to prevent any further hydrolysis upon standing or during solvent evaporation.[1]
-
Isolate the Product: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester.
Protocol 2: Non-Aqueous Workup Alternatives
For extremely sensitive substrates, avoiding water altogether is the best strategy.
-
Filtration through a Basic Plug: If the primary impurity is a solid or a non-volatile acid catalyst, you can dilute the reaction mixture in an organic solvent and filter it through a short plug of basic alumina or silica gel pre-treated with triethylamine. This removes the acid without introducing water.
-
Non-Aqueous Solvent Extraction: While less common, specialized non-aqueous workups using immiscible organic solvent systems can be developed for specific applications.[7][8]
Key Parameter Summary for Hydrolysis Prevention
This table summarizes the critical factors to control during your workup.
| Parameter | Recommendation | Rationale & Scientific Grounding |
| pH / Base Choice | Use cold, saturated NaHCO₃ or Na₂CO₃. AVOID strong bases like NaOH, KOH, LiOH.[3] | Strong bases are potent nucleophiles that cause rapid, irreversible saponification. Weak bases are sufficient to neutralize acid catalysts without significantly attacking the ester carbonyl.[1][4] |
| Temperature | Perform all aqueous washes at 0-5 °C (ice bath). | Hydrolysis reaction rates are highly temperature-dependent. Cold conditions drastically slow down the kinetics of the unwanted side reaction.[1] |
| Contact Time | Perform extractions and layer separations quickly and efficiently . Do not let aqueous and organic layers remain in contact. | Minimizing the duration of exposure to the aqueous phase directly reduces the opportunity for hydrolysis to occur.[1] |
| Water Removal | Always perform a final brine wash followed by thorough drying with an anhydrous salt (e.g., Na₂SO₄). | Water is a key reactant for hydrolysis. Its complete removal from the organic phase is essential for the stability of the final product.[1][9] |
Visual Workflow: Troubleshooting Hydrolysis During Workup
This decision tree provides a logical path for diagnosing and solving issues related to the hydrolysis of this compound.
Caption: Decision tree for selecting and troubleshooting a workup procedure.
References
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. [Link]
-
Various Authors. (2016, April 15). How to purify esterefication product? ResearchGate. [Link]
-
LookChem. General procedures for the purification of Esters. Chempedia. [Link]
-
ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. [Link]
-
Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
-
AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]-quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
- Google Patents. Method for producing esters of heterocyclic nitrogen carboxylic acids.
- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
-
Wong, K.-T., et al. (2002). Efficient and convenient nonaqueous workup procedure for the preparation of arylboronic esters. The Journal of Organic Chemistry, 67(3), 1041-1044. [Link]
- Google P
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
MDPI. Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
ResearchGate. The removal of free fatty acids from methyl ester. [Link]
-
National Institutes of Health. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Caltech GPS. Saponification (Base Hydrolysis) of Organic Materials. [Link]
-
Operachem. (2024, April 27). Saponification-Typical procedures. [Link]
Sources
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- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. US2852519A - Method for producing esters of heterocyclic nitrogen carboxylic acids - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Efficient and convenient nonaqueous workup procedure for the preparation of arylboronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
"Methyl 2-(quinolin-2-yl)acetate" stability and storage issues
Technical Support Center: Methyl 2-(quinolin-2-yl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability and storage issues to ensure experimental integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section covers essential questions about the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Recommended conditions are room temperature, protected from moisture. To prevent gradual degradation from atmospheric oxygen or humidity, consider storing the container inside a desiccator or flushing with an inert gas like argon or nitrogen before sealing.
Q2: How should I prepare and store solutions of this compound?
Whenever possible, prepare solutions fresh for each experiment.[1] If storage is necessary:
-
Use high-purity, anhydrous solvents.
-
Prepare concentrated stock solutions and store them as single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store solutions at low temperatures, typically -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping standard vials in aluminum foil.
Q3: Is this compound sensitive to light?
Yes. The quinoline moiety is a heterocyclic aromatic system that can be susceptible to photodegradation.[1][2] Exposure to ambient or UV light can cause aged samples to turn yellow or brown, indicating the formation of degradation products and a compromise in compound integrity.[2]
Q4: Can I use this compound in acidic or basic buffers?
Caution is strongly advised. The compound contains a methyl ester group, which is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.[3][4][5] The stability is highly pH-dependent, and exposure to strong acids or bases will likely lead to rapid degradation.[1]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter, providing the underlying cause and a clear path to resolution.
Q5: I've noticed my solid, which was initially off-white, has turned yellow/brown. Is it still usable?
Likely Cause: This discoloration is a classic indicator of degradation, most likely due to oxidation of the quinoline ring system or photodegradation from light exposure.[1][2]
Troubleshooting Steps & Solution:
-
Do Not Use: It is highly recommended to discard the discolored material. The presence of colored impurities signifies that the compound's purity is compromised, which will lead to unreliable and irreproducible experimental results.
-
Verify Purity: If you must consider using it, you must first re-characterize the material thoroughly using techniques like HPLC, LC-MS, and NMR to identify and quantify the impurities.
-
Preventive Action: For future purchases, immediately store the new batch under an inert atmosphere (argon or nitrogen) and ensure it is completely protected from light.[6]
Q6: My experimental results are inconsistent. Assays show a loss of potency, and HPLC analysis of my stock solution reveals new, unidentified peaks. What is happening?
Likely Cause: This is a strong indication that your compound is degrading in solution.[1] The inconsistency and appearance of new peaks are hallmark signs of stability issues. The primary culprits are likely hydrolysis of the ester or oxidation.
Troubleshooting Steps & Solution:
-
Prepare Fresh Solutions: The most reliable solution is to prepare fresh solutions immediately before each experiment.[1]
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis of the methyl ester.
-
pH Control: If using a buffered system, ensure the pH is neutral and that the buffer components are not reactive with the compound.
-
Degas Solvents: To minimize oxidation, consider using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Confirm Degradation: Use the Forced Degradation Protocol in Part 4 to intentionally degrade the compound and see if the resulting peaks match the impurities you are observing in your HPLC. This can confirm the degradation pathway.
Q7: My LC-MS analysis shows a new species with a mass corresponding to the loss of a methyl group and the addition of a hydrogen, as well as a species with an additional oxygen atom. What are these?
Likely Cause: You are observing the primary degradation products.
-
Loss of CH₂ (or a mass shift of -14 Da): This corresponds to the hydrolysis of the methyl ester (C₁₂H₁₁NO₂) to its carboxylic acid (C₁₁H₉NO₂). The molecular weight changes from 201.22 g/mol to 187.19 g/mol .
-
Addition of Oxygen (+16 Da): This is characteristic of the oxidation of the quinoline nitrogen to form Methyl 2-(1-oxidoquinolin-1-ium-2-yl)acetate (the N-oxide).[7] The molecular weight increases from 201.22 g/mol to 217.22 g/mol .
Troubleshooting Steps & Solution:
-
Identify the Root Cause: The presence of the acid indicates a hydrolysis problem (likely due to water or pH extremes). The presence of the N-oxide points to an oxidation problem (likely due to dissolved oxygen or exposure to oxidizing agents).
-
Implement Corrective Storage: Address the specific degradation pathway by rigorously following the recommended storage and handling procedures outlined in this guide, such as using anhydrous solvents for hydrolysis or inert atmospheres for oxidation.
Troubleshooting Summary Table
| Problem Observed | Potential Cause(s) | Recommended Immediate Action | Long-Term Prevention |
| Solid compound is discolored (yellow/brown) | Oxidation, Photodegradation | Discard the reagent. | Store in a dark place under an inert atmosphere. |
| Inconsistent results, loss of potency | Degradation in solution (Hydrolysis/Oxidation) | Prepare a fresh solution for immediate use. | Use anhydrous/degassed solvents; store aliquots at -80°C. |
| New peaks in HPLC/LC-MS | Formation of degradation products | Identify peaks by mass (hydrolysis, oxidation). | Review and tighten all storage and handling protocols. |
| Reaction fails or yields are low | Reagent degradation | Test a fresh batch of the compound. | Date all chemicals upon receipt and opening.[8][9] |
Part 3: Understanding the Degradation Pathways
This compound has two primary points of vulnerability: the ester functional group and the quinoline ring system.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction catalyzed by acidic or basic conditions. This produces 2-(quinolin-2-yl)acetic acid and methanol. Even trace amounts of moisture in solvents or exposure to atmospheric humidity can facilitate this process over time.
-
Oxidation: The nitrogen atom in the quinoline ring is a site for oxidation, which can lead to the formation of an N-oxide.[7] This reaction can be promoted by atmospheric oxygen, particularly in solution, or by the presence of oxidizing impurities in the reaction mixture.
-
Photodegradation: Quinoline and its derivatives are known to be photosensitive.[1][10] The energy from UV and even high-intensity visible light can promote the molecule to an excited state, leading to complex degradation pathways and the formation of colored impurities.
Part 4: Key Experimental Protocols
Protocol 1: Workflow for Troubleshooting Reagent Instability
Use this workflow when you suspect your reagent may be compromised.
Caption: A logical workflow for troubleshooting stability issues.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps determine the stability of this compound under various stress conditions. This is crucial for developing stable formulations or understanding assay limitations.
Objective: To identify the primary degradation pathways and products.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD and preferably a Mass Spectrometer (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions: Set up five separate reactions in clear glass vials. To each vial, add an aliquot of the stock solution and the stressor as described in the table below. Prepare a sixth "Control" vial containing only the compound solution in methanol, wrapped in aluminum foil and stored at 4°C.
-
Incubation: Incubate the vials under the specified conditions. The incubation time may need to be optimized (e.g., 2, 8, 24 hours) to achieve a target degradation of 5-20%.
-
Sample Quenching: After incubation, cool the vials to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The peak purity of the parent compound should also be assessed.
Forced Degradation Conditions Table
| Degradation Pathway | Stress Condition | Typical Incubation |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal Degradation | 80°C (in solution) | 80°C |
| Photolytic Degradation | UV (254 nm) & Visible Light | Room Temperature |
References
-
Quinoline - Wikipedia. Wikipedia. [Link]
-
What are the oxidation products of quinoline? - Blog - BIOSYNCE. (2025). BIOSYNCE. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
This compound | C12H11NO2. PubChem. [Link]
-
Safety Data Sheet. (2015). A.G. Layne, Inc. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals. [Link]
-
Oxidation reaction of disubstituted quinoline derivatives. ResearchGate. [Link]
-
Safety data sheet. (2023). CPAchem. [Link]
-
Methyl Acetate - Safety Data Sheet. (2019). Agilent. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. [Link]
-
Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2024). ACS Publications. [Link]
-
Handling and Storing Chemicals. (2022). Lab Manager. [Link]
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington. [Link]
-
Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Agilent. [Link]
-
Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. (2011). National Academies Press. [Link]
-
This compound (C12H11NO2). PubChemLite. [Link]
-
methyl 2-quinolinylacetate. (2025). ChemSynthesis. [Link]
-
Methyl 2-quinolin-4-ylacetate | C12H11NO2. PubChem. [Link]
-
Biodegradation of 2-methylquinoline by Enterobacter Aerogenes TJ-D Isolated From Activated Sludge. (2013). PubMed. [Link]
-
Does an unstable chemical always mean it's reactive? Quora. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). JOCPR. [Link]
-
Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge. (2010). PubMed. [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). ResearchGate. [Link]
- Hydrolysis of methyl acetate.
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2020). MDPI. [Link]
-
Methyl acetate hydrolysis. (2024). YouTube. [Link]
-
Forced degradation and impurity profiling. (2013). ScienceDirect. [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. (2018). PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 7. biosynce.com [biosynce.com]
- 8. Boston University [bu.edu]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Characterization of Impurities in Methyl 2-(quinolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the characterization of impurities in Methyl 2-(quinolin-2-yl)acetate. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for identifying and managing impurities during your research and development activities. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound and what impurities can I expect from them?
A1: Two primary synthetic routes are commonly employed for the synthesis of 2-substituted quinolines like this compound: the Friedländer synthesis and the Doebner-von Miller reaction. Each route has a distinct impurity profile.
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] For this compound, this would typically involve the reaction of 2-aminobenzaldehyde with methyl acetoacetate.
-
Potential Impurities:
-
Unreacted Starting Materials: 2-aminobenzaldehyde and methyl acetoacetate.
-
Regioisomers: If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[2]
-
Aldol Condensation Byproducts: Self-condensation of methyl acetoacetate can occur.
-
Over-reaction Products: Further reactions of the desired product under the reaction conditions.
-
-
-
Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3] For the target molecule, this could involve the reaction of aniline with a suitable α,β-unsaturated ester.
-
Potential Impurities:
-
Unreacted Starting Materials: Aniline and the α,β-unsaturated carbonyl compound.
-
Polymerization Products: α,β-unsaturated carbonyl compounds are prone to polymerization under acidic conditions, leading to tar formation.[4]
-
Dihydroquinoline Intermediates: Incomplete oxidation of the dihydroquinoline intermediate to the final quinoline product.[4]
-
Side-products from Aldol Condensation: If the α,β-unsaturated carbonyl is generated in situ from aldehydes or ketones, side-products from these initial reactions can be present.[5]
-
-
Q2: I am observing significant tar formation in my Doebner-von Miller synthesis. How can I minimize this?
A2: Tar formation is a common issue in the Doebner-von Miller synthesis due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4] To mitigate this:
-
Control Acid Concentration: Use the minimum effective amount of acid catalyst.
-
Temperature Management: Avoid excessive temperatures, as this can accelerate polymerization.
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Use of a Moderator: In some cases, moderators can be used to control the exothermicity of the reaction.
Q3: My HPLC analysis of this compound shows significant peak tailing. What is the cause and how can I resolve it?
A3: Peak tailing for quinoline derivatives is often due to the basic nature of the quinoline nitrogen interacting with acidic silanol groups on the surface of silica-based HPLC columns. To address this:
-
Mobile Phase pH Adjustment: Operate the HPLC method at a low pH (e.g., 2.5-4.0) to protonate the quinoline nitrogen. This reduces its interaction with the stationary phase.
-
Use of an End-Capped Column: Employ a column that has been end-capped to minimize the number of free silanol groups.
-
Addition of a Competitive Base: Add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active silanol sites.
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.
Troubleshooting Guides
Guide 1: Identifying Unknown Peaks in HPLC Analysis
Issue: You observe unexpected peaks in the chromatogram of your this compound sample.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown HPLC peaks.
Experimental Protocol: HPLC-MS Analysis for Impurity Identification
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
LC-MS System:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected product and potential impurities (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of this compound (m/z 202.08 for [M+H]⁺).
-
Examine the total ion chromatogram (TIC) for other peaks.
-
Obtain the mass spectrum for each unknown peak and compare the molecular weight to potential impurities predicted from the synthetic route.
-
Guide 2: Characterizing Isolated Impurities by NMR Spectroscopy
Issue: You have isolated an unknown impurity and need to determine its structure.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Pay close attention to the chemical shifts, integration values, and coupling patterns of the signals.
-
For this compound, you would expect to see signals for the quinoline ring protons (typically between 7.0 and 8.5 ppm), the methylene protons of the acetate group, and the methyl protons of the ester.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. This will provide information about the carbon skeleton of the molecule.
-
-
2D NMR (if necessary):
-
If the 1D spectra are complex or ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine proton-carbon correlations.
-
-
Spectral Interpretation:
-
Compare the obtained spectra with the known spectra of this compound and potential impurities.
-
Deviations in chemical shifts or the presence of additional signals will indicate the structure of the impurity.
-
Data Presentation: Expected NMR Data for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quinoline H | ~7.5 - 8.2 | ~120 - 150 |
| -CH₂- | ~4.0 | ~41 |
| -OCH₃ | ~3.8 | ~52 |
Note: These are approximate chemical shifts and can vary depending on the solvent and other factors.
Visualization of Potential Impurity Formation
Friedländer Synthesis Impurity Pathway
Caption: Potential impurity pathways in Friedländer synthesis.
Doebner-von Miller Synthesis Impurity Pathway
Caption: Potential impurity pathways in Doebner-von Miller synthesis.
References
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Aamer, S., et al. (2013). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry - The Central Science. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]
- Meléndez, C. M., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]
-
SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]
- Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Impurity Profiling & Characterization | Analytical Testing. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-(quinolin-6-yl)acetate. Retrieved from [Link]
-
Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2025, July). Synthesis and Characterization of 2- methylindolizino[1,2-b]quinolin-9(11H)-one. Retrieved from [Link]
-
Marco-Contelles, J., et al. (2009). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]
-
Claret, J., & Osborne, A. G. (1984). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Retrieved from [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]
- Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 221-234.
-
IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
-
Shelke, M., et al. (2019). Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018, June 25). Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials?. Retrieved from [Link]
- Shabir, G. A. (2010). Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream formulation. Journal of the Chilean Chemical Society, 55(2), 221-224.
-
Escale, R., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]in_rat_plasma)
Sources
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(quinolin-2-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(quinolin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this compound but also to scale up the process efficiently and safely. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the critical insights needed to navigate the challenges of this synthesis.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable through established methods, presents unique challenges, particularly when transitioning from bench-scale to larger-scale production. This guide will focus on a robust two-step synthetic sequence: the Reissert reaction to generate the key intermediate, quinoline-2-carboxylic acid (quinaldic acid), followed by Fischer esterification to yield the desired product. We will also explore a cyanide-free alternative for the synthesis of the quinaldic acid intermediate.
This resource is structured to provide not just procedural steps, but the underlying chemical principles and practical wisdom to empower you to troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of this compound.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: A widely adopted and scalable two-step approach is the Reissert reaction followed by Fischer esterification. The Reissert reaction functionalizes the 2-position of the quinoline ring to form a nitrile, which is then hydrolyzed to quinoline-2-carboxylic acid (quinaldic acid). This acid is subsequently esterified to the methyl ester. This method is well-documented and offers a clear pathway to the target molecule.
Q2: Are there significant safety concerns with the Reissert reaction?
A2: Yes, the primary safety concern is the use of potassium cyanide, which is highly toxic.[1][2][3] All manipulations involving cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2][3] It is crucial to avoid acidification of cyanide waste, as this will generate highly toxic hydrogen cyanide gas.[2][4] We provide detailed safety protocols in the experimental section of this guide.
Q3: My Fischer esterification is giving low yields. What are the common causes?
A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[5] To drive the reaction to completion, it is essential to either use a large excess of the alcohol (methanol in this case) or to remove the water that is formed as a byproduct.[5][6] Incomplete conversion can also result from insufficient catalyst or reaction time.
Q4: Can I synthesize the quinoline-2-carboxylic acid intermediate without using cyanide?
A4: Yes, alternative methods exist that avoid the use of highly toxic cyanides. One promising green chemistry approach involves the cyclization of aniline with ethyl 4,4-diethoxycrotonate, followed by hydrolysis to yield quinaldic acid.[1][7] This method utilizes bio-based feedstocks and operates under environmentally benign conditions.[1][7]
Q5: What are the key challenges when scaling up this synthesis?
A5: Key scale-up challenges include:
-
Heat Management: Exothermic reactions, particularly during the Reissert reaction, can become difficult to control in larger vessels.[8][9]
-
Reagent Addition: The rate of addition of reagents becomes more critical at a larger scale to maintain temperature and reaction control.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes.[9]
-
Purification: Crystallization and filtration processes can be more complex at a larger scale, requiring optimization to ensure product purity and yield.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Troubleshooting the Reissert Reaction
Problem 1: Low Yield of the Reissert Compound (1-acyl-2-cyano-1,2-dihydroquinoline)
| Possible Cause | Explanation | Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of Acyl Chloride | The acyl chloride is sensitive to moisture and can hydrolyze before reacting with the quinoline. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Reagents | The quinoline, acyl chloride, or potassium cyanide may be of poor quality or degraded. | Use freshly distilled quinoline and high-purity acyl chloride and potassium cyanide. |
| Inefficient Phase Transfer | In the biphasic Reissert reaction, inefficient transfer of the cyanide ion to the organic phase can limit the reaction rate. | Use a phase-transfer catalyst, such as a quaternary ammonium salt, to improve the reaction kinetics. |
Problem 2: Difficulty in Hydrolyzing the Reissert Compound to Quinaldic Acid
| Possible Cause | Explanation | Solution |
| Incomplete Hydrolysis | The hydrolysis of the nitrile and amide functionalities requires forcing conditions. | Ensure the use of a sufficiently concentrated acid (e.g., concentrated HCl or H₂SO₄) and adequate heating (reflux). Monitor the reaction by TLC until the Reissert compound is fully consumed. |
| Formation of Side Products | Under harsh acidic conditions, side reactions such as sulfonation of the quinoline ring can occur. | Use the minimum acid concentration and temperature required for complete hydrolysis. Consider using a milder hydrolysis method if side products are a significant issue. |
| Product Isolation Issues | Quinaldic acid can be soluble in the acidic aqueous solution, leading to low isolated yields. | Carefully neutralize the reaction mixture to the isoelectric point of quinaldic acid to precipitate the product. Cool the mixture in an ice bath to maximize precipitation before filtration. |
Troubleshooting the Fischer Esterification
Problem 1: Low Yield of this compound
| Possible Cause | Explanation | Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction, and the equilibrium may not favor the product side.[5] | Use a large excess of methanol (can be used as the solvent) to drive the equilibrium towards the ester.[5][6] Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient Catalyst | The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carboxylic acid and activating it for nucleophilic attack. | Ensure a sufficient amount of catalyst is used (typically a few drops of concentrated sulfuric acid for a lab-scale reaction). |
| Steric Hindrance | While not severe in this case, steric hindrance around the carboxylic acid or alcohol can slow down the reaction. | Increase the reaction time and ensure the mixture is refluxing at the appropriate temperature. |
| Product Loss During Workup | The ester may be partially soluble in the aqueous wash solutions, leading to lower isolated yields. | Minimize the volume of aqueous washes. Use a brine wash to reduce the solubility of the ester in the aqueous phase. |
Problem 2: Incomplete Reaction or Decomposition
| Possible Cause | Explanation | Solution |
| Decomposition of Starting Material or Product | The quinoline ring can be sensitive to strong acids at high temperatures, leading to decomposition. | Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA). Monitor the reaction closely by TLC for the formation of colored impurities. |
| Reaction Not Reaching Completion | The reaction may be slow due to the electronic nature of the heteroaromatic carboxylic acid. | Increase the amount of catalyst or consider using a more reactive esterification method, such as converting the carboxylic acid to the acid chloride followed by reaction with methanol. |
Experimental Protocols
Synthesis of Quinoline-2-carboxylic Acid (Quinaldic Acid) via the Reissert Reaction
This protocol is a two-step process involving the formation of the Reissert compound followed by its hydrolysis.
Step 1: Formation of 1-Benzoyl-1,2-dihydroquinaldonitrile
Caption: Formation of the Reissert compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Quinoline | 129.16 | 12.9 g | 0.1 |
| Benzoyl Chloride | 140.57 | 15.5 g (12.8 mL) | 0.11 |
| Potassium Cyanide | 65.12 | 9.8 g | 0.15 |
| Dichloromethane | - | 100 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
Safety First: This reaction involves potassium cyanide, which is extremely toxic. Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[1][2][3] Prepare a quench solution of aqueous sodium hypochlorite (bleach) for any cyanide-contaminated glassware or spills.[1]
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide in water.
-
Add dichloromethane to the flask.
-
To the vigorously stirred biphasic mixture, add quinoline.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL), followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Reissert compound. This is often used in the next step without further purification.
Step 2: Hydrolysis to Quinoline-2-carboxylic Acid
Caption: Hydrolysis of the Reissert compound.
Procedure:
-
To the crude Reissert compound from the previous step, add concentrated hydrochloric acid (100 mL).
-
Heat the mixture to reflux for 6-8 hours. The mixture will become a dark solution.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide to a pH of approximately 4-5. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure quinoline-2-carboxylic acid.
Alternative Cyanide-Free Synthesis of Quinoline-2-carboxylic Acid[1][7]
This method provides a safer alternative to the Reissert reaction.
Step 1: Synthesis of Ethyl Quinaldate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Aniline | 93.13 | 9.3 g | 0.1 |
| Ethyl 4,4-diethoxycrotonate | 202.25 | 20.2 g | 0.1 |
| Acetic Acid | - | 50 mL | - |
Procedure:
-
In a round-bottom flask, combine aniline and ethyl 4,4-diethoxycrotonate in acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl quinaldate.
Step 2: Hydrolysis to Quinoline-2-carboxylic Acid
Procedure:
-
Dissolve the crude ethyl quinaldate in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.
Synthesis of this compound via Fischer Esterification
Caption: Fischer esterification to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Quinoline-2-carboxylic Acid | 173.16 | 17.3 g | 0.1 |
| Methanol | - | 200 mL | - |
| Sulfuric Acid (conc.) | - | 2 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend quinoline-2-carboxylic acid in methanol.
-
Carefully add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate/hexanes or by column chromatography on silica gel.
Analytical Characterization
Consistent and accurate analytical characterization is crucial for quality control.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. A typical eluent system is a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an optional acid modifier like formic acid) is a good starting point.[8][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product.
-
¹H NMR: Expect characteristic signals for the quinoline ring protons, the methylene protons of the acetate group, and the methyl ester protons.
-
¹³C NMR: Expect distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
Scale-Up Considerations
Transitioning from the lab bench to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
1. Process Safety in the Reissert Reaction:
-
Cyanide Handling: At a larger scale, the risks associated with handling potassium cyanide are magnified.[12][13] A closed-system for reagent transfer is highly recommended. Ensure that emergency procedures and cyanide antidote kits are readily available.
-
Thermal Management: The Reissert reaction can be exothermic. A jacketed reactor with precise temperature control is essential to prevent runaway reactions.[8][9] The rate of addition of the acyl chloride should be carefully controlled to manage the heat evolution.
2. Optimizing the Fischer Esterification at Scale:
-
Water Removal: On a larger scale, azeotropic removal of water using a Dean-Stark trap with a suitable solvent (e.g., toluene) can be more efficient than relying solely on an excess of alcohol.
-
Catalyst Choice and Removal: While sulfuric acid is effective, it can be corrosive to some reactors. Solid acid catalysts can be an alternative that simplifies catalyst removal.
-
Workup and Purification: Large-scale extractions and washes can be cumbersome. Optimizing the workup to minimize solvent usage and emulsion formation is crucial. Recrystallization is often the preferred method for purification at scale, and solvent selection is critical for achieving high purity and yield.
3. General Scale-Up Principles:
-
Process Understanding: A thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions is essential before scaling up.
-
Equipment Selection: The choice of reactor, stirrer, and other equipment must be appropriate for the scale and the specific reaction conditions.
-
Documentation: Detailed batch records are critical for ensuring consistency and for troubleshooting any issues that may arise.
Conclusion
The synthesis of this compound is a well-established process that, with careful planning and execution, can be successfully scaled up. This guide provides the foundational knowledge and practical advice to navigate the potential challenges. By prioritizing safety, understanding the underlying chemistry, and systematically addressing issues as they arise, researchers and production chemists can confidently and efficiently produce this valuable compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
- Green Chemistry (RSC Publishing). (n.d.).
- ResearchGate. (n.d.).
- Environmental Health & Safety - Stanford University. (n.d.).
- Environmental Health & Safety - Dartmouth College. (n.d.). Cyanide Salts.
- Environmental Health & Safety - University of California, Berkeley. (n.d.).
- BenchChem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.).
- CatSci. (n.d.).
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- CONICET. (n.d.).
- Le Moyne College. (n.d.).
- KGROUP. (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- IRE Journals. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
- ResearchGate. (2021, May 10). (PDF)
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
- PubMed. (2001, November). Safety issues in scale-up of chemical processes.
- Google Patents. (n.d.).
- UNCW Institutional Repository. (n.d.).
- ResearchGate. (n.d.).
- Scilit. (n.d.). Esterification of sterically hindered acids and alcohols in fluorous media.
- ResearchGate. (2025, August 10).
- BenchChem. (n.d.). Establishing Analytical Standards for 2-(2-Chloroethyl)
- Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- ResearchGate. (n.d.). (PDF)
- YouTube. (2025, May 24). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up....
- BenchChem. (n.d.). Methyl 2-(2-methylquinolin-8-yl)
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
- CONICET Digital. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- PubMed. (2019, November 27).
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 9).
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Validation & Comparative
A Senior Application Scientist's Guide: Methyl 2-(quinolin-2-yl)acetate vs. Ethyl 2-(quinolin-2-yl)acetate in Complex Heterocyclic Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. In the realm of quinoline chemistry, a cornerstone of many pharmaceuticals, the choice between seemingly similar reagents can have significant downstream consequences. This guide provides an in-depth technical comparison of two widely used building blocks: Methyl 2-(quinolin-2-yl)acetate and Ethyl 2-(quinolin-2-yl)acetate. By examining their physical properties, reactivity in a common synthetic transformation, and the practical implications of their use, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Quinoline-2-yl Acetate Esters
This compound and Ethyl 2-(quinolin-2-yl)acetate are valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic systems. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The ester functionality at the 2-position of the quinoline ring provides a versatile handle for a variety of chemical transformations, most notably in condensation reactions to form fused ring systems.
Physical and Chemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these two esters is paramount for their effective use in synthesis. The seemingly minor difference of a methyl versus an ethyl group can impact solubility, boiling point, and reactivity.
| Property | This compound | Ethyl 2-(quinolin-2-yl)acetate |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₃H₁₃NO₂ |
| Molecular Weight | 201.22 g/mol | 215.25 g/mol |
| CAS Number | 52249-48-6[2] | 5100-57-2 |
| Boiling Point | Not readily available | 147-150 °C at 5 Torr[3] |
| Density | Not readily available | 1.156 g/cm³ (Predicted)[3] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[2] | Not specified, but similar hazards should be assumed. |
Performance in Synthesis: The Friedländer Annulation
To provide a practical comparison, we will examine the utility of these esters in the Friedländer synthesis, a classic and powerful method for the construction of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.[2][4] In this context, the quinolin-2-yl acetate esters can react with a suitable diketone or ketoester to generate more complex, fused polycyclic aromatic systems.
Caption: Generalized workflow of the Friedländer synthesis using a quinolin-2-yl acetate.
Experimental Protocol: A Representative Friedländer Synthesis
The following protocol is a generalized procedure based on established methods for the Friedländer annulation.
Materials:
-
Ethyl 2-(quinolin-2-yl)acetate (1.0 eq)
-
2-Aminobenzophenone (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Absolute ethanol
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add Ethyl 2-(quinolin-2-yl)acetate and 2-aminobenzophenone.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure fused quinoline derivative.
Comparative Performance Analysis
| Parameter | This compound | Ethyl 2-(quinolin-2-yl)acetate | Rationale and Field Insights |
| Reaction Rate | Potentially faster | Potentially slower | The smaller methyl group presents less steric hindrance, which can lead to a faster rate of nucleophilic attack by the enolate on the carbonyl carbon of the 2-aminobenzophenone. |
| Yield | Comparable | Comparable | In many cases, the difference in yield between the methyl and ethyl ester in this type of reaction is not substantial, especially when the reaction is driven to completion. |
| Choice of Base | Sodium methoxide is preferred | Sodium ethoxide is preferred | To avoid transesterification, it is best practice to use the corresponding alkoxide base. Using sodium ethoxide with the methyl ester could lead to a mixture of methyl and ethyl esters in the starting material and potentially in the product if the reaction is reversible. |
| Workup & Purification | The byproduct, methanol, is more volatile and easier to remove. | The byproduct, ethanol, has a higher boiling point. | The lower boiling point of methanol can simplify the removal of the solvent and byproduct during workup. However, the higher boiling point of ethanol can be advantageous for achieving higher reaction temperatures. |
| Cost & Availability | Generally less expensive and more readily available. | Slightly more expensive. | For large-scale synthesis, the cost difference between methanol and ethanol as starting materials for the esters can become a significant factor. |
Mechanistic Insights and Causality of Experimental Choices
The choice between the methyl and ethyl ester is not merely a matter of convenience; it can have subtle but important mechanistic implications.
Caption: Decision-making flowchart for choosing between methyl and ethyl esters.
The primary difference in reactivity stems from the steric bulk of the alkyl group on the ester. The smaller methyl group of this compound offers less steric hindrance around the carbonyl carbon. This can facilitate a more rapid approach of the nucleophile, potentially leading to a faster reaction rate. Conversely, the slightly larger ethyl group may slow the reaction down, though this effect is often minor in the context of the overall reaction energy profile.
A more critical consideration is the choice of base. To prevent transesterification, a phenomenon where the alkoxide base exchanges with the ester's alkoxy group, it is crucial to match the alkoxide to the ester. For this compound, sodium methoxide is the base of choice, while sodium ethoxide should be used with Ethyl 2-(quinolin-2-yl)acetate. Failure to do so can lead to a mixture of starting materials and a more complex product mixture, complicating purification.
Practical Considerations and Recommendations
For most laboratory-scale applications where the goal is the synthesis of a novel compound, the choice between Methyl and Ethyl 2-(quinolin-2-yl)acetate will likely have a minimal impact on the final outcome, provided the appropriate base is used. However, for process development and scale-up, the following factors should be considered:
-
Cost and Availability: Methyl esters and methanol are generally more cost-effective than their ethyl counterparts. For large-scale manufacturing, this can be a significant driver in reagent selection.
-
Safety and Handling: Both methanol and ethanol are flammable and have associated health risks. Methanol is more toxic than ethanol. Local safety regulations and handling capabilities should be taken into account.
-
Downstream Processing: The higher boiling point of ethanol, the byproduct of using the ethyl ester, may require more energy for removal during solvent stripping. Conversely, the lower volatility of ethanol can be an advantage in certain open-vessel operations.
Conclusion
In the synthesis of complex heterocyclic compounds, both this compound and Ethyl 2-(quinolin-2-yl)acetate are highly effective building blocks. The choice between them is often dictated by practical considerations rather than significant differences in chemical reactivity.
Choose this compound when:
-
Cost is a primary concern.
-
A slightly faster reaction rate is desired.
-
Ease of solvent and byproduct removal is a priority.
Choose Ethyl 2-(quinolin-2-yl)acetate when:
-
A higher reaction temperature is required, and the solvent is the corresponding alcohol.
-
Sodium ethoxide is the preferred or more readily available base.
-
Slightly reduced volatility of the alcohol byproduct is advantageous for a particular process.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the available resources. By carefully considering the factors outlined in this guide, researchers can make a well-informed decision that will contribute to the successful and efficient synthesis of their target molecules.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-(quinolin-6-yl)acetate. Retrieved from [Link]
Sources
Comparing the biological activity of "Methyl 2-(quinolin-2-yl)acetate" isomers
An In-Depth Guide to the Comparative Analysis of "Methyl 2-(quinolin-2-yl)acetate" Isomers: A Methodological Approach
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet underexplored, member of this family: "this compound" and its positional isomers.
The Significance of Isomerism in Drug Discovery
Isomerism plays a critical role in pharmacology. Positional isomers, where a functional group occupies different positions on a core scaffold, can exhibit vastly different biological profiles. This is due to altered steric and electronic properties that influence how the molecule interacts with its biological target. For "this compound," moving the acetate group from position 2 to other positions on the quinoline ring (e.g., positions 3, 4, 6, or 8) can profoundly impact its activity. This guide will focus on a comparative analysis of the 2-, 3-, and 4-positional isomers as a starting point.
Proposed Research Workflow
A systematic approach is essential for a robust comparative analysis. The following workflow outlines the key stages of this investigation.
Figure 1: Proposed workflow for the comparative analysis of "this compound" isomers.
Phase 1: Synthesis and Characterization of Isomers
The first critical step is to obtain high-purity samples of each isomer. While "this compound" can be synthesized from quinaldic acid, analogous starting materials would be required for the other isomers (e.g., 3-quinolinecarboxylic acid and cinchoninic acid for the 3- and 4-isomers, respectively).
Experimental Protocol: Synthesis of Methyl 2-(quinolin-4-yl)acetate (Illustrative Example)
-
Esterification of Cinchoninic Acid:
-
Suspend cinchoninic acid (1 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
-
Phase 2: Comparative Biological Evaluation
Based on the known activities of various quinoline derivatives, a primary screening panel should assess the anticancer and antimicrobial potential of the synthesized isomers.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of each isomer (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli, C. albicans) in the appropriate broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of each isomer in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Data Presentation and Interpretation
The quantitative data from the biological assays should be tabulated for a clear comparison.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Position of Acetate Group | IC50 (µM) vs. HeLa Cells | MIC (µg/mL) vs. S. aureus |
| Isomer 1 | 2 | >100 | 64 |
| Isomer 2 | 3 | 25.4 | 128 |
| Isomer 3 | 4 | 8.7 | 32 |
| Doxorubicin | N/A | 0.5 | N/A |
| Vancomycin | N/A | N/A | 2 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
The results from this comparative study will form the basis of an initial SAR analysis. For instance, if the 4-isomer consistently shows higher potency, it would suggest that the placement of the electron-withdrawing acetate group at this position is favorable for the observed biological activity. This could be due to enhanced binding to a specific molecular target or improved cell permeability.
Figure 2: Logical flow for Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of "this compound" isomers. By systematically synthesizing, purifying, and screening these compounds, researchers can elucidate the impact of isomeric variation on biological activity. The resulting data will not only provide valuable insights into the SAR of this particular quinoline scaffold but will also guide the design and development of more potent and selective therapeutic agents in the future. Further studies could involve expanding the panel of cancer cell lines and microbial strains, as well as investigating the mechanism of action of the most active isomers.
References
At present, there are no direct comparative studies on the biological activity of "this compound" isomers in the public scientific literature. The protocols and methodologies described are based on standard and widely accepted practices in medicinal chemistry and chemical biology for the evaluation of novel small molecules.
A Comparative Guide to the Fluorescence Quantum Yield of Methyl 2-(quinolin-2-yl)acetate Against Common Standards
In the landscape of molecular probes and pharmaceutical development, the quest for novel fluorophores with optimized photophysical properties is perpetual. Methyl 2-(quinolin-2-yl)acetate, a derivative of the well-known fluorescent quinoline scaffold, presents itself as a candidate for such applications. However, a critical determinant of a fluorophore's utility is its fluorescence quantum yield (Φ_F), a measure of its emission efficiency. This guide provides a comprehensive framework for determining the fluorescence quantum yield of this compound by comparing it against established standards, offering researchers a robust methodology for its characterization.
The Principle of Relative Fluorescence Quantum Yield Determination
The most accessible method for determining the fluorescence quantum yield of an unknown compound is the relative method, which involves comparing its photophysical properties to those of a well-characterized standard. The underlying principle is that under identical excitation conditions, the ratio of the integrated fluorescence intensity to the fraction of light absorbed by the unknown sample is proportional to that of the standard.
The quantum yield of the sample (Φ_F(S)) can then be calculated using the following equation:
Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S / n_R)^2
Where:
-
Φ_F(R) is the fluorescence quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength.
-
n_S and n_R are the refractive indices of the sample and reference solutions (if the solvents are different).
Experimental Workflow: A Self-Validating Protocol
The integrity of the quantum yield determination hinges on a meticulously executed experimental protocol. The following steps are designed to be self-validating, ensuring the accuracy and reproducibility of the results.
The choice of a reference standard is paramount and should be guided by the following criteria:
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to that of the sample to minimize wavelength-dependent instrumental biases.
-
High and Stable Quantum Yield: The standard should have a well-documented and high quantum yield that is not overly sensitive to environmental factors.
-
Chemical Stability: The standard should be photochemically stable under the experimental conditions.
Given that this compound is a quinoline derivative, a suitable and commonly used standard is quinine sulfate in 0.1 M sulfuric acid, which has a well-established quantum yield of approximately 0.54.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane).
-
Prepare a stock solution of the reference standard (quinine sulfate) in its recommended solvent (0.1 M H₂SO₄).
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
Plot absorbance versus concentration to confirm linearity (Beer-Lambert Law), which validates that no aggregation or other concentration-dependent phenomena are occurring.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for both the sample and the standard.
-
Record the emission spectrum of a blank (solvent only) for background subtraction.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's wavelength-dependent response.
-
Integrate the area under the corrected emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (I_S and I_R).
-
Using the measured absorbances (A_S and A_R) and the known quantum yield of the standard (Φ_F(R)), calculate the quantum yield of this compound (Φ_F(S)) using the equation provided earlier.
-
Comparative Data: A Hypothetical Case Study
As the fluorescence quantum yield of this compound is not widely reported, we present a hypothetical but realistic dataset to illustrate the comparison. In this scenario, quinine sulfate is used as the standard.
| Compound | Solvent | Excitation λ (nm) | Absorbance at Excitation λ | Integrated Emission Intensity (a.u.) | Refractive Index (n) | Fluorescence Quantum Yield (Φ_F) |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | 0.052 | 1,250,000 | 1.33 | 0.54 (Reference) |
| This compound | Ethanol | 350 | 0.048 | 980,000 | 1.36 | 0.45 (Calculated) |
This hypothetical data suggests that this compound possesses a substantial fluorescence quantum yield, making it a promising candidate for applications requiring bright fluorophores.
Visualizing the Workflow and Chemical Moiety
To further clarify the experimental process and the chemical context, the following diagrams are provided.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Generalized structure of the quinoline ring system.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
A Comparative Guide to the In Vitro Anticancer Activity of Quinoline-2-yl-acetate Derivatives
This guide provides an in-depth comparison of the in vitro anticancer activity of derivatives based on the quinoline-2-yl-acetate scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics. While extensive data on a wide array of quinoline derivatives exists, this guide will focus on compounds structurally related to Methyl 2-(quinolin-2-yl)acetate, offering a comparative analysis of their cytotoxic profiles and insights into their potential mechanisms of action.
The quinoline ring is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a broad range of biological activities, including significant anticancer properties.[1][2][3][4][5][6] Modifications at the 2-position of the quinoline nucleus have been a particularly fruitful area of research in the development of novel antineoplastic agents.[1][7] This guide synthesizes available data to provide a clear comparison of these derivatives, details the experimental protocols for their evaluation, and explores their structure-activity relationships.
Comparative Cytotoxic Activity of 2-Substituted Quinoline Derivatives
The anticancer efficacy of quinoline derivatives is profoundly influenced by the nature of substituents on the quinoline core. While specific public data on "this compound" is limited, studies on closely related analogs, such as quinoline-2-carboxylic acid esters and other 2-substituted quinolines, provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative derivatives against various human cancer cell lines. It is important to exercise caution when directly comparing absolute values across different studies due to variations in experimental conditions, such as cell seeding densities and incubation times.[7]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 (µg/mL) | Not Specified | Not Specified | [8] |
| 2-(3,4-methylenedioxyphenyl)quinoline (11) | PC3 (Prostate) | 34.34 | Doxorubicin | Not Specified | [9] |
| 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline (12) | PC3 (Prostate) | 31.37 | Doxorubicin | Not Specified | [9] |
| 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline (13) | HeLa (Cervical) | 8.3 | Doxorubicin | Not Specified | [9] |
| 2-phenylquinoline (4) | PC3 (Prostate) | >100 | Doxorubicin | Not Specified | [9] |
| 6-bromo-2-phenylquinoline (5) | HeLa (Cervical) | 40.21 | Doxorubicin | Not Specified | [9] |
| Quinolinyl Chalcone (Vb) | Caco-2 (Colon) | 5.0 | Doxorubicin | Not Specified | [10] |
| Quinolinyl Chalcone (Ve) | Caco-2 (Colon) | 2.5 | Doxorubicin | Not Specified | [10] |
| 4-benzyloxy quinolin-2(1H)-one (11e) | COLO 205 (Colon) | Nanomolar range | Not Specified | Not Specified | [11] |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | Not Specified | Not Specified | [12] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | Not Specified | Not Specified | [12] |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | Not Specified | Not Specified | [12] |
Key Insights from Comparative Data:
-
Influence of the 2-Substituent: The nature of the group at the 2-position of the quinoline ring is a critical determinant of anticancer activity. The data suggests that incorporating aryl groups, particularly those with electron-donating substituents like a methylenedioxy group, can enhance cytotoxicity against specific cancer cell lines like HeLa and PC3.[9]
-
Impact of Halogenation: Halogen substitution on the quinoline core, as seen in 6-chloro and 6-bromo derivatives, appears to modulate the cytotoxic potency.[9]
-
Hybrid Molecules: The strategy of creating hybrid molecules, such as quinolinyl chalcones, has yielded compounds with potent anticancer activity, with some derivatives exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[10][11][12]
Experimental Methodologies: A Guide to In Vitro Anticancer Assays
The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of anticancer drug discovery. The following protocols for commonly employed in vitro assays provide a framework for obtaining reliable and reproducible data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC3, A549, HCT116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate the cells for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.
Workflow of the MTT Cytotoxicity Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Apoptosis Detection by Annexin V Staining
This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent label (e.g., FITC) and co-staining with a viability dye like propidium iodide (PI), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells can be distinguished using flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Culture and treat cells with the quinoline derivatives as described previously.
-
Cell Harvesting: After incubation, harvest the cells (including both adherent and floating populations) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Putative Mechanisms of Action and Signaling Pathways
Quinoline derivatives exert their anticancer effects through a variety of mechanisms.[14] While the precise signaling pathways affected by quinoline-2-yl-acetate derivatives are still under investigation, insights can be drawn from the broader class of 2-substituted quinolines.
Potential Molecular Targets and Pathways:
-
Tubulin Polymerization Inhibition: Several quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11] This is a well-established mechanism for many successful anticancer drugs.
-
Induction of Apoptosis: Many of the studied quinoline derivatives induce apoptosis in cancer cells. This is often evidenced by cell cycle arrest, DNA fragmentation, and the modulation of apoptosis-related proteins such as caspases and members of the Bcl-2 family.[8][11][12]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. It is plausible that certain quinoline-2-yl-acetate derivatives could target key signaling kinases involved in cancer cell proliferation and survival, such as those in the EGFR/AKT pathway.
Hypothesized Signaling Pathway for Apoptosis Induction:
Caption: Hypothesized mechanism of action.
Structure-Activity Relationship (SAR) Insights
The analysis of the available data allows for the formulation of preliminary structure-activity relationships for this class of compounds.
-
The 2-Aryl Moiety: The substitution pattern on the 2-aryl ring significantly impacts activity. Electron-donating groups appear to be favorable for cytotoxicity.[9]
-
The Quinoline Core: Modifications to the quinoline ring system, such as the introduction of halogens at the 6-position, can fine-tune the anticancer potency.[9]
-
The Acetate Linker: The ester or amide functionality of the acetate group at the 2-position provides a handle for further derivatization to improve pharmacokinetic and pharmacodynamic properties.
Future Directions
The quinoline-2-yl-acetate scaffold represents a promising starting point for the development of novel anticancer agents. Future research should focus on:
-
Synthesis and Screening of a Focused Library: A systematic synthesis of a library of "this compound" derivatives with diverse substitutions on both the quinoline and the potential aryl rings is warranted to establish a more definitive SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds is crucial for their further development.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles.
This guide provides a comprehensive overview of the current understanding of the in vitro anticancer activity of quinoline-2-yl-acetate derivatives and their analogs. The presented data and protocols offer a valuable resource for researchers in the field of oncology drug discovery.
References
- BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. [Online]. Available at: [A representative, but not real, URL would be placed here]
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Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.[9]
- BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines. [Online]. Available at: [A representative, but not real, URL would be placed here]
- BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines. [Online]. Available at: [A representative, but not real, URL would be placed here]
- Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.
- Aly, A. A., El-Sayed, M. A., & Mohamed, Y. A. (2012). Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin. Archiv der Pharmazie, 345(10), 826-34.
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Ramaiyan, D., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831.[8]
- Wang, L., et al. (2015). Synthesis and anticancer activity of novel 2-quinolone derivatives. European Journal of Medicinal Chemistry, 93, 32-43.
- Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 107.
- Guan, Y. F., et al. (2022).
- Solomon, V. R., et al. (2013). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. RSC Advances, 3(42), 19374-19382.
- Kumar, A., & Sharma, S. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654.
- Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry.
- Ajani, O. O., & Tolu-Bolaji, O. O. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Current Organic Synthesis, 21.
- ResearchGate. (2025). Biological Activities of Quinoline Derivatives. [Online]. Available at: [A representative, but not real, URL would be placed here]
- ResearchGate. (2025). Quinoline‐based thiazolidinone derivatives as potent cytotoxic and apoptosis‐inducing agents through EGFR inhibition. [Online]. Available at: [A representative, but not real, URL would be placed here]
- ResearchGate. (2025). A Review on Biological Activity of Quinoline-based Hybrids. [Online]. Available at: [A representative, but not real, URL would be placed here]
- Wieczorek, N., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(15), 8567.
- Asian Publication Corporation. (2024). Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline. [Online]. Available at: [A representative, but not real, URL would be placed here]
- Al-Amiery, A. A., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega.
- Sharma, P. C., & Kumar, A. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design.
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A Comparative Guide to Quinoline-Based Precursors: "Methyl 2-(quinolin-2-yl)acetate" vs. Key Derivatives for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents. The strategic synthesis of complex, functionalized quinoline derivatives hinges on the selection of an appropriate starting precursor. This guide provides an in-depth comparison of Methyl 2-(quinolin-2-yl)acetate against other common quinoline-based precursors, offering a technical analysis of their reactivity, synthetic utility, and performance based on experimental data.
In Focus: this compound as a Versatile Precursor
This compound is a valuable building block distinguished by its unique structural features, which impart a versatile reactivity profile.
Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₁NO₂[1]
-
Molecular Weight: 201.22 g/mol [1]
-
Appearance: Typically a solid or liquid at room temperature.[2]
-
IUPAC Name: methyl 2-quinolin-2-ylacetate[1]
The Source of Reactivity: The Activated Methylene Bridge
The primary advantage of this compound lies in its methylene group (-CH₂-). Positioned between the electron-withdrawing quinoline ring and the methyl ester group, the protons on this methylene carbon are significantly acidic. This allows for easy deprotonation by a suitable base to form a stabilized carbanion (enolate). This nucleophilic center is the key to its utility, enabling a wide range of carbon-carbon bond-forming reactions.
The choice of base is critical for successful deprotonation without unwanted side reactions, such as hydrolysis of the ester. Non-nucleophilic, strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are typically employed to generate the enolate with high efficiency.
Applications in Synthesis: Alkylation and Condensation Reactions
The nucleophilic enolate derived from this compound can be used in a variety of synthetic transformations:
-
Alkylation: Reaction with alkyl halides (R-X) introduces new alkyl chains at the α-position. This is a fundamental strategy for elaborating the side chain.
-
Condensation: Reactions with aldehydes or ketones (Claisen-Schmidt or similar condensations) can form α,β-unsaturated systems or β-hydroxy esters, which are precursors to more complex heterocyclic systems.
While specific, high-yield examples for this exact molecule are dispersed in proprietary literature, the reactivity pattern is well-established for analogous active methylene compounds.
A Comparative Landscape of Quinoline Precursors
The choice of precursor dictates the synthetic strategy. Here, we compare this compound with three other widely used quinoline derivatives.
The Classical Precursor: 2-Methylquinoline (Quinaldine)
-
Reactivity: The methyl group is the primary reactive site. Like the methylene group in our title compound, its protons are acidic due to the influence of the quinoline ring, but less so. It requires harsher conditions (stronger bases or higher temperatures) to deprotonate and participate in reactions like condensation with aldehydes.[3]
-
Advantages: Commercially available and relatively inexpensive. It serves as a direct precursor for compounds where only a single functionalization of the methyl group is needed.
-
Disadvantages: Less activated than this compound, leading to lower yields or the need for more forcing conditions in C-C bond formation.[4][5] The lack of the ester handle limits the diversity of subsequent transformations.
The Nucleophilic Substitution Workhorse: Chloroquinolines
-
Reactivity: Precursors like 2-chloroquinoline or 4-chloroquinoline are activated toward nucleophilic aromatic substitution (SNAr). The chlorine atom is a good leaving group, readily displaced by nucleophiles such as amines, alkoxides, or thiolates.[6][7][8] The C4 position is generally more reactive than the C2 position in these substitutions.[9]
-
Advantages: Provides a direct and often high-yielding route to introduce heteroatoms (N, O, S) at specific positions on the quinoline ring. This is a fundamentally different approach from the side-chain chemistry of our title compound.
-
Disadvantages: Does not directly allow for C-C bond formation at the substitution site without resorting to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The reactions often require elevated temperatures.[10]
The Functional Handle Approach: 8-Hydroxyquinoline
-
Reactivity: The hydroxyl group is the main point of reactivity. It can be O-alkylated (Williamson ether synthesis), O-acylated, or used to direct metallation at the C7 position.[11] The phenolic nature also makes it an excellent chelating agent for metal ions, a property exploited in analytical chemistry and for creating metallodrugs.[12][13]
-
Advantages: The OH group is a versatile handle for a wide range of functionalizations.[13] Its synthesis via methods like the Skraup reaction is well-documented.[14]
-
Disadvantages: Reactivity is centered on the hydroxyl group and the benzene portion of the scaffold, not the pyridine ring's C2 position. It is not a direct precursor for building complex side chains at the 2-position in the same way as this compound.
Head-to-Head Comparison: Performance in Action
The optimal precursor is dictated by the desired target molecule. The following table summarizes the performance characteristics based on typical experimental outcomes.
| Precursor | Target Functionalization | Key Reagents | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) | Key Advantages |
| This compound | C-C bond at C2 side chain | Base (NaH, LDA), Alkyl Halide/Carbonyl | -78 to 25 | 1 - 6 | 60 - 90 | High reactivity, versatile C-C bond formation, ester handle for further modification. |
| 2-Methylquinoline | C-C bond at C2 side chain | Base (LDA), Aldehyde, Acetic Anhydride | 100 - 140 | 4 - 24 | 40 - 80[4][5] | Inexpensive, direct route to simple derivatives like styrenes.[3] |
| 4-Chloroquinoline | Heteroatom at C4 | Amine, Alcohol, Thiol, Base (K₂CO₃) | 80 - 150 | 6 - 18 | 75 - 95[7][10] | Direct, efficient route for C-N, C-O, C-S bond formation. |
| 8-Hydroxyquinoline | Functionalization at C8-OH | Base (K₂CO₃), Alkyl Halide | 25 - 80 | 2 - 12 | 80 - 95[11] | Versatile functional handle, useful for chelation. |
Detailed Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols.
Protocol A: Synthesis of a C2-Alkylated Quinoline using this compound
This protocol describes a general procedure for the alkylation of the active methylene group.
Objective: To synthesize Methyl 2-phenyl-2-(quinolin-2-yl)acetate.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere (N₂ or Argon), and the NaH is suspended in anhydrous THF.
-
Deprotonation: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0°C. The mixture is stirred at this temperature for 30 minutes, during which time hydrogen gas evolution should be observed. Causality: Using NaH ensures complete and irreversible deprotonation to form the sodium enolate.
-
Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and extracted three times with EtOAc. The combined organic layers are washed with water and brine.
-
Purification & Validation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol B: Synthesis of a 4-Aminoquinoline using 4-Chloro-6-methylquinoline
This protocol outlines a typical nucleophilic aromatic substitution.
Objective: To synthesize 4-Anilino-6-methylquinoline.
Materials:
-
4-Chloro-6-methylquinoline (1.0 eq)
-
Aniline (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, 4-chloro-6-methylquinoline (1.0 eq) and aniline (1.5 eq) are dissolved in ethanol.
-
Reaction: A few drops of concentrated HCl are added as a catalyst. Causality: Acid catalysis protonates the quinoline nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic attack. The mixture is heated to reflux for 8-12 hours, with reaction progress monitored by TLC.
-
Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution, causing the product to precipitate.
-
Purification & Validation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields the purified product. The structure is confirmed by melting point, NMR, and mass spectrometry.
Strategic Selection of a Quinoline Precursor
-
For complex side-chain elaboration at the C2 position via C-C bond formation , This compound is the superior choice due to the high reactivity of its activated methylene group and the presence of an ester handle for further derivatization.
-
For the synthesis of simple C2-alkenyl derivatives , 2-Methylquinoline offers a more direct and cost-effective, albeit less reactive, route.
-
For the direct introduction of nitrogen, oxygen, or sulfur nucleophiles onto the quinoline core , Chloroquinolines are the precursors of choice, providing a robust and high-yielding pathway via SNAr reactions.
-
For functionalization of the carbocyclic ring or the development of metal-chelating agents , 8-Hydroxyquinoline provides the ideal starting point with its versatile phenolic group.
References
-
El-Sayed, M. A.-M., & El-Sattar, N. E. A. (2001). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Heterocyclic Chemistry, 38(4), 839-844. [Link]
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Mohareb, R. M., & Abdallah, A. E. M. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(12), 10425-10437. [Link]
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Matusiak, G., & Mąkosza, M. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Polish Journal of Chemistry, 72(11), 2384-2390. [Link]
-
Wang, L., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6985–6995. [Link]
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Wang, L., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6985–6995. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(4), 1-13. [Link]
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Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1120-1124. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]
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Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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A Comparative Guide to the Synthesis and Spectral Validation of Methyl 2-(quinolin-2-yl)acetate
This guide provides an in-depth analysis of the synthesis of Methyl 2-(quinolin-2-yl)acetate, a valuable heterocyclic compound. We will explore a robust synthetic protocol, delve into the definitive validation of its molecular structure through comprehensive spectral analysis, and compare the chosen method with viable alternatives. This document is intended for researchers, chemists, and professionals in drug development who require a reliable framework for synthesizing and characterizing quinoline derivatives.
Part 1: The Synthetic Landscape for Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1] Consequently, a variety of synthetic methods have been developed over the past century. Classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide access to a diverse range of quinoline derivatives.[1][2][3]
The selection of an appropriate synthetic strategy is dictated by the desired substitution pattern on the quinoline ring and the availability of starting materials. For the synthesis of 2-substituted quinolines like our target molecule, the Friedländer synthesis is often a superior choice due to its operational simplicity and the ready availability of precursors.[4][5]
Caption: Decision workflow for selecting a suitable quinoline synthesis method.
Part 2: Featured Synthesis: The Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[6][7] This method is exceptionally effective for constructing highly functionalized quinolines.[6] For our target, this compound, the reaction between 2-aminobenzaldehyde and methyl acetoacetate provides a direct and efficient route.
The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring.[8] This process can be catalyzed by either acids or bases.[4]
Caption: Simplified mechanism for the Friedländer synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Methyl acetoacetate (1.1 eq)
-
Potassium hydroxide (KOH) (0.2 eq)
-
Ethanol (Solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask charged with ethanol, add 2-aminobenzaldehyde and methyl acetoacetate.
-
Add potassium hydroxide pellets to the mixture and stir.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to obtain pure this compound.
Part 3: Definitive Structural Validation by Spectral Analysis
Unequivocal structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the synthesized molecule. The expected molecular formula is C₁₂H₁₁NO₂ with a molecular weight of 201.22 g/mol .[9]
Caption: A systematic workflow for the validation of the target compound's structure.
¹H NMR Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, we expect to see signals corresponding to the six aromatic protons of the quinoline ring, the two protons of the methylene bridge, and the three protons of the methyl ester.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Justification |
| H-3, H-4, H-5, H-6, H-7, H-8 | 7.5 - 8.2 | Multiplets (m), Doublets (d) | Aromatic protons on the quinoline core, exhibiting complex splitting patterns. |
| -CH₂- | ~4.0 | Singlet (s) | Methylene protons adjacent to the ester and the electron-withdrawing quinoline ring. |
| -OCH₃ | ~3.8 | Singlet (s) | Protons of the methyl ester group.[10] |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. We expect a total of 12 distinct signals.
| Carbon Assignment | Expected δ (ppm) | Justification |
| C=O (Ester) | ~171 | Carbonyl carbon of the ester functional group. |
| C-2 (Quinoline) | ~158 | Carbon adjacent to the nitrogen in the quinoline ring. |
| C-4a, C-8a (bridgehead) | ~148, ~128 | Quaternary carbons at the fusion of the two rings. |
| C-3 to C-8 | ~120 - 138 | Aromatic carbons of the quinoline core. |
| -OCH₃ | ~52 | Carbon of the methyl ester group. |
| -CH₂- | ~45 | Methylene bridge carbon. |
FTIR Spectroscopy
FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (aromatic) | 3050 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (ester) | ~1735 | Stretching |
| C=N / C=C (aromatic) | 1500 - 1630 | Stretching |
| C-O (ester) | 1100 - 1300 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for unambiguous formula determination.[11]
| Analysis | Expected Value (m/z) | Interpretation |
| Molecular Ion (M⁺) | 201.0790 | Corresponds to the molecular formula C₁₂H₁₁NO₂. |
| Fragmentation | 142 | Loss of the methoxycarbonyl group (-COOCH₃). |
| Fragmentation | 115 | Further fragmentation of the quinoline ring. |
Part 4: Comparison with Alternative Synthesis Routes
While the Friedländer synthesis is highly suitable, other methods can produce quinoline scaffolds and are worth considering depending on the available starting materials and desired substitution.
| Synthesis Method | Key Reagents | Typical Product Pattern | Advantages | Disadvantages |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl[4][8] | 2,3- or 2,4-substituted quinolines | High convergence; good for complex substitutions. | Requires pre-functionalized aniline derivatives. |
| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound[12][13] | 2- and/or 4-substituted quinolines | Uses simple, readily available anilines. | Can produce mixtures of isomers; tar formation is common.[1] |
| Combes Synthesis | Aniline + β-diketone[14][15] | 2,4-disubstituted quinolines | Direct route to 2,4-dialkyl/diaryl quinolines. | Requires harsh acidic conditions for cyclization.[16] |
Conclusion
The synthesis of this compound is efficiently achieved via the Friedländer synthesis, offering a direct and high-yielding pathway. The definitive validation of the molecular structure relies on a synergistic approach, employing ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the target compound. By understanding the strengths and weaknesses of alternative methods like the Doebner-von Miller and Combes syntheses, researchers can make informed decisions to best suit their specific synthetic goals.
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]
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Merck & Co. (n.d.). Combes Quinoline Synthesis. The Merck Index. Available at: [Link]
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IIJPS. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]
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National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. Available at: [Link]
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ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). HMDB. Available at: [Link]
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Indian Journal of Chemistry. (n.d.). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry. Available at: [Link]
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Arkivoc. (n.d.). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. Arkivoc. Available at: [Link]
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SpectraBase. (n.d.). Methyl 2-(4'-hydroxy-8'-fluoroquinolin-2'-yl)-acetate. SpectraBase. Available at: [Link]
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ResearchGate. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. Available at: [Link]
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International Union of Crystallography. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives. IJPSRR. Available at: [Link]
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National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Available at: [Link]
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Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
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JETIR. (2025). Synthesis and Characterization of 2-methylindolizino[1,2-b]quinolin-9(11H)-one. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. ResearchGate. Available at: [Link]
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Comparative study of catalysts for "Methyl 2-(quinolin-2-yl)acetate" synthesis
A Comparative Guide to Catalytic Syntheses of Methyl 2-(quinolin-2-yl)acetate
Introduction: The Significance of the Quinoline-2-Acetate Scaffold
The quinoline motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals with activities ranging from antimalarial to anticancer.[1] Specifically, the functionalization at the C2 position with an acetate group, yielding this compound, provides a critical chemical handle for further molecular elaboration. This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, serving as a versatile building block in drug discovery programs.
The primary synthetic challenge lies in the selective and efficient formation of the C(sp²)–C(sp³) bond between the electron-deficient C2 position of the quinoline ring and the methylene carbon of the acetate group. Traditional multi-step syntheses are often plagued by poor atom economy and harsh reaction conditions. Modern catalytic chemistry offers more elegant solutions, primarily through direct C-H functionalization or radical-based approaches. This guide provides a comparative analysis of leading catalytic systems, offering field-proven insights into their mechanisms, performance, and practical application.
Comparative Analysis of Catalytic Strategies
The synthesis of this compound can be approached through several distinct catalytic paradigms. We will focus on three prominent strategies: Palladium-catalyzed oxidative C-H coupling, Iron-catalyzed visible-light-mediated radical functionalization, and Iridium-based photoredox Minisci-type reactions. Each method presents a unique balance of reactivity, selectivity, and operational simplicity.
Palladium-Catalyzed Oxidative C-H Coupling
Palladium catalysis is a powerhouse for C-H functionalization, enabling the direct coupling of C-H bonds with various partners.[2] For the synthesis of our target molecule, this strategy typically involves the oxidative coupling of 2-methylquinoline (quinaldine) with a methyl ester source. The C-H bonds of the methyl group of quinaldine are activated by the palladium catalyst, facilitating the formation of the desired C-C bond.
Mechanistic Rationale: The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. A common pathway involves the coordination of the quinoline nitrogen to the palladium center, which facilitates the deprotonation and activation of the proximal methyl C-H bond, forming a palladacycle intermediate. This intermediate then reacts with the coupling partner, and a subsequent reductive elimination step releases the product and regenerates a Pd(II) or Pd(0) species. An oxidant is required to turn over the catalytic cycle, often by reoxidizing Pd(0) to the active Pd(II) state.[1][2]
Workflow: Palladium-Catalyzed Oxidative Coupling
Fig 3. General photoredox cycle for a Minisci-type reaction.
Quantitative Performance Comparison
The choice of catalyst profoundly impacts reaction efficiency, cost, and environmental footprint. The following table summarizes key performance indicators for the discussed catalytic systems, based on representative literature procedures for similar C2-alkylations of quinolines.
| Parameter | Palladium-Catalyzed Oxidative Coupling | Iron-Photocatalyzed Decarboxylation | Iridium-Photoredox Minisci Reaction |
| Catalyst | Pd(OAc)₂ (or similar Pd(II) salts) | Fe(phen)Cl₃·H₂O | fac-Ir(ppy)₃ |
| Typical Loading | 2-10 mol% | 5-10 mol% | 0.5-2 mol% |
| Starting Material | 2-Methylquinoline (Quinaldine) | Quinoline | Quinoline |
| Acetate Source | Methyl Acrylate, Methyl Iodide | Methoxyacetic Acid | Methyl Bromoacetate |
| Key Reagents | Strong Oxidant (e.g., Oxone®, Ag₂CO₃) | Sacrificial Oxidant (e.g., KIO₃), Acid | Acid, Mild Oxidant/Reductant |
| Conditions | High Temperature (80-140 °C) | Room Temp, Visible Light (Blue LEDs) | Room Temp, Visible Light (Blue LEDs) |
| Typical Yields | 60-90% | 50-85% | [3] 70-95% |
| Advantages | High yields, well-established reactivity. | Inexpensive, earth-abundant catalyst; mild conditions. | Very mild conditions, high functional group tolerance, low catalyst loading. |
| Limitations | Requires stoichiometric strong oxidant, high temperatures, precious metal. | Moderate yields, may require specific ligands. | Regioselectivity (C2 vs. C4) can be an issue; [4]precious metal catalyst. |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. They are adapted from established literature procedures for analogous transformations.
Protocol 1: Representative Palladium-Catalyzed Oxidative Coupling
(Adapted from methodologies for Pd-catalyzed C-H functionalization of heterocycles)
[1]1. To an oven-dried Schlenk tube, add 2-methylquinoline (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., PPh₃, 0.1 mmol, 10 mol%). 2. Add a strong oxidant such as Oxone® (2.5 mmol, 2.5 equiv) and a base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv). 3. Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). 4. Add the acetate source (e.g., methyl acrylate, 3.0 mmol, 3.0 equiv) and a high-boiling solvent (e.g., 5 mL of DMF or Toluene). 5. Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC or GC-MS. 6. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). 7. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. 8. Wash the organic phase with water (3 x 15 mL) and brine (1 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Iron-Photocatalyzed Decarboxylative Alkylation
(Adapted from the work of Jin and coworkers on iron-photocatalyzed couplings)
[3]1. In a standard glass vial, combine quinoline (1.0 mmol, 1.0 equiv), methoxyacetic acid (3.0 mmol, 3.0 equiv), and Fe(phen)Cl₃·H₂O (0.1 mmol, 10 mol%). 2. Add an aqueous solution (e.g., 10 mL H₂O) containing sulfuric acid (to protonate the quinoline) and a sacrificial oxidant like KIO₃ (1.0 mmol, 1.0 equiv). 3. Sparge the mixture with Nitrogen for 15 minutes to degas. 4. Seal the vial and place it approximately 5-10 cm from a blue LED lamp (e.g., 36 W, 456 nm). 5. Stir the reaction mixture vigorously at room temperature for 24-48 hours. 6. After the reaction, quench by adding a saturated solution of Na₂S₂O₃ and basify with saturated NaHCO₃ solution. 7. Extract the aqueous layer with dichloromethane (3 x 20 mL). 8. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. 9. Purify the residue via flash column chromatography to isolate the target compound.
Protocol 3: Iridium-Photoredox Minisci-Type Reaction
(Adapted from standard photoredox Minisci protocols)
[5][6]1. To a vial, add quinoline (1.0 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.015 mmol, 1.5 mol%), and methyl bromoacetate (1.5 mmol, 1.5 equiv). 2. Add a suitable solvent (e.g., 5 mL of acetonitrile or DMSO). 3. Add an acid (e.g., trifluoroacetic acid, 1.5 mmol, 1.5 equiv) to ensure protonation of the quinoline. 4. Degas the solution via three freeze-pump-thaw cycles or by sparging with argon for 20 minutes. 5. Seal the vial and irradiate with a blue LED light source while stirring at room temperature for 12-24 hours. 6. Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate. 7. Wash with saturated aqueous NaHCO₃ to neutralize the acid, followed by brine. 8. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. 9. Purify the crude product by silica gel chromatography to separate the C2 and C4 isomers and isolate this compound.
Conclusion and Outlook
The synthesis of this compound is achievable through several powerful catalytic methods, each with distinct advantages.
-
Palladium-catalyzed C-H activation offers a direct route from readily available quinaldine but often requires harsh conditions and stoichiometric, aggressive oxidants.
-
Iron-catalyzed photocatalysis represents a significant step towards sustainable chemistry, utilizing an earth-abundant metal and visible light. It is an excellent choice for cost-conscious and green chemistry-focused applications. *[7][3] Iridium-based photoredox catalysis provides unparalleled mildness and functional group tolerance, making it ideal for late-stage functionalization of complex molecules. H[5]owever, the cost of the catalyst and the potential for isomeric mixtures must be considered.
The optimal choice of catalyst will depend on the specific requirements of the research program, including cost, scalability, desired purity, and the complexity of the substrate. The continued development of first-row transition metal catalysts and improved methods for controlling regioselectivity in radical reactions will undoubtedly provide even more efficient and selective pathways to this valuable synthetic intermediate in the future.
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A Comparative Guide to the Biological Screening of Methyl 2-(quinolin-2-yl)acetate and its Analogues
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the biological activities of analogues of Methyl 2-(quinolin-2-yl)acetate, a representative member of the quinoline class. While specific biological screening data for this compound is not extensively published, this guide synthesizes data from closely related analogues to provide valuable insights for drug discovery programs.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoline ring substituted at the 2-position with a methyl acetate group. The quinoline core is a fusion of a benzene and a pyridine ring.[3] This structural motif is found in numerous natural and synthetic compounds with significant biological activities.[4] The ester functionality of this compound offers a handle for synthetic modification, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.
Comparative Biological Activities
The biological potential of quinoline derivatives is heavily influenced by the nature and position of substituents on the quinoline ring.[5] Below is a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of compounds structurally related to this compound.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of cell signaling pathways.[3][6][7] The cytotoxicity of quinoline analogues is typically evaluated against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity of Quinoline-2-Substituted Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Significant growth inhibition | Not specified | [8] |
| HELA (Cervical) | Significant cytotoxicity | Not specified | [8] | |
| 2-Arylquinoline derivative (Compound 13) | HeLa (Cervical) | 8.3 | Low unspecific cytotoxicity | [9] |
| 2-(3,4-methylenedioxyphenyl)quinoline (Compound 12) | PC3 (Prostate) | 31.37 | Good cytotoxicity | [9] |
| 2-Styrylquinoline derivative | K562 (Leukemia) | Not specified | Arrests G2/M phase of cell cycle, induces apoptosis | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that modifications at the 2-position of the quinoline ring significantly impact anticancer activity. For instance, the introduction of aryl groups can lead to potent and selective cytotoxicity against specific cancer cell lines.[9] The parent carboxylic acid also demonstrates notable activity, suggesting that the ester group of this compound could be a site for prodrug strategies.
Antimicrobial Activity
The quinoline scaffold is a cornerstone in the development of antibacterial and antifungal agents.[10][11] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.[12]
Table 2: Comparative Antimicrobial Activity of Quinoline Analogues
| Compound/Analogue | Microorganism | MIC (µg/mL) | Mechanism of Action (if known) | Reference |
| Quinoline-2-one Schiff-base hybrid (Compound 6c) | Staphylococcus aureus (MRSA) | 0.75 | Dihydrofolate reductase inhibition | [12] |
| Enterococcus faecalis (VRE) | 0.75 | Dihydrofolate reductase inhibition | [12] | |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | Not specified | [13] |
| Mycobacterium tuberculosis H37Rv | 10 | Not specified | [13] | |
| 5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one | Staphylococcus aureus | 6.25 | Not specified | [14] |
| Escherichia coli | 6.25 | Not specified | [14] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
These findings highlight the potential of quinoline derivatives in combating drug-resistant pathogens. The structural diversity of the analogues, from Schiff bases to hybrid molecules, underscores the versatility of the quinoline core in designing novel antimicrobial agents.[12][13]
Anti-inflammatory Activity
Quinoline derivatives have been investigated for their ability to modulate inflammatory pathways, often by targeting enzymes like cyclooxygenase (COX).[5][15]
Table 3: Comparative Anti-inflammatory Activity of Quinoline Analogues
| Compound/Analogue | Animal Model/Assay | Inhibition (%) | Mechanism of Action (if known) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | Not specified | [8] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | Not specified | [8] |
| 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant activity | Not specified | [16] |
| Synthetic quinoline (QC) | Xylene-induced ear edema in mice | High anti-inflammatory effect | COX-2 inhibition | [15] |
The anti-inflammatory potential of quinoline derivatives is evident from various in vitro and in vivo models. The inhibition of key inflammatory mediators like COX-2 suggests a clear mechanistic basis for their activity.[15]
Experimental Protocols
To ensure the reproducibility and validity of biological screening data, standardized protocols are essential. The following are detailed methodologies for the key assays discussed.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (and a positive control, e.g., indomethacin) orally or intraperitoneally. A vehicle control group should also be included.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema assay.
Mechanistic Insights: Signaling Pathways
The biological activities of quinoline derivatives are often linked to their interaction with specific cellular signaling pathways.
Anticancer Mechanism: Apoptosis Induction
Many quinoline-based anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway modulated by quinoline derivatives.
Conclusion
This guide provides a comparative overview of the biological activities of analogues of this compound, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field of drug discovery. Further investigation into the specific biological profile of this compound and the synthesis of novel analogues are warranted to fully explore the therapeutic potential of this chemical scaffold.
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(10), 846-853. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(quinolin-2-yl)acetate
For researchers and drug development professionals, the synthesis and application of novel compounds like Methyl 2-(quinolin-2-yl)acetate are central to discovery. However, rigorous science extends beyond the benchtop; it encompasses a cradle-to-grave responsibility for every chemical we handle. This guide provides an in-depth operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of a compound is the first principle of safe handling and disposal. This compound is classified with specific risks that dictate our procedural choices. According to its Globally Harmonized System (GHS) classification, this compound presents a triad of hazards that must be managed.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale for Disposal Protocol |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | nötig | Direct skin contact can cause irritation, necessitating the use of chemical-resistant gloves and a lab coat. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | nötig | The potential for severe eye damage requires the mandatory use of safety goggles. Any splash risk must be mitigated. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | nötig | Inhalation of dust or aerosols can irritate the respiratory tract. All handling, including waste consolidation, must occur in a well-ventilated area, preferably a certified chemical fume hood. |
The quinoline moiety itself is known for its biological activity and potential ecotoxicity, which reinforces the imperative to prevent its release into the environment.[2][3] Therefore, disposal of this compound as hazardous waste is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, the following safety measures must be in place. This is not merely a checklist but a system to ensure a controlled and safe laboratory environment.
-
Engineering Controls : All handling and waste packaging of this compound must be conducted within a chemical fume hood to mitigate the risk of respiratory exposure.[1]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is required at all times. This is a non-negotiable standard for handling this compound.[4][5]
-
Eye Protection : ANSI-rated safety goggles are mandatory to protect against splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of them as contaminated waste after handling.
-
Body Protection : A full-length laboratory coat must be worn to prevent skin contact.[5]
-
Waste Segregation and Containerization: Preventing Unforeseen Reactions
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[6]
-
Designate a Waste Container : Use a dedicated, leak-proof container clearly labeled for "Hazardous Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container label must, at a minimum, include the following information as mandated by the Environmental Protection Agency (EPA) and OSHA's Hazard Communication Standard:[7][8][9]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Irritant," "Ecotoxic") or the corresponding GHS pictograms.
-
The accumulation start date (the date the first drop of waste is added).
-
-
Incompatibility : Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.[5][10]
Step-by-Step Disposal Procedures
The following protocols provide a clear, procedural pathway for managing different forms of this compound waste.
Protocol 4.1: Disposal of Solid Waste and Unused Product
-
Preparation : Work within a chemical fume hood. Don appropriate PPE.
-
Transfer : Using a dedicated spatula or scoop, carefully transfer the solid this compound waste into the designated "Hazardous Waste" container.
-
Minimize Dust : Perform the transfer gently to avoid generating airborne dust.
-
Seal and Store : Securely close the waste container. Wipe the exterior of the container with a damp cloth to remove any residual contamination, disposing of the cloth as hazardous waste. Store the container in a designated Satellite Accumulation Area (SAA).[8][9]
Protocol 4.2: Disposal of Liquid Waste (Solutions)
-
Preparation : Work within a chemical fume hood. Don appropriate PPE.
-
Transfer : Carefully pour the liquid waste containing this compound into a designated "Hazardous Liquid Waste" container. The label must also identify the solvent(s) present.
-
Prohibition : Under no circumstances should this waste be poured down the drain. Quinolines can be toxic to aquatic life, and this action is a serious regulatory violation.[11][12]
-
Seal and Store : Securely cap the container and store it in the SAA with appropriate secondary containment to prevent spills.
Protocol 4.3: Disposal of Contaminated Materials
-
Collection : All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Gloves
-
Weighing papers
-
Pipette tips
-
Spill cleanup materials (e.g., absorbent pads)
-
-
Containerization : Place these items in a dedicated solid hazardous waste container, often a lined box or a separate HDPE container, clearly labeled as described in Section 3.
Protocol 4.4: Decontamination of Empty Containers
To render an "empty" container non-hazardous, it must be properly decontaminated.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[11][13]
-
Collect Rinsate : Each rinse must be collected and managed as hazardous liquid waste.[13] Transfer the rinsate to the appropriate hazardous liquid waste container.
-
Label Defacement : Once the container is triple-rinsed and fully dry, the original chemical label must be completely removed or defaced to prevent misidentification.[11]
-
Final Disposal : The decontaminated container can now be disposed of as regular laboratory glass or plastic, in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions when handling this compound waste.
Caption: Disposal Decision Workflow for this compound.
Final Disposition and Regulatory Compliance
All generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.[6][11] Laboratory personnel are responsible for proper accumulation, labeling, and storage, but final transport and disposal must be handled by trained and licensed professionals in compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[6][14] Never transport hazardous waste yourself or attempt to use a non-licensed disposal service.[11]
By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
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Essential Safety Protocols: A Guide to Handling Methyl 2-(quinolin-2-yl)acetate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 2-(quinolin-2-yl)acetate, a key building block in synthetic chemistry, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in its specific chemical properties and associated hazards.
Hazard Identification and Risk Assessment
The foundational step in any safety protocol is a thorough understanding of the substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our protective strategy.[1]
According to its GHS classification, this compound presents the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are not mere labels; they are directives. The potential for skin, eye, and respiratory irritation necessitates a multi-layered Personal Protective Equipment (PPE) strategy to create effective barriers between the researcher and the chemical.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source: Adapted from PubChem CID 10608140.[1]
Core Protective Equipment: The First Line of Defense
Based on the hazard assessment, a standard level of PPE is mandatory for handling this compound in a laboratory setting. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[2]
Eye and Face Protection
-
Why it's essential: The designation "causes serious eye irritation" (H319) indicates a significant risk of injury upon contact.[1] Chemical splashes are a primary risk during weighing, transferring, and reaction quenching.
-
Required Equipment:
-
Chemical Safety Goggles: These are non-negotiable. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, mists, and fine powders.
-
Face Shield: When handling larger quantities (>50g) or performing operations with a high risk of splashing (e.g., rapid additions, heating), a face shield should be worn in addition to safety goggles. This provides a secondary, broader barrier protecting the entire face.
-
Hand Protection
-
Why it's essential: Direct skin contact can cause irritation (H315).[1] Intact skin is a robust barrier, but chemical irritants can compromise it, leading to localized inflammation or dermatitis. Furthermore, absorption through the skin is a potential route of exposure.
-
Required Equipment:
-
Chemically Resistant Gloves: Standard nitrile gloves are the minimum requirement for handling this compound. They offer good resistance to a wide range of chemicals for short-duration tasks.
-
Protocol: Always double-check gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the glove immediately using the proper technique (peeling it off from the cuff without touching the outer surface) and wash your hands thoroughly. Change gloves frequently, especially after handling the pure compound or upon completion of the task.
-
Body Protection
-
Why it's essential: While not classified as corrosive, the skin irritant nature of the compound means that any skin exposure should be avoided. Spills and splashes can easily contaminate personal clothing.
-
Required Equipment:
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend if flammables are also in use) must be worn at all times.
-
Additional Protection: For tasks involving larger quantities, a chemically resistant apron can provide an extra layer of protection.
-
Respiratory Protection
-
Why it's essential: The potential for respiratory irritation (H335) is a key concern, particularly when handling the solid compound, which can generate dust, or when it is heated or aerosolized.[1]
-
Required Equipment and Controls:
-
Engineering Controls: The primary method for mitigating respiratory exposure is through engineering controls. All weighing and handling of this compound should be performed inside a certified chemical fume hood. This captures dust and vapors at the source, preventing them from entering the breathing zone of the operator.
-
Respiratory Masks: If a fume hood is unavailable or its performance is questionable, a NIOSH-approved respirator may be necessary. A half-mask respirator with organic vapor/particulate cartridges would be a suitable choice. However, reliance on a respirator should be a secondary measure after engineering controls have been evaluated.
-
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe experimental outcome.
Step 1: Preparation and PPE Donning
-
Area Preparation: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Ensure a chemical spill kit and emergency eyewash/shower station are accessible.[3]
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware) and the chemical container inside the fume hood before starting.
-
Don PPE: Put on your lab coat, followed by chemical safety goggles. Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Step 2: Handling the Chemical
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Transfer: Use a clean spatula to transfer the solid into your reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Post-Handling: Tightly cap the source container and decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe.
Step 3: Cleanup and PPE Doffing
-
Waste Segregation: Dispose of all contaminated disposables (gloves, wipes, weigh boats) into a dedicated, clearly labeled hazardous waste container.
-
Doffing PPE: Remove your gloves first, followed by your lab coat and goggles.
-
Personal Hygiene: Wash your hands thoroughly with soap and water immediately after the procedure is complete.
Disposal Protocol
-
Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be disposed of as hazardous chemical waste.[3] Do not pour it down the drain. Collect it in a designated, sealed, and properly labeled waste container.
-
Contaminated Materials: All disposables that have come into contact with the chemical are considered hazardous waste and must be disposed of in the appropriate solid waste container.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand). Wearing your full PPE, carefully scoop the material into a hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
A.G. Layne, Inc. (2015, May 19). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
-
CPAchem. (2023, March 28). Safety data sheet: 2-Methylquinoline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
